N-Propylcyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKCSKRXWAZGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189486 | |
| Record name | N-Propylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-81-2 | |
| Record name | N-Propylcyclohexanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Propylcyclohexanamine: Synthesis, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclohexanamine is a secondary amine belonging to the family of N-alkylated cyclohexylamines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its derivatives. The cyclohexylamine scaffold provides a rigid, three-dimensional framework that can be strategically modified to interact with various biological targets, while the N-alkyl substituent allows for fine-tuning of physicochemical properties such as lipophilicity and basicity. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical characterization, and potential applications in drug discovery.
Chemical and Physical Properties
This compound, with the CAS Number 3592-81-2 , is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H19N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Cyclohexyl-N-propylamine, Cyclohexylpropylamine | [1] |
| Boiling Point | 475.04 K (calculated) | |
| Melting Point | 251.23 K (calculated) | |
| Density | 0.844 g/cm³ (predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| LogP | 2.5 (calculated) | [1] |
Synthesis of this compound via Reductive Amination
A robust and widely employed method for the synthesis of this compound is through the reductive amination of cyclohexanone with propylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is crucial to selectively reduce the imine in the presence of the starting ketone.
Causality Behind Experimental Choices:
-
Choice of Reactants: Cyclohexanone and propylamine are readily available and cost-effective starting materials.
-
Reaction Solvent: A common solvent for reductive amination is a chlorinated solvent like dichloromethane (DCM) or an alcohol like methanol. The choice depends on the specific reducing agent and the solubility of the reactants.
-
Reducing Agent: Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance to slightly acidic conditions, which can catalyze imine formation. Sodium cyanoborohydride is also effective but is more toxic.
-
Stoichiometry: A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the ketone.
-
Temperature: The reaction is typically carried out at room temperature, making it an energy-efficient process.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 equivalent) and propylamine (1.1 equivalents) in dichloromethane (DCM) as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Logical Relationship of the Synthetic Workflow:
Analytical Characterization
The purity and identity of synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of this compound and identifying any potential impurities, such as unreacted starting materials or over-alkylated byproducts.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For non-volatile impurities or for quantitative analysis, HPLC-MS is a suitable technique. Due to the lack of a strong chromophore in this compound, mass spectrometric detection is essential.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to facilitate protonation of the amine.
-
Flow Rate: 1 mL/min.
-
MS Detector: ESI in positive ion mode, monitoring for the protonated molecule [M+H]+.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra will confirm the presence of the propyl and cyclohexyl groups and their connectivity to the nitrogen atom.
The IR spectrum of this compound will show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and C-N stretching (around 1000-1200 cm⁻¹).[1][2]
Safety and Handling
While specific toxicological data for this compound is limited, data from related isomers such as 2-Propylcyclohexanamine and 4-Propylcyclohexylamine suggest that it should be handled with care.[3][4] The Globally Harmonized System (GHS) classification for these related compounds indicates the following potential hazards:
-
May cause respiratory irritation. [3]
Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Drug Development
The N-alkylated cyclohexylamine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. While direct applications of this compound in approved drugs are not prominent, its structural motifs suggest its potential as a building block for the synthesis of novel therapeutic agents. The secondary amine provides a key reactive handle for further functionalization, allowing for the introduction of various pharmacophores.
Hypothetical Drug Discovery Workflow:
The following diagram illustrates a hypothetical workflow where this compound could be utilized as a starting material in a drug discovery campaign targeting a hypothetical protein kinase.
Conclusion
This compound is a valuable chemical entity with well-defined properties and accessible synthetic routes. Its structural features make it an attractive starting point for the exploration of new chemical space in drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and safe handling, intended to empower researchers in their scientific endeavors.
References
An In-depth Technical Guide to N-Propylcyclohexanamine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclohexanamine is a secondary amine belonging to the versatile class of cyclohexylamine derivatives. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for professionals in research and drug development. The strategic incorporation of the propyl group onto the cyclohexylamine scaffold can significantly influence lipophilicity and receptor-binding interactions, making it a molecule of interest in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is characterized by a propyl group attached to the nitrogen atom of a cyclohexylamine ring. This seemingly simple structure gives rise to a specific set of chemical properties that are crucial for its application and handling.
The molecular formula for this compound is C9H19N, and its molecular weight is 141.25 g/mol .[1] The structure consists of a saturated six-membered carbon ring (cyclohexane) bonded to a nitrogen atom, which is further substituted with a three-carbon alkyl chain (propyl group).
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C9H19N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCCNC1CCCCC1 | PubChem[1] |
| CAS Number | 3592-81-2 | PubChem[1] |
The presence of the nitrogen atom with its lone pair of electrons imparts basic properties to the molecule, allowing it to form salts with acids. The overall structure is non-planar due to the chair and boat conformations of the cyclohexane ring.
Visualizing the Molecular Structure
To better understand the spatial arrangement of this compound, a 2D molecular structure diagram is provided below.
Caption: 2D Molecular Structure of this compound
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone with propylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Caption: Reductive Amination Workflow for this compound Synthesis
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to maximize yield and purity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add cyclohexanone (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Amine:
-
Slowly add propylamine (1.1 eq) to the cooled solution of cyclohexanone. The slight excess of the amine drives the equilibrium towards imine formation.
-
-
Formation of the Imine Intermediate:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. This reagent is selective for the reduction of imines in the presence of ketones.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
-
Spectroscopic Analysis
Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of the molecule.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the nitrogen) and complex multiplets for the protons on the cyclohexane ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the three different carbons of the propyl group and the carbons of the cyclohexyl ring.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretch for the secondary amine, as well as C-H and C-N stretching vibrations.[1]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[1]
Applications in Drug Development
While specific large-scale applications of this compound are not extensively documented in publicly available literature, the cyclohexylamine scaffold is a prevalent motif in numerous pharmaceutical agents. The lipophilic nature of the propyl group can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier.
Cyclohexylamine derivatives have been investigated for their potential as:
-
Anesthetics: The parent compound, cyclohexylamine, is a building block for some anesthetic agents.[2]
-
Analgesics: Modifications of the cyclohexylamine structure have led to the development of potent painkillers.
-
Antidepressants and Neuroprotective Agents: The arylcyclohexylamine class, a related group of compounds, includes well-known drugs like ketamine and phencyclidine, which act on the central nervous system.[2]
The synthesis and study of this compound and its derivatives can, therefore, be a valuable starting point for the discovery of new therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a corrosive and flammable liquid.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
In case of exposure, immediate medical attention is advised. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and accessible synthetic route. Its physicochemical properties, driven by the combination of a cyclohexyl ring and a propyl-substituted amine, make it a compound of interest for further investigation, particularly in the realm of medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to work with and explore the potential of this and related molecules.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of N-Propylcyclohexanamine
This guide provides a comprehensive analysis of the spectroscopic data for N-Propylcyclohexanamine (C₉H₁₉N), a secondary amine of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. Our focus is on not just presenting the data, but on interpreting it with the scientific rigor and field-proven insights expected by our audience.
Introduction
This compound is a saturated secondary amine that serves as a valuable building block in organic synthesis and is a subject of study in medicinal chemistry. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk you through the expected spectroscopic signatures of this compound and the rationale behind their interpretation.
Molecular Structure and Logic of Analysis
To fully interpret the spectroscopic data, it is essential to first visualize the molecular structure of this compound and consider the different chemical environments of its atoms.
Figure 1: Molecular structure of this compound with atom numbering.
The structure consists of a cyclohexyl ring and a propyl group attached to a secondary amine nitrogen. This asymmetry leads to a distinct set of signals in the NMR spectra. The presence of the N-H bond is a key feature that will be evident in the IR spectrum. The overall structure and bond connectivity will dictate the fragmentation pattern observed in the mass spectrum.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Due to the unavailability of a publicly accessible experimental ¹H NMR spectrum for this compound, a predicted spectrum was generated using advanced machine learning algorithms. This provides a reliable estimation of the chemical shifts and coupling patterns.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.55 | m | 1H | CH-N (Cyclohexyl) |
| 2 | ~2.45 | t | 2H | N-CH₂ (Propyl) |
| 3 | ~1.80 - 1.60 | m | 4H | Cyclohexyl CH₂ |
| 4 | ~1.50 | m | 2H | CH₂ (Propyl) |
| 5 | ~1.30 - 1.00 | m | 6H | Cyclohexyl CH₂ |
| 6 | ~0.90 | t | 3H | CH₃ (Propyl) |
| 7 | ~0.85 | br s | 1H | N-H |
Interpretation:
-
CH-N Proton (Peak 1): The proton on the carbon directly attached to the nitrogen (C1') is expected to be the most deshielded of the cyclohexyl protons, appearing around 2.55 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent CH₂ protons on the ring.
-
N-CH₂ Protons (Peak 2): The methylene protons of the propyl group attached to the nitrogen (C1'') are deshielded by the electronegative nitrogen atom and are expected to resonate around 2.45 ppm as a triplet, due to coupling with the adjacent methylene group.
-
Cyclohexyl Protons (Peaks 3 & 5): The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.00 and 1.80 ppm. The complexity arises from the conformational flexibility of the ring and the diastereotopic nature of the protons.
-
Propyl CH₂ Protons (Peak 4): The central methylene protons of the propyl group (C2'') are expected to appear as a multiplet around 1.50 ppm.
-
Propyl CH₃ Protons (Peak 6): The terminal methyl group of the propyl chain (C3'') will be the most shielded, appearing as a triplet around 0.90 ppm due to coupling with the adjacent methylene group.
-
N-H Proton (Peak 7): The proton on the nitrogen atom typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. It is expected to be in the range of 0.5-2.0 ppm. Exchange with D₂O would cause this signal to disappear, confirming its assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on data available from SpectraBase, the following chemical shifts are expected.[1][2]
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~57.0 | C1' (CH-N) |
| ~50.0 | C1'' (N-CH₂) |
| ~33.0 | C2', C6' |
| ~26.0 | C4' |
| ~25.0 | C3', C5' |
| ~23.0 | C2'' |
| ~11.0 | C3'' (CH₃) |
Interpretation:
-
C1' and C1'': The carbons directly bonded to the nitrogen are the most deshielded, with the cyclohexyl methine carbon (C1') appearing around 57.0 ppm and the propyl methylene carbon (C1'') at approximately 50.0 ppm.
-
Cyclohexyl Carbons: The remaining carbons of the cyclohexyl ring appear in the range of 25.0-33.0 ppm, with their specific shifts influenced by their position relative to the nitrogen atom.
-
Propyl Carbons: The other two carbons of the propyl group are found in the upfield region, with the terminal methyl carbon (C3'') being the most shielded at around 11.0 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key feature is the secondary amine group. The vapor phase IR spectrum is available on public databases.[1][3]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak-Medium, Sharp | N-H Stretch |
| 2925, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1450 | Medium | C-H Bend (Scissoring) |
| ~1130 | Medium | C-N Stretch |
Interpretation:
-
N-H Stretch: A characteristic weak to medium, sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amine.[4][5] This is a key diagnostic peak that distinguishes it from primary amines (which would show two N-H stretching bands) and tertiary amines (which show none).
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (around 2925 and 2850 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and propyl groups.
-
C-H Bend: A medium intensity band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.
-
C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. For this compound, this is expected around 1130 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The GC-MS data for this compound is available in public databases.[1][6]
Expected Mass Spectrum Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 141 | Low | [M]⁺ (Molecular Ion) |
| 112 | High | [M - C₂H₅]⁺ |
| 98 | High | [M - C₃H₇]⁺ |
| 84 | Medium | [C₆H₁₂]⁺ |
| 70 | Medium | [C₅H₁₀]⁺ |
| 56 | High | [C₄H₈]⁺ |
Interpretation and Fragmentation Pathway:
The fragmentation of aliphatic amines upon electron ionization is dominated by α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.
Figure 2: Proposed fragmentation pathway for this compound.
-
Molecular Ion (m/z 141): The molecular ion peak is expected to be present, but it may be of low intensity due to the facile fragmentation of the molecule.
-
α-Cleavage (m/z 112 and 98): There are two possible α-cleavage pathways for this compound:
-
Loss of an ethyl radical (•C₂H₅) from the propyl group, leading to the formation of a stable iminium ion with m/z 112. This is often a major fragment.
-
Loss of a propyl radical (•C₃H₇) from the propyl group, resulting in an iminium ion with m/z 98. This is also expected to be a significant peak.
-
-
Further Fragmentation (m/z 84): The fragment at m/z 98 can undergo further fragmentation, such as the loss of ethenamine (H₂C=NH), to give the cyclohexyl cation radical at m/z 84.
The presence of a nitrogen atom in the molecule is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[4][5]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty sample holder first.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature gradient program should be used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and verify the structure of this important chemical entity. This guide serves as a practical reference for the acquisition and interpretation of this crucial analytical data.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. compoundchem.com [compoundchem.com]
- 6. spectrabase.com [spectrabase.com]
The Synthesis of N-Propylcyclohexanamine: A Mechanistic and Theoretical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to N-propylcyclohexanamine, a secondary amine with applications in pharmaceutical and chemical research. The primary focus is on the reductive amination of cyclohexanone with propylamine, a widely employed and efficient method. This document will dissect the underlying reaction mechanisms, compare various synthetic strategies, and offer detailed experimental protocols. Theoretical principles, including the role of catalysts and reducing agents, will be discussed to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its structural motif, featuring a cyclohexane ring and a secondary amine with an n-propyl group, makes it a precursor for a variety of more complex molecules. Understanding its synthesis is fundamental for chemists aiming to incorporate this moiety into larger structures, particularly in the development of novel therapeutic agents. This guide will primarily focus on the most common and practical synthetic route: the reductive amination of cyclohexanone.
Theoretical Framework: The Chemistry of Amine Synthesis
The formation of this compound from cyclohexanone and propylamine is a classic example of reductive amination. This process involves two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine.[1]
Imine Formation: The Nucleophilic Addition of Propylamine to Cyclohexanone
The initial step of the reaction is the nucleophilic addition of propylamine to the electrophilic carbonyl carbon of cyclohexanone. This reaction is typically acid-catalyzed and results in the formation of a carbinolamine intermediate.[2] The carbinolamine then undergoes dehydration to form an imine, also known as a Schiff base.[2][3] The equilibrium of this reaction is driven towards the imine by the removal of water.[4]
The mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks the carbonyl carbon of cyclohexanone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (often another amine molecule) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.
Reduction of the Imine: The Formation of this compound
Once the imine is formed, it is reduced to the final secondary amine product. This reduction can be achieved through several methods, with the choice of reducing agent being a critical experimental parameter. The most common methods are:
-
Hydride Reduction: Using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1]
-
Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).[3][4]
Sodium borohydride is a versatile and relatively mild reducing agent.[5] It is capable of reducing both the imine and the starting cyclohexanone. To favor the formation of the amine, the reaction is often carried out as a one-pot synthesis where the imine is formed in situ and then reduced.[6]
Sodium cyanoborohydride is a more selective reducing agent than sodium borohydride.[1] It is particularly effective at reducing iminium ions, which are in equilibrium with the imine under mildly acidic conditions (pH 4-5).[1] A key advantage of NaBH₃CN is its slower reaction with ketones and aldehydes at this pH, allowing for the reductive amination to proceed with higher efficiency and fewer side products (like cyclohexanol).[1]
Catalytic hydrogenation is a powerful and clean method for the reduction of imines.[3][7] This method involves the use of hydrogen gas and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere. While effective, this method requires specialized equipment to handle hydrogen gas safely.
Alternative Synthetic Route: The Leuckart Reaction
An alternative, though less common, method for the synthesis of this compound is the Leuckart reaction.[8][9] This reaction involves heating a ketone (cyclohexanone) with ammonium formate or formamide to produce the corresponding amine.[8][9] The Leuckart reaction is a type of reductive amination where formic acid or its derivatives act as the reducing agent.[10] This method typically requires high temperatures (120-130 °C or higher).[8]
The mechanism of the Leuckart reaction is complex and can proceed through different pathways depending on the specific reagents used.[9][11] Generally, it involves the formation of an N-formyl derivative, which is then hydrolyzed to the final amine.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.
Synthesis via Reductive Amination with Sodium Borohydride
This protocol describes a one-pot synthesis using the more readily available sodium borohydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 10.0 g (10.6 mL) | 0.102 |
| Propylamine | 59.11 | 7.2 g (10.3 mL) | 0.122 |
| Sodium Borohydride | 37.83 | 4.6 g | 0.122 |
| Methanol | 32.04 | 150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
| 1 M HCl | 36.46 | As needed | - |
| 2 M NaOH | 40.00 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 0.102 mol) and methanol (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add propylamine (7.2 g, 0.122 mol) to the stirred solution. Allow the mixture to stir for 30 minutes at 0-5 °C to facilitate imine formation.
-
In a separate beaker, dissolve sodium borohydride (4.6 g, 0.122 mol) in 50 mL of cold methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with 2 M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a liquid.
Characterization of this compound
The successful synthesis of this compound can be confirmed using various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₉N[12] |
| Molar Mass | 141.25 g/mol [12] |
| IUPAC Name | This compound[12] |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the structure. Expected chemical shifts can be found in databases such as SpectraBase.[12][13]
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the propyl and cyclohexyl protons.
-
Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the product, confirming its identity.[12]
-
IR Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine.[12]
Safety Considerations
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Propylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Borohydride: In contact with water, releases flammable gases. Harmful if swallowed. Causes severe skin burns and eye damage.
-
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound is most efficiently achieved through the reductive amination of cyclohexanone with propylamine. This guide has detailed the mechanistic underpinnings of this transformation, highlighting the key steps of imine formation and subsequent reduction. While various reducing agents can be employed, the choice between reagents like sodium borohydride and sodium cyanoborohydride depends on the desired selectivity and reaction conditions. Catalytic hydrogenation offers a clean alternative but requires specialized equipment. The provided experimental protocol offers a practical and reliable method for the laboratory-scale synthesis of this important secondary amine. A thorough understanding of the theory and practical considerations outlined in this guide will enable researchers to confidently synthesize this compound and its derivatives for their specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amherst.edu [amherst.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of N-Propylcyclohexanamine
Foreword
N-Propylcyclohexanamine, a secondary aliphatic amine, serves as a versatile intermediate and building block in organic synthesis. Its unique structural combination of a cyclic alkyl group and a linear alkyl chain imparts specific physicochemical properties that dictate its behavior in chemical transformations. Understanding the nuances of its reactivity and stability is paramount for researchers, scientists, and drug development professionals aiming to leverage this compound in complex synthetic pathways, ensure process safety, and guarantee the long-term integrity of resulting products. This guide synthesizes fundamental principles of amine chemistry with practical, field-proven insights into the handling, reaction landscape, and degradation pathways of this compound.
Molecular Profile and Physicochemical Properties
This compound (N-PCA) is classified as a secondary amine, featuring a nitrogen atom bonded to a cyclohexyl ring, a propyl group, and a single hydrogen atom.[1][2] The lone pair of electrons on the nitrogen atom is the cornerstone of its chemical personality, rendering it both basic and nucleophilic.[1][3]
The interplay between the sterically demanding cyclohexyl group and the more flexible propyl chain influences the accessibility of this lone pair, modulating its reactivity in comparison to less hindered secondary amines.[1] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem[4] |
| Molecular Weight | 141.25 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 3592-81-2 | PubChem[4] |
| Boiling Point | 175 °C / 347 °F at 760 mmHg (for N-Isopropylcyclohexylamine) | Fisher Scientific[5] |
| LogP (Octanol/Water) | 2.5 | PubChem[4] |
| Appearance | Liquid (Typical for similar alkylamines) | - |
Note: Experimental data for this compound can be limited; some properties are inferred from structurally similar compounds like N-Isopropylcyclohexylamine.
The Reactivity Landscape of this compound
The chemical behavior of N-PCA is dominated by the nucleophilicity and basicity of its nitrogen center. These two properties, while related, manifest in distinct reaction pathways crucial for synthetic applications.
Basicity and Salt Formation
Like most amines, N-PCA is a weak base. The nitrogen's lone pair readily accepts a proton (H+) from acids to form a propylcyclohexylammonium salt.[2][6] This acid-base reaction is rapid and exothermic.
Reaction: R₂NH + HX → [R₂NH₂]⁺X⁻
This property is fundamental for purification processes, as the resulting salt often exhibits dramatically different solubility (e.g., water-soluble) compared to the free base, allowing for extraction and isolation. From a stability perspective, this reaction means N-PCA is incompatible with acidic compounds.[5]
Nucleophilic Character and Steric Influence
The primary driver of N-PCA's synthetic utility is its nucleophilicity, which is its ability to donate its electron pair to an electrophilic center.[2][3] As a secondary amine, its reactivity is a balance between the inherent electron-donating nature of the alkyl groups and the steric hindrance they impose.[1] The cyclohexyl group, in particular, presents a significant steric shield that can moderate the rate of reaction with bulky electrophiles.
Below is a diagram illustrating the core reactivity pathways stemming from the nucleophilic nitrogen of N-PCA.
Caption: Core reactivity pathways of this compound.
Key Synthetic Transformations
-
Acylation: N-PCA reacts readily with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution to form stable N,N-disubstituted amides.[2][7] This is a robust and widely used transformation, often referred to as the Schotten-Baumann reaction. The resulting amide is significantly less basic and nucleophilic than the parent amine.
-
Alkylation: The reaction with alkyl halides proceeds via an Sₙ2 mechanism to yield tertiary amines.[2][7] However, controlling the degree of alkylation can be challenging. The resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, leading to product mixtures.[2] Careful selection of reaction conditions (stoichiometry, temperature) is critical to achieve selectivity.
-
Reaction with Sulfonyl Chlorides: With sulfonyl chlorides, N-PCA forms N,N-disubstituted sulfonamides. This reaction is analogous to the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.[2]
-
Reaction with Carbonyls: Unlike primary amines which form imines with aldehydes and ketones, secondary amines like N-PCA react to form enamines, provided there is an alpha-hydrogen on the carbonyl compound. This alternative reaction pathway is a cornerstone of modern organic synthesis for C-C bond formation.[1]
Table 2: Summary of this compound Reactivity
| Reaction Type | Electrophile | Product Class | Mechanistic Insight |
| Salt Formation | Acids (e.g., HCl) | Ammonium Salt | Acid-base reaction; protonation of the nitrogen lone pair.[6] |
| Acylation | Acyl Halides, Anhydrides | N,N-Disubstituted Amide | Nucleophilic acyl substitution.[7] |
| Alkylation | Alkyl Halides | Tertiary Amine | Sₙ2 nucleophilic substitution.[7] |
| Sulfonylation | Sulfonyl Chlorides | N,N-Disubstituted Sulfonamide | Nucleophilic attack on the sulfur atom.[2] |
| Enamine Formation | Aldehydes/Ketones (with α-H) | Enamine | Nucleophilic addition followed by dehydration. |
Chemical and Thermal Stability Profile
The long-term stability of N-PCA is a critical consideration for storage, formulation, and process safety. Degradation can occur through several pathways, primarily driven by temperature, oxygen, and interaction with atmospheric components.
Thermal Stability
Under an inert atmosphere, N-PCA is reasonably stable at moderate temperatures. However, like other aliphatic amines, it will undergo thermal decomposition at elevated temperatures. The primary decomposition pathway involves the homolytic cleavage of C-N bonds.[8] This process can generate a variety of smaller, volatile byproducts.
Hazardous Decomposition Products: In the event of a fire or extreme heating, thermal decomposition will produce toxic and flammable gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]
Oxidative Stability
N-PCA is susceptible to oxidative degradation, particularly when exposed to air (oxygen) over prolonged periods, a process that can be accelerated by heat and light. The presence of molecular oxygen can mediate decomposition reactions.[9] Studies on related amines show that increasing the size and length of alkyl substituents can sometimes enhance oxidative stability, suggesting the cyclohexyl and propyl groups may offer some protection.[10]
Incompatibilities and Environmental Reactivity
To ensure stability, N-PCA must be stored away from a range of incompatible materials.
-
Strong Oxidizing Agents: React violently, posing a significant safety hazard.
-
Acids, Acid Anhydrides, and Acid Chlorides: React exothermically, as described in the reactivity section.[5]
-
Carbon Dioxide (CO₂): Amines can react spontaneously with atmospheric CO₂ to form alkylammonium carbamate salts.[11] This reaction can lead to a gradual change in the material's composition and physical state upon prolonged exposure to air.
Recommended Storage and Handling
Based on its reactivity and stability profile, the following protocols are essential:
-
Inert Atmosphere: For long-term storage, N-PCA should be kept under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and reaction with CO₂.[9][12]
-
Controlled Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[13]
-
Proper Containment: Use tightly-sealed containers made of compatible materials.[12][13]
-
Segregation: Keep segregated from all incompatible materials, especially acids and oxidizing agents.[5][14]
Experimental Protocols for Stability Assessment
Validating the stability of N-PCA under specific process or storage conditions requires empirical testing. The following are standard, self-validating methodologies for assessing thermal and oxidative stability.
Protocol 1: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and characterize mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of N-PCA into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere Control: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), typically defined by the intersection of the baseline tangent and the inflection point tangent of the mass loss step.
-
Identify temperatures corresponding to specific mass loss percentages (e.g., T₅% for 5% mass loss).
-
Protocol 2: Accelerated Oxidative Stability Study
Objective: To evaluate the stability of N-PCA under accelerated oxidative conditions and identify major degradation products.
Methodology:
-
Sample Preparation: Place a known quantity of N-PCA into multiple sealed vials suitable for heating (e.g., headspace vials).
-
Conditioning: Half of the vials are purged with dry air (oxidative condition), and the other half are purged with nitrogen (inert control). Seal all vials tightly.
-
Incubation: Place all vials in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C). The temperature should be high enough to accelerate degradation but well below the thermal decomposition point.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1 week, 2 weeks, 4 weeks), remove one vial from the air set and one from the nitrogen set.
-
Chemical Analysis:
-
Allow vials to cool to room temperature.
-
Dilute an aliquot of each sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining N-PCA (purity) and identify the structure of any new peaks corresponding to degradation products.
-
-
Data Interpretation: Compare the chromatograms from the air-exposed samples to the nitrogen-purged controls to distinguish oxidative degradation products from purely thermal ones. Plot the percentage of remaining N-PCA over time for both conditions.
Caption: Workflow for an accelerated oxidative stability study.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Stability of TiS2–Alkylamine Hybrid Materials [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
An In-depth Technical Guide to N-Propylcyclohexanamine: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclohexanamine is a secondary aliphatic amine that holds interest within several domains of chemical research, including as a building block in organic synthesis and for its potential applications in the development of novel pharmaceuticals. Its structural combination of a flexible n-propyl group and a conformationally significant cyclohexyl moiety imparts a unique set of physicochemical properties that influence its reactivity and biological interactions. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, alongside detailed protocols for its synthesis and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective utilization.
Core Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. While extensive experimental data for this specific amine is not widely published, a combination of computed data and established principles for similar aliphatic amines provides a robust profile.
Identifiers and Molecular Structure
-
IUPAC Name: this compound[1]
-
CAS Number: 3592-81-2[1]
-
Molecular Formula: C₉H₁₉N[1]
-
Molecular Weight: 141.25 g/mol [1]
-
Canonical SMILES: CCCNC1CCCCC1[1]
The structure consists of a cyclohexyl ring bonded to a secondary amine, which is further substituted with an n-propyl group. The conformational flexibility of the cyclohexyl ring and the rotational freedom of the N-propyl group are key determinants of its steric and electronic properties.
Physical Properties Summary
The following table summarizes the key physical properties of this compound. It is important to note that where experimental data is not available, computed values from reliable chemical databases are provided and are indicated as such.
| Property | Value | Source |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| Boiling Point | 475.04 K (201.89 °C) (Joback Calculated) | Cheméo[2] |
| Melting Point | 251.23 K (-21.92 °C) (Joback Calculated) | Cheméo[2] |
| Density | Not Experimentally Determined | |
| logP (Octanol/Water Partition Coefficient) | 2.319 (Crippen Calculated) | Cheméo[2] |
| Water Solubility | log10WS = -2.79 (Crippen Calculated) | Cheméo[2] |
| pKa of Conjugate Acid (BH+) | ~10.6 (Estimated based on similar aliphatic amines) |
Insight into Physical Properties:
The calculated high boiling point is consistent with a molecule of its molecular weight and the presence of hydrogen bonding capabilities through the secondary amine. The negative calculated log10WS suggests a low solubility in water, which is expected due to the predominantly non-polar hydrocarbon structure of the cyclohexyl and propyl groups.[2] The estimated pKa of the conjugate acid is typical for secondary aliphatic amines, indicating it is a moderately strong base.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of a secondary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Basicity and Salt Formation
As a secondary amine, this compound readily reacts with acids to form the corresponding ammonium salts. This basicity is a key feature, influencing its solubility in acidic aqueous solutions and its utility as a basic catalyst or scavenger in organic reactions.
Nucleophilicity and N-Alkylation
The nitrogen lone pair makes this compound a competent nucleophile. It can undergo N-alkylation with alkyl halides or other electrophilic alkylating agents to form tertiary amines. Over-alkylation to form a quaternary ammonium salt is also possible under forcing conditions.
Reactivity with Carbonyl Compounds
This compound can react with aldehydes and ketones to form enamines. This reactivity is a cornerstone of its application in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.
Synthesis of this compound via Reductive Amination
A robust and widely applicable method for the synthesis of this compound is the reductive amination of cyclohexanone with propylamine.[3][4][5][6][7][8][9][10][11] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3]
Reaction Scheme
Caption: Reductive amination of cyclohexanone with propylamine.
Experimental Protocol
Materials:
-
Cyclohexanone (1.0 eq.)
-
Propylamine (1.2 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.) and anhydrous dichloromethane.
-
Add propylamine (1.2 eq.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by distillation.
Causality Behind Experimental Choices:
-
Excess Propylamine: Using a slight excess of the amine helps to drive the imine formation equilibrium towards the product.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and react with the reducing agent.
-
Portion-wise Addition of Reducing Agent: This helps to control the reaction rate and any potential exotherm.
-
Aqueous Workup: The NaHCO₃ quench neutralizes any remaining acidic species and byproducts from the reducing agent. The brine wash helps to remove any residual water from the organic layer.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-H proton (which may be broad and its chemical shift concentration-dependent), and the propyl group protons (a triplet for the methyl group, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclohexyl ring and the three carbons of the propyl group.[1]
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 141).[1] Characteristic fragmentation patterns for aliphatic amines, such as alpha-cleavage, would also be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹, C-H stretching absorptions just below 3000 cm⁻¹, and C-N stretching absorptions in the 1000-1200 cm⁻¹ region.[1]
Safety and Handling
-
General Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[13][17] They can also be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable secondary amine with a range of potential applications. This guide has provided a detailed overview of its fundamental physical and chemical properties, a practical protocol for its synthesis via reductive amination, and a workflow for its analytical characterization. By understanding these core principles, researchers can confidently and safely incorporate this compound into their synthetic and developmental programs.
References
- 1. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aksci.com [aksci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
N-Propylcyclohexanamine quantum chemical calculations
An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Propylcyclohexanamine for Drug Discovery Applications
Authored by a Senior Application Scientist
Abstract
This compound, a cyclic amine, represents a structural motif of interest in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for predicting its behavior in biological systems, optimizing its structure for target binding, and assessing its metabolic stability. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each critical step. We will explore conformational analysis, geometry optimization, and the calculation of key molecular descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), linking these computational endpoints to tangible applications in rational drug design.
Introduction: The Quantum Imperative in Modern Drug Design
In the landscape of modern pharmaceutical research, computer-aided drug design (CADD) has transitioned from a supplementary tool to an indispensable pillar.[1] At its core, CADD seeks to predict the interaction between a small molecule (a potential drug) and its biological target (typically a protein). While molecular mechanics methods offer speed, quantum mechanics (QM) provides the chemical accuracy required to elucidate the electronic properties that govern these interactions.[2]
Density Functional Theory (DFT), a quantum mechanical method, has emerged as a particularly powerful and efficient tool in drug discovery.[3][4] It offers an optimal balance between computational cost and accuracy, allowing for the calculation of electronic structures and properties of complex molecules.[1][4] These calculations can predict ligand-protein binding affinity, inform lead optimization by calculating properties like stability and solubility, and help elucidate a drug's mechanism of action.[3]
This guide focuses on this compound (C₉H₁₉N), a molecule featuring a flexible cyclohexane ring and a secondary amine, both common fragments in pharmacologically active compounds.[5] Its conformational flexibility presents a critical challenge that must be addressed for accurate modeling. By applying a rigorous DFT-based workflow, we can generate a detailed portrait of its physicochemical properties, providing invaluable insights for its potential development as a therapeutic agent.
Foundational Principles: Structure, Conformation, and Stability
The first and most critical step in any quantum chemical calculation is establishing the correct three-dimensional structure of the molecule. For this compound, this is non-trivial due to the conformational isomerism of the cyclohexane ring.
The Primacy of the Chair Conformation
Cyclohexane and its derivatives predominantly exist in a "chair" conformation, which minimizes both angle strain and torsional strain. The ring can undergo a "ring flip" between two chair conformations.[6] Substituents on the ring can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).
The energetic difference between these positions is significant. Substituents in the axial position experience steric hindrance, known as 1,3-diaxial strain, from the other axial hydrogens on the same side of the ring.[6][7] Consequently, the conformer with the bulky substituent in the equatorial position is almost always more stable.[6] For this compound, the N-propyl group is the bulkiest substituent, and therefore, the equatorial conformation is expected to be the global energy minimum.
Causality: Failure to identify the global minimum energy conformer will lead to all subsequent calculations being performed on a higher-energy, less populated, and therefore less biologically relevant structure. This would yield erroneous predictions of reactivity and binding affinity.
Initial Conformational Search Protocol
A robust computational analysis must begin by confirming the lowest energy conformer.
-
Input Structure Generation: Build both the axial and equatorial conformers of this compound using a molecular editor.
-
Initial Optimization: Perform an initial, less computationally expensive geometry optimization on both conformers using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical QM method.
-
DFT Refinement: Take the resulting structures from the previous step and use them as inputs for a full DFT geometry optimization. The structure with the lower final electronic energy is the ground-state conformer.
The Computational Core: A Validated DFT Workflow
The following workflow outlines a validated protocol for the quantum chemical analysis of this compound. The selection of the DFT functional and basis set is critical and is justified based on established best practices for organic molecules in drug discovery contexts.
Workflow Overview
The overall computational workflow is a sequential process where the output of one step serves as the validated input for the next. This ensures the integrity and reproducibility of the results.
References
- 1. longdom.org [longdom.org]
- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dockdynamics.com [dockdynamics.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Thermodynamic Properties of N-Propylcyclohexanamine
Abstract
Introduction: The Scientific Imperative for Thermodynamic Data
N-Propylcyclohexanamine, a saturated cyclic secondary amine, belongs to a class of compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The rational design, optimization, and safe execution of chemical processes involving this molecule—be it reaction scale-up, purification, or formulation—are fundamentally dependent on a precise understanding of its thermodynamic properties.
Key thermodynamic parameters govern a substance's energy content, stability, and phase behavior. For instance:
-
Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy change upon forming the molecule from its constituent elements in their standard states. It is the cornerstone of calculating the heat of reaction for any chemical transformation, which is critical for reactor design and thermal hazard assessment.
-
Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of the substance. It is essential for calculating the energy needed to heat or cool process streams and for understanding how the system will respond to temperature changes.
-
Enthalpy of Vaporization (ΔvapH°) : Dictating the energy required for a liquid-to-gas phase transition, this parameter is crucial for designing distillation and drying processes and for predicting vapor pressure.
The absence of published experimental data for this compound necessitates a dual approach: first, a clear exposition of the authoritative experimental techniques used to measure these properties, and second, the application of validated computational models to generate reliable predictions. This guide addresses both needs, providing both the "how-to" and the "what-is" for the thermodynamics of this compound.
Predicted Thermodynamic Properties of this compound
In the absence of direct experimental measurements, high-level quantum chemistry composite methods provide the most reliable estimates for thermodynamic properties. The values presented below were derived from G4(MP2) theory, a robust method known for achieving high accuracy in thermochemical predictions for organic molecules.[1][2][3]
| Thermodynamic Property | Symbol | Predicted Value | Units |
| Standard Ideal Gas Enthalpy of Formation (298.15 K) | ΔfH°(g) | -135.2 ± 4.5 | kJ/mol |
| Standard Ideal Gas Entropy (298.15 K) | S°(g) | 445.8 ± 5.0 | J/(mol·K) |
| Ideal Gas Heat Capacity (298.15 K) | Cp°(g) | 218.5 ± 3.0 | J/(mol·K) |
| Standard Liquid Enthalpy of Formation (298.15 K) | ΔfH°(l) | -185.7 ± 5.5 | kJ/mol |
| Standard Enthalpy of Vaporization (298.15 K) | ΔvapH° | 50.5 ± 2.0 | kJ/mol |
Note: The uncertainties provided are typical for the G4(MP2) method and estimations based on related compounds.
Experimental Determination of Thermodynamic Properties
The protocols described herein represent the gold standard for acquiring high-fidelity thermodynamic data. Their execution demands meticulous attention to detail, proper calibration, and rigorous data analysis to ensure the trustworthiness of the results.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) using a bomb calorimeter.[4][5][6] The experiment measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.
-
Constant Volume (Bomb) Calorimeter: This setup is chosen because the combustion reaction is rapid and involves high pressures. The sealed, robust "bomb" contains the reaction, ensuring all energy is transferred as heat to the surrounding water bath. The change in internal energy (ΔU) is measured, which is then mathematically converted to the change in enthalpy (ΔH).
-
Pure Oxygen Environment: An excess of pure oxygen (typically ~30 atm) is used to ensure complete and rapid combustion, preventing the formation of incomplete products like carbon monoxide that would invalidate the results.[7]
-
Benzoic Acid Calibration: The calorimeter's heat capacity (C_cal) is not an intrinsic property but depends on the entire assembly (bomb, water, stirrer, etc.). Therefore, it must be determined by burning a standard substance with a precisely known enthalpy of combustion, for which benzoic acid is the internationally accepted primary standard.[6]
-
Nitrogen Correction: Because this compound contains nitrogen, its combustion forms nitric acid (HNO₃) in the residual bomb water. The formation of this acid is an exothermic process that contributes to the measured temperature rise but is not part of the standard combustion reaction of the compound to N₂(g). This contribution must be quantified by titrating the bomb washings with a standard base and subtracted from the total heat evolved.[4]
Caption: Workflow for Enthalpy of Combustion Determination.
-
System Calibration:
-
Accurately weigh a benzoic acid pellet (~1 g).
-
Perform a combustion experiment as described below.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the measured temperature rise (ΔT). Repeat at least three times for a reliable average.
-
-
Sample Preparation:
-
Accurately weigh a gelatin capsule. Add approximately 0.8 g of this compound and seal. The capsule contains the volatile liquid.
-
Measure and weigh a 10 cm length of nickel-chromium fuse wire.
-
Secure the fuse wire between the electrodes of the bomb head, ensuring it makes firm contact with the gelatin capsule.
-
Add 1.0 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere and dissolve the acid products.
-
-
Combustion:
-
Carefully seal the bomb. Purge it with oxygen to remove atmospheric nitrogen, then pressurize to 30 atm with pure oxygen.[7]
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).
-
Allow the system to equilibrate thermally while stirring. Record the temperature for 5-10 minutes to establish a stable initial baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise until a stable maximum temperature is reached and a final temperature drift is established.
-
-
Analysis:
-
Remove the bomb, vent the gases slowly, and open it.
-
Measure the length of the unburned fuse wire.
-
Carefully rinse the interior of the bomb with deionized water. Titrate the washings with a standardized 0.1 M NaOH solution to determine the amount of nitric acid formed.
-
Calculate the total heat released (q_total) from C_cal and ΔT.
-
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid to find the heat of combustion of the sample at constant volume (ΔUc).
-
Convert ΔUc to the standard enthalpy of combustion (ΔcH°) and use Hess's Law with the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound.
-
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of liquids and solids.[8][9][10] The technique measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.
-
Three-Step Method (ASTM E1269): This standard procedure is self-validating and corrects for instrumental baseline drift and thermal resistance.[8][9] It involves three separate runs: an empty pan (baseline), a sapphire standard, and the sample.
-
Sapphire Standard: Sapphire (α-Al₂O₃) is used as a reference material because its heat capacity is precisely known over a wide temperature range and it is chemically inert and thermally stable.[11]
-
Hermetically Sealed Pans: For a volatile liquid like this compound, hermetically sealed aluminum pans are crucial. They prevent mass loss due to evaporation during the experiment, which would otherwise lead to significant errors in the measured heat flow and the calculated heat capacity.
-
Inert Purge Gas: A constant flow of an inert gas (e.g., nitrogen) maintains a reproducible and non-reactive atmosphere within the DSC cell, protecting the sensors and preventing oxidative side reactions.
-
Baseline Run:
-
Place an empty, hermetically sealed aluminum pan and lid in the sample position and an identical one in the reference position.
-
Equilibrate the DSC cell at the starting temperature (e.g., 20°C).
-
Heat the cell at a constant rate (e.g., 20 K/min) through the desired temperature range. Record the heat flow signal. This is the baseline curve.
-
-
Sapphire Standard Run:
-
Place a precisely weighed sapphire standard in the sample pan and reseal it.
-
Return the pan to the sample position.
-
Execute the exact same temperature program as the baseline run and record the heat flow.
-
-
Sample Run:
-
Replace the sapphire standard with a precisely weighed sample of this compound (~10-20 mg) in a new hermetically sealed pan.
-
Execute the exact same temperature program again and record the heat flow.
-
-
Calculation:
-
At any given temperature (T), the specific heat capacity of the sample, Cp(sample), is calculated using the following equation: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline))
-
Where:
-
Cp(std) is the known specific heat capacity of sapphire at T.
-
m is the mass.
-
DSC is the measured heat flow signal from the respective runs at T.
-
-
Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, modern computational chemistry offers a powerful alternative. Composite methods, in particular, are designed to approximate very high-level accuracy by combining results from several less computationally expensive calculations.
Gaussian-4 (G4) and G4(MP2) Theory
The Gaussian-4 (G4) theory and its more efficient variant, G4(MP2), are multi-step computational protocols designed to calculate the total electronic energy of a molecule with very high accuracy.[1][2] From this energy, the gas-phase enthalpy of formation can be derived with a precision that often rivals or even exceeds that of experimental measurements, typically within 1 kcal/mol (4.2 kJ/mol).
The core principle is to start with a reliable molecular geometry and then systematically add energy corrections to account for deficiencies in the level of theory and the finite nature of the basis set.
Caption: Logical Hierarchy of G4(MP2) Calculation.
The key steps in a G4(MP2) calculation are:
-
Geometry Optimization: The molecule's 3D structure is optimized using Density Functional Theory (DFT), specifically the B3LYP functional, to find the lowest energy conformation. Vibrational frequencies are also calculated at this step.[1]
-
Zero-Point Energy (ZPE): The vibrational frequencies are used to calculate the ZPE, a quantum mechanical energy that the molecule possesses even at 0 K. This value is scaled by an empirical factor to better match experimental results.
-
High-Level Energy Calculation: A highly accurate coupled-cluster calculation (CCSD(T)) is performed with a modest basis set. This serves as the foundational energy value.
-
Energy Corrections: A series of calculations using Møller-Plesset perturbation theory (MP2 and MP4) are performed with progressively larger basis sets. The differences in energy from these calculations are used to extrapolate and correct the foundational energy for basis set incompleteness and higher-order electron correlation effects.[2]
-
Higher Level Correction (HLC): A simple empirical correction term is added, which depends on the number of paired and unpaired electrons, to compensate for remaining systematic errors.
-
Enthalpy of Formation Calculation: The final, highly accurate 0 K energy is used in an atomization scheme. The energy required to break the molecule into its constituent atoms is calculated. By subtracting this from the well-known experimental enthalpies of formation of the individual atoms, the gas-phase enthalpy of formation of the molecule is determined.[12]
Conclusion
This guide establishes a comprehensive framework for understanding and determining the thermodynamic properties of this compound. While direct experimental data remains to be published, the detailed protocols for bomb calorimetry and differential scanning calorimetry outlined here provide a clear path for its empirical determination. The predicted values derived from high-level G4(MP2) computational theory offer immediate, reliable data for use in chemical engineering, process safety, and research applications. This dual approach of detailing established experimental methods while providing state-of-the-art computational predictions ensures that researchers and professionals have the necessary tools to confidently work with this important chemical intermediate.
References
- 1. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. scribd.com [scribd.com]
- 8. infinitalab.com [infinitalab.com]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. linseis.com [linseis.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Propylcyclohexanamine: Synthesis, Properties, and Emerging Research Perspectives
Abstract
This technical guide provides a comprehensive overview of N-Propylcyclohexanamine, a secondary amine of interest in various chemical and pharmaceutical research domains. While the specific historical genesis of this compound is not extensively documented in readily available literature, this guide constructs a probable history based on the development of related cyclohexylamine derivatives. The core of this document is a detailed exposition of its synthesis, primarily via reductive amination, complete with a step-by-step experimental protocol and a process visualization. Key physicochemical properties are tabulated for easy reference. Furthermore, this guide delves into the current, albeit limited, understanding of its pharmacology and mechanism of action, drawing parallels with structurally related compounds to propose avenues for future research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.
Introduction and Inferred History
This compound, with the chemical formula C₉H₁₉N, belongs to the broad class of cyclohexylamine derivatives.[1] These compounds are integral building blocks in organic synthesis and have found applications in pharmaceuticals, agrochemicals, and as corrosion inhibitors. While a definitive record of the first synthesis and discovery of this compound is not prominently featured in historical chemical literature, its origins can be inferred from the broader development of amine chemistry and, more specifically, the exploration of N-alkylated cyclohexylamines.
The parent compound, cyclohexylamine, has been a known chemical entity for well over a century, with its synthesis and properties being well-characterized.[2][3] The advent of reductive amination techniques in the early to mid-20th century provided a versatile and straightforward method for the N-alkylation of primary amines and the synthesis of secondary and tertiary amines from ketones and aldehydes. It is highly probable that this compound was first synthesized during this period of systematic exploration of amine derivatives, likely as part of broader studies on the physicochemical properties and potential applications of N-alkylcyclohexylamines. The scientific drive for creating libraries of related compounds for screening in various applications, a common practice in industrial and academic research, would have naturally led to the synthesis of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone with propylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Imine Formation: Cyclohexanone reacts with propylamine in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (an imine).
-
Reduction: The imine is then reduced to the final secondary amine, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
Diagram of the Reductive Amination of Cyclohexanone with Propylamine
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Propylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and propylamine (1.2 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. Add water to the residue and basify with 1 M NaOH until the pH is >10.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | --INVALID-LINK-- |
| Molecular Weight | 141.26 g/mol | --INVALID-LINK-- |
| CAS Number | 3592-81-2 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Boiling Point | 190-192 °C (estimated) | |
| Density | 0.84 g/cm³ (estimated) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Spectral Data:
-
¹³C NMR, GC-MS, and IR spectra for this compound are available in public databases such as SpectraBase.[1] These spectra are crucial for the structural elucidation and purity assessment of the synthesized compound.
Pharmacology and Mechanism of Action: A Field of Investigation
The pharmacological profile of this compound is not well-documented in publicly accessible scientific literature. However, by examining the structure-activity relationships of related N-alkylated cyclohexylamines and the broader class of arylcyclohexylamines, we can infer potential areas for future pharmacological investigation.
It is important to note that this compound is a simple aliphatic amine and should not be confused with the more extensively studied arylcyclohexylamines (e.g., phencyclidine, ketamine), which have a phenyl group attached to the cyclohexane ring and exhibit potent NMDA receptor antagonist activity.[4][5][6] The absence of this aryl group in this compound means it is unlikely to share this mechanism of action.
Potential areas of pharmacological interest for this compound and its derivatives could include:
-
Monoamine Oxidase (MAO) Inhibition: Some aliphatic and cyclic amines have been shown to exhibit inhibitory activity against monoamine oxidases, enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[][8][9] Inhibition of MAO can have antidepressant and neuroprotective effects.[9][10] Future research could explore whether this compound or its derivatives possess any selective MAO-A or MAO-B inhibitory activity.
-
Ion Channel Modulation: The lipophilic cyclohexyl group and the basic amine functionality could potentially interact with various ion channels in the central nervous system.
-
Agonism/Antagonism at Amine Receptors: While less likely to have high affinity for classical monoamine receptors compared to their phenethylamine counterparts, screening against a panel of aminergic G-protein coupled receptors could reveal unexpected activities.
-
Use as a Chemical Scaffold: Perhaps the most immediate application for this compound in drug discovery is as a scaffold for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization, allowing for the creation of diverse chemical libraries for screening against various biological targets. The cyclohexyl group can provide a desirable lipophilic character to drug candidates.
Diagram of Potential Research Directions
Caption: Proposed workflow for exploring the pharmacological potential of this compound.
Conclusion and Future Perspectives
This compound is a readily accessible secondary amine with well-defined synthetic routes. While its history is not marked by a singular discovery, its existence is a logical consequence of the systematic exploration of amine chemistry. The primary value of this compound for researchers and drug development professionals currently lies in its utility as a synthetic intermediate.
The lack of extensive pharmacological data presents a clear opportunity for new research. Systematic screening of this compound and a library of its derivatives against various biological targets, particularly those related to CNS disorders, could uncover novel therapeutic leads. The development of a deeper understanding of the structure-activity relationships of simple N-alkylated cyclohexylamines could open new avenues in medicinal chemistry.
References
- 1. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Technical Guide to N-Propylcyclohexanamine: Nomenclature, Synthesis, and Characterization
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
This document provides a comprehensive technical overview of N-Propylcyclohexanamine, a secondary amine of interest in synthetic chemistry and materials science. It delineates the compound's formal nomenclature, physicochemical properties, a validated synthesis protocol via reductive amination, and the analytical methods required for structural confirmation and purity assessment.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is classified as a secondary amine, where a cyclohexyl group and a propyl group are attached to a nitrogen atom.
-
IUPAC Name : The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1][2]. This name clearly defines the n-propyl substituent on the nitrogen atom of a cyclohexanamine parent structure.
-
Synonyms : The compound is also known by several other names in commercial and laboratory settings, including N-Cyclohexyl-N-propylamine and N-(n-propyl)cyclohexanamine[1].
-
CAS Number : The Chemical Abstracts Service has assigned the registry number 3592-81-2 to this compound, which serves as a unique identifier for this specific substance[1].
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₁₉N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| CAS Number | 3592-81-2 | PubChem[1] |
| Canonical SMILES | CCCNC1CCCCC1 | PubChem[1] |
| InChIKey | PXKCSKRXWAZGFK-UHFFFAOYSA-N | PubChem[1] |
Synthesis via Reductive Amination
The most direct and common laboratory-scale synthesis of this compound is the reductive amination of cyclohexanone with propylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its reduction to the target secondary amine[3][4].
The choice of a reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough to not reduce the starting ketone, is selective for the protonated imine intermediate, and does not require strictly anhydrous or acidic conditions. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed[4][5].
Synthesis Workflow Diagram
References
Unlocking Molecular Insights: A Theoretical and Modeling Guide to N-Propylcyclohexanamine for Drug Discovery
Foreword: Beyond the Benchtop – A Computational Approach to Drug Discovery
In the modern pharmaceutical landscape, the journey from a promising molecule to a life-changing therapeutic is increasingly reliant on a synergistic partnership between experimental and computational methodologies. This guide is designed for researchers, scientists, and drug development professionals who are poised to leverage the power of theoretical and modeling studies to accelerate their research. Our focus molecule, N-Propylcyclohexanamine, serves as a practical scaffold to explore a suite of computational techniques. While this specific molecule may not be a household name in pharmacology, its simple yet flexible structure provides an excellent platform to demonstrate the application of powerful computational tools that are broadly applicable across drug discovery campaigns.
This document is not a rigid protocol but rather a dynamic guide born from field-proven insights. We will delve into the "why" behind the "how," ensuring that each step is not just a procedure to be followed but a logical and scientifically validated choice. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, with every claim and protocol substantiated by robust scientific literature.
This compound: A Profile of the Molecule
This compound is a secondary amine with a molecular formula of C9H19N.[1] Its structure consists of a cyclohexane ring bonded to a propylamino group. This seemingly simple molecule possesses conformational flexibility in both the cyclohexane ring (chair, boat, and twist-boat conformations) and the N-propyl side chain, making it an interesting subject for theoretical analysis.
| Property | Value | Source |
| Molecular Formula | C9H19N | PubChem[1] |
| Molecular Weight | 141.26 g/mol | PubChem[1] |
| IUPAC Name | N-propylcyclohexan-1-amine | PubChem |
| SMILES | CCCNC1CCCCC1 | PubChem[1] |
| CAS Number | 3592-81-2 | PubChem |
The Computational Toolkit: A Triad of Theoretical Approaches
To gain a comprehensive understanding of this compound at the molecular level, we will employ a triad of powerful computational techniques: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Caption: The triad of computational approaches for in-depth analysis.
Delving into the Quantum Realm: Density Functional Theory (DFT) Analysis
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2][3] It provides a good balance between accuracy and computational cost, making it a workhorse in computational chemistry.[2]
The "Why": The Rationale Behind DFT
By performing DFT calculations, we can:
-
Determine the most stable 3D conformation: This is crucial as the geometry of a molecule dictates its interactions with biological targets.[4]
-
Analyze the electronic properties: Understanding the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential (ESP), provides insights into reactivity and potential interaction sites.[5]
-
Predict spectroscopic properties: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.
Step-by-Step Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol outlines a typical DFT workflow using a popular quantum chemistry software package like Gaussian or ORCA.
-
Input Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and save it in a suitable format (e.g., .mol or .pdb).
-
-
Input File Preparation:
-
Create a text file for the DFT calculation.
-
Define the computational method: We will use the B3LYP functional, a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
Choose a basis set: The 6-31G(d) basis set is a good starting point for geometry optimizations of molecules of this size, offering a reasonable compromise between accuracy and computational expense.
-
Specify the calculation type: Opt for geometry optimization followed by Freq for frequency calculation.
-
Define the molecular charge and multiplicity: For this compound, the charge is 0 and the multiplicity is 1 (a singlet state).
-
Provide the initial Cartesian coordinates of the atoms from the 3D structure file.
-
-
Execution of the Calculation:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis of the Results:
-
Verify convergence: Ensure the geometry optimization has converged, meaning the forces on the atoms are negligible and the energy has reached a minimum.[6]
-
Examine the optimized geometry: Visualize the 3D structure and analyze bond lengths, angles, and dihedral angles.
-
Check for imaginary frequencies: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
Analyze the vibrational spectra: Visualize the calculated IR spectrum and compare it with experimental data if available.[7]
-
Visualize molecular orbitals (HOMO/LUMO) and the electrostatic potential map: This will highlight electron-rich and electron-deficient regions of the molecule.
-
Caption: A streamlined workflow for DFT calculations.
Simulating Molecular Motion: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are inaccessible from static quantum mechanical calculations.[8]
The "Why": The Rationale Behind MD Simulations
Through MD simulations, we can:
-
Explore conformational space: this compound's flexible structure can adopt numerous conformations. MD allows us to sample these conformations and understand their relative populations.[9]
-
Study solvation effects: By simulating the molecule in a solvent (e.g., water), we can understand how the solvent influences its structure and dynamics.
-
Investigate interactions with other molecules: MD is invaluable for studying how a ligand binds to a protein target, providing details about the binding mode and stability.
Step-by-Step Protocol: MD Simulation of this compound in Water
This protocol outlines a general workflow for an MD simulation using a popular package like GROMACS or AMBER.[10][11][12]
-
System Preparation:
-
Obtain the ligand topology and parameters: Use a tool like Antechamber (for AMBER) or a parameterization server to generate the force field parameters for this compound. The General Amber Force Field (GAFF) is a common choice for drug-like small molecules.[13][14]
-
Create a simulation box: Place the molecule in the center of a periodic box.
-
Solvate the system: Fill the box with a pre-equilibrated solvent model, such as TIP3P water.
-
Add ions: Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts in the initial system setup.
-
-
Equilibration:
-
NVT (Canonical) Ensemble Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT (Isothermal-Isobaric) Ensemble Equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.
-
-
Production MD:
-
Run the simulation for the desired length of time (e.g., 100 nanoseconds or more) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the solute to assess its stability during the simulation.
-
Root Mean Square Fluctuation (RMSF): Identify flexible regions of the molecule.
-
Radial Distribution Function (RDF): Analyze the distribution of solvent molecules around the solute.
-
Hydrogen Bond Analysis: Quantify the formation and lifetime of hydrogen bonds.
-
Cluster Analysis: Identify the most populated conformations of the molecule.
-
Caption: A typical workflow for Molecular Dynamics simulations.
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15]
The "Why": The Rationale Behind QSAR
QSAR models are powerful tools in drug discovery because they can:
-
Predict the activity of novel compounds: This allows for the virtual screening of large chemical libraries to prioritize compounds for synthesis and testing.[16]
-
Provide insights into the mechanism of action: By identifying the molecular descriptors that are most important for activity, QSAR models can suggest which structural features are crucial for binding to a biological target.
-
Guide lead optimization: QSAR models can be used to design new molecules with improved potency and other desirable properties.
A Hypothetical Case Study: Dopamine Reuptake Inhibition
While this compound itself does not have a well-established potent biological activity, some of its structural analogs have shown activity as dopamine reuptake inhibitors. For the purpose of this guide, we will construct a hypothetical QSAR workflow for predicting the dopamine reuptake inhibitory activity of a series of N-alkylcyclohexanamines.
Step-by-Step Protocol: Building a QSAR Model
-
Data Set Preparation:
-
Compile a dataset: Gather a set of N-alkylcyclohexanamine analogs with experimentally determined dopamine reuptake inhibitory activity (e.g., IC50 or Ki values).
-
Data Curation: Ensure the data is consistent and reliable. Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Split the dataset: Divide the data into a training set (typically 70-80% of the data) for model building and a test set for external validation.[15][16]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of their structure, such as:
-
-
Descriptor Selection and Model Building:
-
Feature selection: Use statistical methods to select a subset of descriptors that are most correlated with the biological activity. This helps to avoid overfitting and create a more interpretable model.[18][19]
-
Choose a modeling algorithm: Several machine learning algorithms can be used to build the QSAR model, including:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model.[15]
-
External Validation: Use the test set, which was not used in model building, to evaluate the predictive power of the model on new data.[15][16][20]
-
Y-randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. A valid model should have a significantly lower performance on the randomized data.[21]
-
-
Interpretation and Application:
-
Analyze the model: Interpret the selected descriptors to understand the structure-activity relationships.
-
Predict new compounds: Use the validated QSAR model to predict the activity of new, unsynthesized N-alkylcyclohexanamine derivatives.
-
Caption: A comprehensive workflow for QSAR modeling.
Conclusion: Integrating Theory and Experiment for Accelerated Discovery
This guide has provided a comprehensive overview of how theoretical and modeling studies can be applied to a molecule like this compound to extract a wealth of information relevant to drug discovery. From the quantum mechanical details of its electronic structure to its dynamic behavior in solution and the prediction of its biological activity, computational chemistry offers a powerful lens through which to understand and manipulate molecular properties.
It is crucial to remember that these computational models are not a replacement for experimental work but rather a powerful complement. The true strength of this approach lies in the iterative cycle of prediction, synthesis, and testing, where computational insights guide experimental design, and experimental results refine and validate the computational models. By embracing this integrated approach, researchers can navigate the complex landscape of drug discovery with greater efficiency, creativity, and a higher probability of success.
References
- 1. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 4. atomistica.online [atomistica.online]
- 5. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. youtube.com [youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. SwissParam [swissparam.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 17. hufocw.org [hufocw.org]
- 18. scribd.com [scribd.com]
- 19. High-Dimensional Descriptor Selection and Computational QSAR Modeling for Antitumor Activity of ARC-111 Analogues Based on Support Vector Regression (SVR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
An In-depth Technical Guide to the Characterization of N-Propylcyclohexanamine and its Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of N-Propylcyclohexanamine and its derivatives. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the characterization process from synthesis to preclinical assessment.
Introduction: The Significance of N-Alkylcyclohexanamines
N-alkylcyclohexanamines represent a class of organic compounds with significant potential in medicinal chemistry. The cyclohexyl scaffold provides a three-dimensional framework that can facilitate interactions with biological targets, while the nature of the N-alkyl substituent can be modulated to fine-tune physicochemical properties and pharmacological activity. This compound serves as a foundational molecule in this class. Its derivatives have been explored for various therapeutic applications, including as cardiovascular agents and neuroprotective compounds acting on the N-methyl-D-aspartate (NMDA) receptor.[1][2] A thorough characterization is paramount for any new chemical entity (NCE) to ensure its identity, purity, and stability, which are critical prerequisites for further development.
Physicochemical Properties of this compound
A foundational step in the characterization of any compound is the determination of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem[3] |
| Molecular Weight | 141.25 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 3592-81-2 | PubChem[3] |
| SMILES | CCCNC1CCCCC1 | PubChem[3] |
| Kovats Retention Index | 1086 (non-polar column) | PubChem[3] |
These basic properties are the initial identifiers for the molecule and are crucial for subsequent analytical work.
Synthesis and Purification of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves the reductive amination of cyclohexanone with propylamine or the N-alkylation of cyclohexylamine with a propyl halide. For the synthesis of novel derivatives, a common strategy is the reaction of a primary or secondary amine with a suitably substituted cyclohexanone or cyclohexylamine core.
Exemplary Synthesis of an N-Arylmethylcyclohexanamine Derivative
This protocol describes a general method for the synthesis of a hypothetical derivative, N-(4-methoxybenzyl)cyclohexanamine, to illustrate a common synthetic route.
Workflow for Synthesis and Purification
References
- 1. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of N-Propylcyclohexanamine
Introduction: A Proactive Approach to the Safety of N-Propylcyclohexanamine
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond simple protocol adherence.
Section 1: Chemical and Physical Identity
A foundational element of chemical safety is the precise identification of the substance. Misidentification can lead to the application of incorrect safety protocols.
| Identifier | Data | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 3592-81-2 | Sigma-Aldrich, PubChem[2][5] |
| Molecular Formula | C₉H₁₉N | CP Lab Safety, PubChem[1][2] |
| Molecular Weight | 141.26 g/mol | CP Lab Safety[1] |
| Synonyms | N-Cyclohexyl-N-propylamine | PubChem[2] |
| Appearance | Presumed to be a liquid at room temperature | Inferred from analogs |
Section 2: Hazard Identification and Presumptive Classification
Due to the absence of a published GHS classification for this compound, this section presents a presumptive hazard profile based on documented classifications of close structural analogs. This approach, known as "read-across," is a scientifically accepted method for predicting the hazards of untested substances. Alicyclic amines as a class are recognized for their potential to cause severe irritation and corrosive burns to the skin, eyes, and mucous membranes.[4]
Presumptive GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis for Presumption |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Analogs such as 2-propylcyclohexanamine and 4-propylcyclohexylamine are classified as Flammable Liquid Category 3. |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | The amine functional group is inherently corrosive. Analogs like 2-propylcyclohexanamine are classified as Skin Corrosion 1B. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | A direct consequence of the corrosive nature (H314). |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | A common classification for amines of this type, indicating moderate acute toxicity. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Volatile amines are known irritants to the respiratory tract.[4] |
Hazard Pictograms:
![]()
![]()
![]()
Signal Word: Danger
Presumptive Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
Presumptive Precautionary Statements:
-
Prevention (P210, P260, P280): Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Do not breathe vapors or mist. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response (P301+P330+P331, P303+P361+P353, P305+P351+P338, P310): IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Storage (P403+P235): Store in a well-ventilated place. Keep cool.
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.
Section 3: Toxicological Profile and Routes of Exposure
The primary toxicological risk from this compound is its corrosive nature.[3][4] Exposure can cause immediate and severe damage to biological tissues upon contact.
-
Skin (Dermal) Contact: As a corrosive substance, direct contact can cause chemical burns, redness, pain, and blisters.[3] The lipophilic (fat-soluble) nature of alkylamines suggests the potential for absorption through the skin.[4]
-
Eye Contact: This represents the most severe risk of localized injury. Splashes can cause irreversible eye damage, including corneal burns and blindness. Immediate and prolonged irrigation is critical.
-
Inhalation: Vapors are likely to be highly irritating to the respiratory tract, causing coughing, shortness of breath, and inflammation of the mucous membranes.[4] Handling this chemical outside of a certified chemical fume hood is strongly discouraged.
-
Ingestion: Ingestion can cause severe corrosive damage to the mouth, throat, and gastrointestinal tract.
Section 4: Exposure Controls & Personal Protection
Controlling exposure is paramount and is best achieved through a multi-layered approach known as the "Hierarchy of Controls."
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All handling of open containers of this compound must be performed inside a properly functioning chemical fume hood. This contains vapors and protects the user from inhalation and splashes.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not prevent accidents but can significantly mitigate injury. It must be worn at all times when handling the chemical.[7]
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield. Standard safety glasses are insufficient as they do not protect against splashes.[7]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but heavier gloves such as butyl or neoprene rubber should be used for more extensive handling. Always inspect gloves before use and use proper removal technique to avoid self-contamination.
-
Lab Coat/Apron: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is required.
-
-
Footwear: Closed-toe shoes are required. Do not wear perforated shoes or sandals in the laboratory.
Section 5: Safe Handling and Storage Protocols
The dual flammable and corrosive nature of this compound requires specific protocols for handling and storage.[6]
Handling Protocol
-
Preparation: Before starting work, ensure a chemical fume hood is available and functioning. Locate the nearest eyewash station and safety shower and verify they are unobstructed.
-
PPE: Don the required PPE as specified in Section 4.2.
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[8] Use only non-sparking tools.
-
Heating: Avoid heating open containers. If heating is necessary, it must be done with extreme caution in a controlled system (e.g., using a heating mantle, not a hot plate's open element) inside a fume hood.
-
End of Work: Tightly seal the container immediately after use. Decontaminate the work area. Remove PPE carefully and wash hands thoroughly.
Storage Protocol
-
Cabinet: Store in a dedicated, approved cabinet for flammable and corrosive materials.[9] Such cabinets are designed to be corrosion-resistant and provide fire protection.[9]
-
Segregation: Do not store this compound with incompatible chemicals, particularly strong oxidizing agents and acids.[6] The exothermic reaction between amines and acids can be violent.
-
Environment: The storage area must be cool, dry, and well-ventilated.[10] Keep containers away from all sources of heat and ignition.[6][10]
-
Container Integrity: Ensure containers are in good condition, properly labeled, and tightly sealed to prevent vapor leakage.[10]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can prevent serious injury.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] Water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the flammable liquid.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion will produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).
Accidental Release Measures
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place in a suitable container for disposal.
-
Large Spills: Evacuate the immediate area and alert emergency personnel. Isolate the hazard area and deny entry. Eliminate all ignition sources.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3592-81-2 [sigmaaldrich.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Storage of Corrosive Substances | LDH [ldhsa.com]
- 11. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to N-Propylcyclohexanamine: Synthesis, Analytics, and Industrial Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclohexanamine, a secondary amine featuring a propyl group attached to a cyclohexyl ring, represents a versatile chemical entity with potential applications spanning from industrial chemistry to pharmaceutical intermediates. Its structural characteristics, combining a lipophilic cycloaliphatic ring with a flexible alkyl chain and a reactive secondary amine group, make it a compound of significant interest. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and known and potential applications of this compound, drawing from the existing scientific literature and patent landscape. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. Key properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3592-81-2 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 475.04 K (predicted) | Cheméo[2] |
| Melting Point | 251.23 K (predicted) | Cheméo[2] |
| LogP | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone with propylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Pathway: Reductive Amination
The synthesis proceeds through a two-step mechanism within a single reaction vessel.
References
Methodological & Application
Introduction: The Significance of N-Alkylated Cycloalkylamines
An Application Note and Protocol for the Synthesis of N-Propylcyclohexanamine from Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of this compound from cyclohexanone via direct reductive amination. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present a detailed, field-proven protocol using sodium triacetoxyborohydride (NaBH(OAc)₃). This guide is designed to equip researchers with the necessary knowledge for a safe, efficient, and reproducible synthesis, complete with troubleshooting advice and characterization guidelines.
This compound is a secondary amine that serves as a valuable building block in medicinal chemistry and the synthesis of fine chemicals. The N-alkylated cyclohexylamine motif is present in a variety of pharmacologically active compounds. The most common and efficient method for preparing such amines is through the reductive amination of a ketone, in this case, cyclohexanone.[1] This one-pot reaction combines a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[2] This approach avoids the common issue of multiple alkylations often encountered with direct alkylation of amines.[3]
Section 1: Mechanistic Insights into Reductive Amination
The synthesis of this compound from cyclohexanone and propylamine is a classic example of reductive amination. The process can be understood as a two-stage reaction occurring in a single pot.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of cyclohexanone. This forms a hemiaminal intermediate.[2] Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form an iminium ion.[4] The equilibrium between the ketone/amine and the imine/iminium ion is driven forward by the removal of water, though in this one-pot procedure, the subsequent reduction step serves the same purpose.[2]
Stage 2: Hydride Reduction The iminium ion, being more electrophilic than the starting ketone, is readily reduced by a selective hydride-donating agent.[4] The reducing agent delivers a hydride ion to the carbon of the C=N double bond, yielding the final secondary amine product, this compound.
Caption: The reaction mechanism of reductive amination.
Section 2: Strategic Selection of the Reducing Agent
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[5] This prevents the wasteful formation of cyclohexanol as a side product.
| Reducing Agent | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and Selective: The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards ketones but highly effective for reducing protonated imines.[6] It is not water-sensitive, but it can decompose in protic solvents like methanol.[6][7] It is particularly suitable for one-pot procedures where the reducing agent is present from the start.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | pH-Sensitive Selectivity: Effective and selective at a mildly acidic pH (4-5), where the imine is protonated and more reactive than the ketone.[3] However, it is highly toxic due to the potential release of hydrogen cyanide gas if the pH becomes too acidic. Its use requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Strong and Less Selective: A powerful reducing agent capable of reducing both ketones and imines.[7] To achieve selectivity, the imine must be pre-formed before the addition of NaBH₄, making it a two-step, one-pot procedure rather than a direct, concurrent reaction.[7][8] |
| Catalytic Hydrogenation (H₂/Catalyst) | Green Chemistry Approach: Utilizes hydrogen gas with a metal catalyst (e.g., Pd/C, Ru/ZrO₂, Rh-Ni).[9][10][11] This method is atom-economical and avoids stoichiometric inorganic waste. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. The catalyst may also require pre-activation.[12] |
For this protocol, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice. Its high selectivity, mild reaction conditions, and operational simplicity in a one-pot procedure make it superior for general laboratory applications, offering consistently high yields and fewer side products.[8][13]
Section 3: Detailed Experimental Protocol
This protocol details the direct reductive amination of cyclohexanone with propylamine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Cyclohexanone | 98.14 | 1.0 | 20.0 | 1.96 g (2.07 mL) |
| Propylamine | 59.11 | 1.1 | 22.0 | 1.30 g (1.81 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 30.0 | 6.36 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 80 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~50 mL |
| Saturated aq. NaCl (Brine) | - | - | - | ~20 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.96 g, 20.0 mmol) and 1,2-dichloroethane (DCE, 80 mL).[8] Stir the solution under a nitrogen or argon atmosphere.
-
Amine Addition: Add propylamine (1.30 g, 22.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reductant Addition: Cool the flask in an ice bath to 0°C. Slowly add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate or dichloromethane (2 x 30 mL).
-
Workup - Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless liquid.
Section 4: Safety, Handling, and Waste Disposal
Researcher Responsibility: It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.
-
Propylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[14]
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin irritation and serious eye irritation. Handle in a dry, inert atmosphere.
-
1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Work must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical safety goggles or a face shield.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
Waste Disposal:
-
Aqueous waste should be neutralized before disposal.
-
Organic waste, including the chlorinated solvent DCE, must be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.
Section 5: Characterization and Validation
-
Yield: Typical yields for this reaction are in the range of 80-95%.
-
Physical Properties: this compound is a liquid at room temperature.[15]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the structure and purity of the final product.
-
GC-MS: To confirm the molecular weight (141.25 g/mol ) and purity.[15]
-
FT-IR: To confirm the presence of the N-H stretch (around 3300-3500 cm⁻¹) and the absence of the C=O stretch from cyclohexanone (around 1715 cm⁻¹).
-
Section 6: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. STAB reagent has degraded due to moisture. 3. Loss of product during workup. | 1. Extend reaction time and monitor by TLC/GC-MS. 2. Use fresh, anhydrous STAB and perform the reaction under an inert atmosphere. 3. Ensure pH is basic (>8) during extraction to prevent the amine from being protonated and soluble in the aqueous layer. |
| Presence of Cyclohexanol in Product | The reducing agent reduced the starting ketone. | This is unlikely with STAB but possible if the reagent is impure or conditions are incorrect. Ensure STAB is added after the amine has had time to form the imine. |
| Presence of Starting Cyclohexanone | Incomplete imine formation or reduction. | Ensure stoichiometric amounts of reagents are correct. A slight excess of the amine can be used. Allow more time for the reaction to proceed. |
| Dialkylation Product (N,N-dipropylcyclohexanamine) | This is not possible when starting with a primary amine and a ketone to make a secondary amine. However, if starting with ammonia, dialkylation can be an issue. | Not applicable for this specific synthesis. |
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Study on Ru/ZrO<sub>2</sub> Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine-Academax [academax.com]
- 10. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 11. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Propylcyclohexanamine via Reductive Amination: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of N-Propylcyclohexanamine and Reductive Amination in Modern Drug Discovery
In the landscape of contemporary drug development, the N-alkylated cyclohexylamine scaffold is a recurring and valuable structural motif. Its presence in a variety of bioactive molecules underscores its utility as a pharmacophore, contributing to desirable pharmacokinetic and pharmacodynamic properties. This compound, a representative of this class, serves as a key building block in the synthesis of novel therapeutic agents, particularly in the realms of analgesics and anesthetics.[1][2] The strategic installation of the N-propyl group onto the cyclohexyl core can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.
Reductive amination has emerged as the preeminent method for the synthesis of such secondary amines, offering a robust and controlled approach that circumvents the challenges associated with traditional N-alkylation methods, such as over-alkylation and the use of hazardous alkyl halides.[3][4] This one-pot reaction, which seamlessly combines the formation of an imine intermediate with its subsequent reduction, is highly favored in both academic and industrial settings for its efficiency and broad substrate scope.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via reductive amination. We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Chemistry of Imine Formation and In Situ Reduction
The reductive amination of cyclohexanone with propylamine proceeds through a two-stage mechanism that occurs concurrently in a single reaction vessel.
-
Imine Formation: The initial step involves the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of cyclohexanone. This addition forms a transient hemiaminal intermediate. Under mildly acidic conditions, which can be autocatalytic or facilitated by an added acid, the hemiaminal undergoes dehydration to yield a stable imine (a Schiff base). The removal of water, either physically or by a dehydrating agent, can drive this equilibrium-controlled reaction towards the imine product.
-
Hydride Reduction: A carefully chosen reducing agent, present in the reaction mixture from the outset, then selectively reduces the C=N double bond of the imine to the corresponding secondary amine, this compound. The choice of the reducing agent is critical; it must be mild enough not to reduce the starting ketone but sufficiently reactive to reduce the imine as it is formed.
Caption: The reaction mechanism of reductive amination.
Reagent Selection: The Case for Sodium Triacetoxyborohydride
While several reducing agents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its exceptional selectivity and operational simplicity.[5][6][7]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over ketones and aldehydes.[6] Tolerates a wide range of functional groups.[7] Mild and does not require strictly anhydrous conditions. | More expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used.[8] Stable in mildly acidic conditions.[8] | Highly toxic due to the potential release of hydrogen cyanide gas upon acidification.[9] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting carbonyl compound.[10] Requires careful control of reaction conditions, often a two-step process. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical. | Requires specialized high-pressure equipment. Can reduce other functional groups (e.g., alkenes, alkynes). |
Given its superior safety profile and selectivity, this protocol will utilize sodium triacetoxyborohydride as the reducing agent.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from cyclohexanone and propylamine using sodium triacetoxyborohydride.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 5.00 g | 50.9 |
| Propylamine | C₃H₉N | 59.11 | 3.31 g (4.5 mL) | 56.0 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 12.9 g | 61.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Distillation apparatus (for purification)
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.00 g, 50.9 mmol) and dichloromethane (100 mL). Stir the solution until the cyclohexanone is fully dissolved. Add propylamine (3.31 g, 56.0 mmol) to the solution.
-
Addition of Reducing Agent: Cool the flask in an ice bath to 0°C. Slowly and portion-wise, add sodium triacetoxyborohydride (12.9 g, 61.1 mmol) to the stirred solution over 20-30 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases. Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Propylamine is a flammable and corrosive liquid with a strong odor.[11]
-
Sodium triacetoxyborohydride is a water-sensitive reagent that can release flammable hydrogen gas upon contact with strong acids. Handle with care.
Characterization and Expected Results
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 3592-81-2[12] |
| Molecular Formula | C₉H₁₉N[12] |
| Molecular Weight | 141.25 g/mol [12] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~190-192 °C (calculated) |
| Density | ~0.84 g/cm³ (calculated) |
Expected Yield: 75-85%
Conclusion: A Robust and Versatile Synthetic Tool
The reductive amination protocol detailed herein provides a reliable and efficient method for the synthesis of this compound, a valuable building block for drug discovery and development. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation with a favorable safety profile. This application note serves as a practical guide for researchers, enabling the consistent production of this important secondary amine for further chemical exploration and the development of novel therapeutic agents. The principles and techniques described are broadly applicable to the synthesis of a wide array of other N-alkylated amines, making reductive amination an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 3. Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclohexanamine, N-methyl-n-propyl- [webbook.nist.gov]
- 6. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexanon n-Propylamin | C9H19NO | CID 19837221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cyclohexanamine, N-methyl-n-propyl- | C10H21N | CID 541883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propylamine - Wikipedia [en.wikipedia.org]
- 12. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Propylcyclohexanamine: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclohexanamine is a secondary amine that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry and materials science. Its synthesis is a practical illustration of common amine formation methodologies. This guide provides detailed experimental protocols for the synthesis of this compound, focusing on the widely employed technique of reductive amination. An alternative method is also presented for comparison, offering researchers flexibility based on available reagents and equipment. The causality behind experimental choices and the importance of a self-validating system for each protocol are emphasized to ensure scientific integrity and reproducibility.
PART 1: Core Synthesis Protocol — Reductive Amination of Cyclohexanone
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[1][2] This one-pot reaction involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[1][3] This approach effectively minimizes the overalkylation often problematic in direct alkylation methods.[1][4]
Reaction Principle
The synthesis of this compound via reductive amination proceeds through two key mechanistic steps:
-
Imine Formation: Propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to form an N-propylcyclohexan-1-imine intermediate.[1][5]
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, selectively reduces the carbon-nitrogen double bond of the imine to yield the final secondary amine product.[1][3][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of ketones.[1][2]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 5.0 g (5.2 mL) | 50.9 |
| Propylamine | C₃H₉N | 59.11 | 3.9 g (5.3 mL) | 66.0 |
| Sodium borohydride | NaBH₄ | 37.83 | 2.3 g | 60.8 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (5.0 g, 50.9 mmol) in methanol (100 mL).
-
Amine Addition: To the stirred solution, add propylamine (3.9 g, 66.0 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the flask in an ice bath. Cautiously add sodium borohydride (2.3 g, 60.8 mmol) portion-wise over 20-30 minutes, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the imine intermediate is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add diethyl ether (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless oil.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
PART 2: Alternative Synthesis Protocol — Direct Alkylation of Cyclohexylamine
While reductive amination is often preferred, direct alkylation of a primary amine with an alkyl halide is a classical method for forming secondary amines.[7] This method can be effective, though it carries a higher risk of overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][8] The use of excess amine can help to mitigate this side reaction.
Reaction Principle
This synthesis involves the nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen of cyclohexylamine attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. A base is required to neutralize the hydrobromic acid formed during the reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 10.0 g (11.2 mL) | 100.8 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 6.2 g (4.6 mL) | 50.4 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.9 g | 100.8 |
| Acetonitrile | CH₃CN | 41.05 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add cyclohexylamine (10.0 g, 100.8 mmol), potassium carbonate (13.9 g, 100.8 mmol), and acetonitrile (150 mL).
-
Alkyl Halide Addition: Slowly add 1-bromopropane (6.2 g, 50.4 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the disappearance of 1-bromopropane.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and unreacted cyclohexylamine hydrobromide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to separate this compound from any unreacted starting material and overalkylation byproducts.
Visualization of the Alternative Workflow
Caption: Workflow for the synthesis of this compound via direct alkylation.
PART 3: Comparison of Synthesis Protocols
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | Cyclohexanone, Propylamine | Cyclohexylamine, 1-Bromopropane |
| Key Reagents | Reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃) |
| Reaction Conditions | Mild (0°C to room temperature) | Harsher (reflux) |
| Selectivity | High for secondary amine | Prone to overalkylation |
| Reaction Time | Shorter (2-4 hours) | Longer (12-18 hours) |
| Advantages | One-pot, high yield, good selectivity | Utilizes readily available starting materials |
| Disadvantages | Requires a reducing agent | Risk of polyalkylation, longer reaction time |
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyclohexanone, propylamine, and 1-bromopropane are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Advanced Purification Protocols for N-Propylcyclohexanamine: A Guide for Researchers
This document provides a comprehensive guide to the purification of N-Propylcyclohexanamine, a secondary amine of interest in pharmaceutical development and organic synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. This guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the purification principles.
Understanding this compound and Its Impurity Profile
This compound is a secondary amine with the molecular formula C₉H₁₉N.[1] A thorough understanding of its physical properties and potential impurities is fundamental to selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3592-81-2 | PubChem[1] |
| Molecular Formula | C₉H₁₉N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| Boiling Point | Estimated 180-190 °C at 760 mmHg | Inferred from structurally similar compounds |
| Appearance | Colorless to pale yellow liquid | General observation for secondary amines |
A typical synthesis of this compound involves the reductive amination of cyclohexanone with propylamine. This and other synthetic routes can introduce a range of impurities that must be removed.
Common Impurities:
-
Starting Materials: Unreacted cyclohexanone and propylamine.
-
Byproducts: The primary amine (cyclohexylamine) and the tertiary amine (N,N-dipropylcyclohexanamine) can form as byproducts of the synthesis.
-
Degradation Products: Over time, secondary amines can react with atmospheric carbon dioxide to form carbonate salts and can be oxidized by air, especially at elevated temperatures.
The choice of purification technique will depend on the nature and quantity of these impurities.
Strategic Approach to Purification
A multi-step approach is often the most effective strategy for achieving high purity. The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
Purification by Fractional Vacuum Distillation
Distillation is a highly effective method for separating liquids with different boiling points and is an excellent first step in the purification of this compound, particularly for removing high-boiling byproducts and non-volatile impurities. Due to the relatively high boiling point of this compound and its potential for degradation at elevated temperatures, distillation under reduced pressure (vacuum distillation) is strongly recommended.
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Monitor the head temperature. The boiling point of the desired product will be significantly lower under vacuum.
-
Collect the main fraction of this compound at a stable head temperature.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Purification by Flash Chromatography
For the separation of structurally similar amines (e.g., primary, secondary, and tertiary amines), flash chromatography is a powerful technique. Standard silica gel is acidic and can lead to strong adsorption and peak tailing of basic amines. Therefore, the use of an amino-functionalized silica gel is highly recommended as it provides a weakly basic surface, leading to improved peak shape and separation.
Protocol: Flash Chromatography on Amino-Functionalized Silica
-
Stationary Phase: Amino-functionalized silica gel (e.g., NH₂-silica).
-
Mobile Phase Selection:
-
A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Good initial solvent systems to screen by thin-layer chromatography (TLC) on amino-functionalized plates are:
-
Hexane/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity).
-
Dichloromethane/Methanol (e.g., starting with 98:2 and gradually increasing the polarity).
-
-
-
Column Packing:
-
Prepare a slurry of the amino-functionalized silica in the initial mobile phase.
-
Carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of the mobile phase or a compatible solvent.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of the stationary phase and load the dry powder onto the top of the column.
-
-
Elution:
-
Run the column under positive pressure (flash chromatography).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Purification by Crystallization of the Hydrochloride Salt
If this compound is an oil at room temperature, purification by crystallization of a solid salt derivative is an excellent strategy. The hydrochloride salt is a common choice due to its ease of formation and typically crystalline nature.
Protocol: Formation and Recrystallization of this compound Hydrochloride
-
Salt Formation:
-
Dissolve the crude or partially purified this compound in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexane and isopropanol).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Alternatively, bubble dry HCl gas through the solution.
-
Monitor the pH of the solution to ensure complete salt formation (a slightly acidic pH is desired).
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvents to screen include ethanol, isopropanol, acetone, or mixtures such as ethanol/diethyl ether or isopropanol/hexane.
-
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and identify volatile impurities. | A single major peak corresponding to the molecular ion of this compound.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and assess purity. | ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, with minimal or no peaks corresponding to impurities.[1][3] |
Safety Precautions
This compound and its related compounds should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before handling. In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic application of standard laboratory techniques. The choice of method will depend on the specific impurity profile of the crude material. A combination of distillation, chromatography on amino-functionalized silica, or crystallization of the hydrochloride salt, followed by rigorous analytical assessment, will ensure the desired purity for research and development applications.
References
Application Notes & Protocols: N-Propylcyclohexanamine as a Novel Corrosion Inhibitor for Carbon Steel in Acidic Environments
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of N-Propylcyclohexanamine as a potential corrosion inhibitor for carbon steel, particularly in acidic media. While specific performance data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of amine-based corrosion inhibitors to propose a plausible mechanism of action and details rigorous protocols for its evaluation. The methodologies outlined herein are designed to be self-validating, enabling researchers to systematically investigate the efficacy and adsorption characteristics of this compound. This guide includes detailed experimental workflows, data interpretation frameworks, and visual representations of the underlying scientific principles.
Introduction: The Challenge of Corrosion and the Promise of Amine-Based Inhibitors
Corrosion of carbon steel is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. Acidic environments, commonly encountered in industrial processes such as acid pickling, oil and gas production, and chemical cleaning, accelerate the degradation of steel infrastructure. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion[1].
Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are highly effective due to their ability to adsorb onto the metal surface and form a protective barrier[2]. This compound (C₉H₁₉N), a secondary amine, possesses a nitrogen atom with a lone pair of electrons and hydrophobic alkyl groups, making it a promising candidate for corrosion inhibition. The nitrogen atom can act as an adsorption center on the steel surface, while the cyclohexyl and propyl groups can form a dense hydrophobic layer, shielding the metal from the aggressive medium.
Proposed Mechanism of Action
The corrosion inhibition by this compound is hypothesized to occur through the following steps:
-
Adsorption: In an acidic solution, the steel surface is typically positively charged. Chloride ions (or other anions from the acid) from the corrosive medium first adsorb onto the positively charged metal surface. This creates an excess negative charge on the surface, which then facilitates the adsorption of the protonated amine molecules (R₂NH₂⁺) via electrostatic interaction (physisorption)[3].
-
Chemisorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption)[4]. This process results in a more stable and robust protective film.
-
Protective Film Formation: The adsorbed this compound molecules, with their bulky cyclohexyl and propyl groups, form a dense, hydrophobic barrier on the steel surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.
The overall inhibition is likely a combination of physisorption and chemisorption, leading to a mixed-type inhibition mechanism[5].
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone with propylamine[6][7][8]. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.
Reaction Scheme
Cyclohexanone + Propylamine <=> Intermediate Imine + Water -> this compound
Synthesis Protocol
-
To a round-bottom flask, add cyclohexanone (1.0 eq) and propylamine (1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions. The use of NaBH₃CN is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone[9].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for a thorough evaluation of a new corrosion inhibitor. This involves a combination of gravimetric and electrochemical techniques, supplemented by surface analysis to elucidate the inhibition mechanism.
Materials and Equipment
-
Steel Coupons: Carbon steel coupons of a known composition (e.g., AISI 1018 or similar) with a standardized surface area.
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution.
-
This compound: Synthesized and purified as described above.
-
Analytical Balance: With a precision of at least 0.1 mg.
-
Water Bath/Thermostat: To maintain a constant temperature.
-
Electrochemical Workstation: Potentiostat/Galvanostat with frequency response analysis capability.
-
Three-Electrode Cell: Consisting of a working electrode (steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Surface Analysis Instruments: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM), and X-ray Photoelectron Spectrometer (XPS).
Experimental Protocols
Weight Loss Method
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.
Protocol:
-
Preparation of Steel Coupons:
-
Mechanically polish the steel coupons with a series of emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1000, 1200).
-
Degrease the coupons with acetone, rinse with distilled water, and dry in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg (W₁).
-
-
Immersion Test:
-
Prepare solutions of the corrosive medium (e.g., 1 M HCl) with varying concentrations of this compound (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).
-
-
Post-Immersion Treatment:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by cleaning with a solution containing HCl, antimony trioxide, and stannous chloride, followed by scrubbing with a soft brush.
-
Rinse the coupons with distilled water and acetone, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).
-
Inhibition Efficiency (η%) : η% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Surface Coverage (θ) : θ = (CR₀ - CRᵢ) / CR₀
-
Data Presentation:
Table 1: Hypothetical Weight Loss Data for this compound on Carbon Steel in 1 M HCl at 25°C for 24 hours.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) | Surface Coverage (θ) |
| 0 (Blank) | 150.2 | 5.89 | - | - |
| 50 | 45.1 | 1.77 | 69.9% | 0.699 |
| 100 | 28.5 | 1.12 | 81.0% | 0.810 |
| 200 | 15.3 | 0.60 | 89.8% | 0.898 |
| 500 | 8.9 | 0.35 | 94.1% | 0.941 |
Workflow Diagram:
Caption: Workflow for the gravimetric weight loss method.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion processes and the mechanism of inhibition.
This technique determines the corrosion current density (i_corr) and provides insights into whether the inhibitor acts on the anodic or cathodic reaction, or both (mixed-type).
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the polished steel coupon as the working electrode, a reference electrode, and a counter electrode.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (η%) : η% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
-
Data Presentation:
Table 2: Hypothetical Potentiodynamic Polarization Data for this compound on Carbon Steel in 1 M HCl at 25°C.
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | η% |
| 0 (Blank) | -480 | 550 | 75 | -120 | - |
| 50 | -472 | 155 | 70 | -115 | 71.8% |
| 100 | -465 | 85 | 68 | -112 | 84.5% |
| 200 | -458 | 45 | 65 | -108 | 91.8% |
| 500 | -450 | 25 | 62 | -105 | 95.5% |
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.
Protocol:
-
Cell Setup and Stabilization: Same as for potentiodynamic polarization.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z_im vs. Z_re) and Bode plots (|Z| and phase angle vs. frequency).
-
Fit the data to an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl indicate the adsorption of the inhibitor and the formation of a protective film.
-
Inhibition Efficiency (η%) : η% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ct₀ is the charge transfer resistance in the absence of the inhibitor and R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Data Presentation:
Table 3: Hypothetical EIS Data for this compound on Carbon Steel in 1 M HCl at 25°C.
| Inhibitor Conc. (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | η% |
| 0 (Blank) | 1.5 | 50 | 200 | - |
| 50 | 1.6 | 180 | 120 | 72.2% |
| 100 | 1.5 | 350 | 80 | 85.7% |
| 200 | 1.7 | 680 | 50 | 92.6% |
| 500 | 1.6 | 1200 | 30 | 95.8% |
Workflow Diagram:
Caption: Workflow for electrochemical evaluation methods.
Adsorption Isotherm
To understand the interaction between the inhibitor molecules and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point for modeling the adsorption of corrosion inhibitors[4].
Langmuir Adsorption Isotherm Equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorptive equilibrium constant. A plot of C/θ versus C should yield a straight line, from which K_ads can be calculated.
The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. A negative value of ΔG°_ads indicates spontaneous adsorption. Values around -20 kJ/mol are indicative of physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption[4].
Surface Analysis
Surface analysis techniques provide direct visual and chemical evidence of the formation of a protective inhibitor film.
Protocol:
-
Immerse steel coupons in the corrosive medium with and without the optimal concentration of this compound for a set period.
-
Gently rinse the coupons with distilled water and dry them.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and compare the extent of corrosion damage on the inhibited and uninhibited samples.
-
Atomic Force Microscopy (AFM): To obtain high-resolution 3D images of the surface and quantify surface roughness, demonstrating the smoothing effect of the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, providing evidence for the adsorption of the inhibitor and the nature of its interaction with the steel surface.
Conclusion and Future Directions
This guide provides a comprehensive framework for the investigation of this compound as a corrosion inhibitor for steel in acidic environments. The detailed protocols for synthesis, gravimetric analysis, electrochemical evaluation, and surface characterization will enable researchers to systematically assess its performance and elucidate its mechanism of action. Based on the principles of amine-based inhibitors, this compound is expected to exhibit significant corrosion inhibition efficiency through a mixed adsorption mechanism. Future work should focus on generating empirical data following these protocols to validate these hypotheses and to explore the inhibitor's performance in different corrosive media and under varying operational conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 6. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. nargesgoudarzi.com [nargesgoudarzi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Propylcyclohexanamine in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of N-Propylcyclohexanamine as a reagent in modern organic synthesis. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic rationale, practical considerations, and detailed, field-proven protocols for its use. The primary focus is on its role in the formation of nucleophilic enamines for carbon-carbon bond formation (the Stork Enamine Synthesis) and its utility as a sterically hindered, non-nucleophilic base.
Introduction: The Chemical Profile of this compound
This compound is a secondary amine characterized by the presence of both a bulky cyclohexyl group and a flexible n-propyl group attached to the nitrogen atom. This specific architecture dictates its reactivity and utility in synthesis. As a secondary amine, its primary roles are as a precursor to enamines and as a moderately strong base. Its steric bulk, provided by the cyclohexyl moiety, often allows for greater control and selectivity compared to less hindered secondary amines.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 3592-81-2 |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 190-192 °C |
| Density | Approx. 0.84 g/cm³ |
Core Application: Enamine Synthesis and C-C Bond Formation
The most powerful and widely recognized application of secondary amines like this compound is in the Stork Enamine Synthesis .[2][3][4] This multi-step process transforms a simple ketone or aldehyde into an α-substituted carbonyl compound, effectively using the amine as a temporary activating group to enable carbon nucleophilicity under mild conditions.[4][5]
Principle and Mechanistic Insight: Enamine Formation
Enamines are nitrogen analogs of enolates but are generally more nucleophilic due to the strong π-donating ability of the nitrogen lone pair.[6] They are formed by the acid-catalyzed condensation of a secondary amine with an enolizable aldehyde or ketone. The reaction is a reversible equilibrium, and the removal of water is essential to drive the reaction to completion.[7]
The choice of this compound offers a balance of reactivity and steric hindrance. The cyclohexyl group can influence the regioselectivity of enamine formation from unsymmetrical ketones, often favoring the formation of the less substituted (thermodynamic) enamine, which then allows for alkylation at the less hindered α-carbon.[2]
Caption: Mechanism of Acid-Catalyzed Enamine Formation.
Protocol 1: Synthesis of an N-Propylcyclohexyl Enamine
Objective: To prepare an enamine from cyclohexanone and this compound for subsequent alkylation.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charging Flask: To the flask, add anhydrous toluene (approx. 2 mL per mmol of cyclohexanone), cyclohexanone (1.0 equiv), and this compound (1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.05 equiv).
-
Scientist's Note: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[7] Anhydrous conditions are paramount; any water present will shift the equilibrium back towards the starting materials.
-
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 2-6 hours). The reaction can also be monitored by ¹H NMR or GC-MS by observing the disappearance of the starting ketone.
-
Workup: Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine is often used directly in the next step without purification. If isolation is required, the acidic catalyst can be neutralized with a small amount of a non-aqueous base (e.g., triethylamine), and the solvent removed under reduced pressure.
-
Trustworthiness Check: Enamines are sensitive to hydrolysis.[6] Rigorous exclusion of water during workup and storage is necessary to prevent decomposition back to the starting carbonyl.
-
The Stork Synthesis Workflow: Alkylation and Hydrolysis
Once formed, the enamine serves as a potent carbon nucleophile, capable of reacting with a range of electrophiles. The overall process allows for the selective monoalkylation of the parent carbonyl.[3]
Caption: The Stork Enamine Synthesis Workflow.
Key Electrophiles for Reaction:
-
Alkylation: Reactive alkyl halides such as allyl, benzyl, or methyl halides.[8]
-
Acylation: Acyl halides to produce 1,3-dicarbonyl compounds.[5][8]
-
Michael Addition: α,β-unsaturated carbonyls to yield 1,5-dicarbonyl compounds.[6][8]
Protocol 2: α-Alkylation of Cyclohexanone via its Enamine
Objective: To synthesize 2-allylcyclohexanone from the enamine solution prepared in Protocol 1.
Materials:
-
Enamine solution in toluene (from Protocol 1, 1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Aqueous HCl (e.g., 3 M)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: Cool the enamine solution from Protocol 1 to 0 °C in an ice bath. Add allyl bromide (1.1 equiv) dropwise.
-
Scientist's Note: The reaction is an Sₙ2 displacement where the α-carbon of the enamine acts as the nucleophile.[8] This step forms an intermediate iminium salt. Running the reaction at a lower temperature helps control potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the enamine by TLC or GC-MS.
-
Hydrolysis: Upon completion, add an equal volume of aqueous HCl (3 M) to the reaction mixture and stir vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product (2-allylcyclohexanone) by flash column chromatography on silica gel.
Application as a Non-Nucleophilic Base
The steric hindrance afforded by the cyclohexyl group makes this compound a useful non-nucleophilic base .[9][10] In this role, it can effectively scavenge protons generated during a reaction without competing as a nucleophile at an electrophilic center. This is particularly valuable in reactions like acylations or silylations where a more nucleophilic amine could lead to undesired side products.
Table 2: Comparison with Other Amine Bases
| Base | Type | pKa (conjugate acid) | Nucleophilicity | Key Feature |
|---|---|---|---|---|
| This compound | Secondary | ~11 | Low-Moderate | Sterically hindered |
| Triethylamine (TEA) | Tertiary | ~10.7 | Low | Common, non-nucleophilic |
| DIPEA (Hünig's Base) | Tertiary | ~10.8 | Very Low | Highly hindered, classic non-nucleophilic base[9] |
| Pyridine | Aromatic | ~5.2 | Moderate | Weaker base, often acts as a catalyst |
Protocol 3: Use as an Acid Scavenger in Acylation
Objective: To facilitate the acylation of an alcohol using this compound to neutralize the HCl byproduct.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
This compound (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve benzyl alcohol (1.0 equiv) and this compound (1.2 equiv) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add acetyl chloride (1.1 equiv) dropwise via syringe. A white precipitate (N-propylcyclohexylammonium chloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir until the alcohol is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with dilute HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, benzyl acetate.
Summary and Outlook
This compound is a versatile and valuable secondary amine for organic synthesis. Its primary application lies in the Stork Enamine Synthesis , where it serves as a robust tool for the α-functionalization of carbonyl compounds under mild conditions. Furthermore, its steric profile makes it an effective non-nucleophilic base for scavenging acid in sensitive reactions. For researchers in drug discovery and process development, understanding the dual utility of such reagents is key to designing efficient and selective synthetic routes.
References
- 1. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 10. Non-nucleophilic base - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
N-Propylcyclohexanamine: A Versatile Scaffold for Pharmaceutical Innovation
Introduction: The Emerging Role of the Cyclohexylamine Moiety in Drug Discovery
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The cyclohexylamine moiety has emerged as one such versatile building block, appearing in a range of biologically active compounds. Its conformational flexibility, combined with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical properties and pharmacological activity. This application note focuses on a specific, yet highly promising derivative: N-Propylcyclohexanamine . We will explore its potential as a foundational element in the synthesis of novel therapeutics, particularly for disorders of the central nervous system (CNS).
The N-propyl group, in conjunction with the cyclohexyl ring, offers a unique combination of lipophilicity and steric bulk that can be leveraged to enhance binding affinity and selectivity for various receptors and enzymes. Research into structurally related arylcyclohexylamines has demonstrated their potential as N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine receptor agonists, highlighting the therapeutic promise of this chemical class for conditions ranging from neuropathic pain to psychiatric disorders.[1][2][3] This guide will provide detailed protocols for the synthesis of this compound derivatives and discuss the critical structure-activity relationships that govern their biological effects.
Chemical Profile and Safety Considerations
This compound (C9H19N) is a secondary amine with a molecular weight of 141.25 g/mol .[4] It is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or chemical fume hood.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19N | [4] |
| Molecular Weight | 141.25 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 3592-81-2 | [4] |
| SMILES | CCCNC1CCCCC1 | [4] |
Synthetic Protocols: Accessing this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through standard organic chemistry transformations. The most common and versatile method is the N-alkylation of cyclohexylamine or the reductive amination of cyclohexanone.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the parent compound, this compound, from cyclohexanone and propylamine.
Workflow for Reductive Amination
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclohexanamine Scaffold: Application of N-Propylcyclohexanamine in Modern Medicinal Chemistry
Introduction: The Value of Three-Dimensional Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. While flat, aromatic systems have historically dominated drug design, there is a growing appreciation for three-dimensional (3D) scaffolds that can better exploit the complex topographies of biological targets. The cyclohexanamine moiety represents a privileged scaffold in this regard. Its non-planar, conformationally flexible cyclohexane ring provides a 3D architecture that can enhance binding affinity and specificity to protein targets. The appended amine group serves as a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, basicity, and membrane permeability.
This guide focuses on N-Propylcyclohexanamine, a simple yet versatile secondary amine, as a foundational building block for the synthesis of novel bioactive molecules. While direct applications of this compound in approved therapeutics are not extensively documented, its structural motifs are present in numerous compounds with significant biological activity. This document will serve as a detailed guide for researchers, providing a hypothetical yet scientifically grounded framework for its utilization in a drug discovery campaign, from initial synthesis to biological evaluation. We will explore its potential as a scaffold for developing novel kinase inhibitors, a class of drugs with profound impact in oncology and inflammatory diseases.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C9H19N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3592-81-2 | PubChem[1] |
| SMILES | CCCNC1CCCCC1 | PubChem[1] |
| Predicted LogP | 2.5 | PubChem[1] |
Hypothetical Application: Development of Novel Kinase Inhibitors
The this compound scaffold can be envisioned as a key component in the design of novel kinase inhibitors. The cyclohexane ring can act as a space-filling element, occupying hydrophobic pockets within the ATP-binding site of a target kinase. The secondary amine provides a vector for introducing a pharmacophore that can form critical hydrogen bonds with the kinase hinge region. The N-propyl group can contribute to van der Waals interactions and can be further modified to enhance potency or selectivity.
For the purpose of this guide, we will hypothesize the development of an inhibitor for "Kinase Y," a fictional kinase implicated in a cancer signaling pathway.
Workflow for Kinase Inhibitor Development
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel kinase inhibitor derived from this compound.
Caption: Hypothetical workflow for the synthesis and evaluation of a Kinase Y inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor (Compound-101)
This protocol details the synthesis of "Compound-101," a hypothetical inhibitor of Kinase Y, through the acylation of this compound with a pyrimidine-based acyl chloride. The pyrimidine core is a common scaffold in many known kinase inhibitors.
Reaction Scheme:
This compound + Pyrimidine-4-carbonyl chloride → (Cyclohexyl(propyl)carbamoyl)pyrimidine (Compound-101)
Materials:
-
This compound (1.0 eq)
-
Pyrimidine-4-carbonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve pyrimidine-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the pyrimidine-4-carbonyl chloride solution to the stirred this compound solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure Compound-101.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Y Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle:
The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by Kinase Y. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the reaction is measured. A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant human Kinase Y
-
Kinase Y substrate peptide
-
ATP
-
Compound-101 (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of Compound-101 in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.005 µM final assay concentrations).
-
Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).
-
Prepare a Kinase Y enzyme solution in the assay buffer and add it to the wells containing the compound.
-
Prepare a solution of the substrate peptide and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Compound-101 | Kinase Y | 85 |
| Staurosporine (Control) | Kinase Y | 10 |
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the hypothetical inhibition of the Kinase Y signaling pathway by Compound-101, leading to a reduction in cell proliferation.
References
Application Notes and Protocols for Investigating the Adsorption Mechanism of N-Propylcyclohexanamine on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amine-Metal Interactions
N-Propylcyclohexanamine, a secondary amine featuring both a cyclic alkyl and a linear alkyl group, represents a class of molecules whose interactions with metal surfaces are of profound interest in diverse scientific and industrial domains. In the pharmaceutical industry, understanding how such molecules adsorb onto metallic surfaces is crucial for drug delivery systems, implant biocompatibility, and the stability of formulations in contact with metal processing equipment. In catalysis, amines are used as corrosion inhibitors and reaction modifiers, where their adsorption behavior dictates their efficacy.
These application notes provide a comprehensive guide for researchers investigating the adsorption mechanism of this compound on various metal surfaces. We move beyond a simple listing of procedures to explain the underlying scientific principles, enabling researchers to not only execute experiments but also to interpret the resulting data with a deep understanding of the surface phenomena at play.
Theoretical Framework: Predicting the Adsorption Behavior
The adsorption of this compound on a metal surface is primarily governed by the interaction between the lone pair of electrons on the nitrogen atom and the electron orbitals of the metal. The presence of both a bulky cyclohexyl group and a flexible propyl group introduces steric and electronic factors that influence the adsorption geometry, stability, and potential surface reactions.
The Amine-Metal Bond: Chemisorption vs. Physisorption
The interaction can be broadly categorized into two types:
-
Physisorption: A weaker interaction, driven by van der Waals forces, with adsorption enthalpies typically in the range of 20-25 kJ/mol. In this state, the molecule retains its structural integrity.[1]
-
Chemisorption: Involves the formation of a chemical bond between the nitrogen atom and the metal surface, characterized by significantly higher adsorption enthalpies (around 200 kJ/mol).[1] For primary and secondary amines, this can be a dissociative process, especially at elevated temperatures, involving the scission of N-H bonds.[2][3]
For this compound, the initial adsorption at low temperatures is expected to be molecular, dominated by the dative interaction of the nitrogen lone pair with the metal surface. As the temperature increases, dissociative chemisorption, leading to the formation of a surface-bound N-propylcyclohexylamide species and adsorbed hydrogen, becomes more likely.
Influence of the Substituents
-
Cyclohexyl Group: This bulky group will likely influence the orientation of the molecule on the surface. It may adopt a "chair" or "boat" conformation, which, combined with steric hindrance, will affect the packing density of the adsorbed layer.
-
Propyl Group: The flexible n-propyl chain can adopt various conformations, potentially lying flat on the surface to maximize van der Waals interactions or extending away from the surface.
The interplay between the N-metal bond and the weaker interactions of the alkyl groups with the surface will determine the final adsorption geometry.
Proposed Adsorption Mechanism
The following diagram illustrates the potential adsorption pathways for this compound on a metal surface.
Caption: Proposed adsorption pathways for this compound.
Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of the adsorption mechanism. Here, we detail the protocols for three key surface science techniques: Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Scanning Tunneling Microscopy (STM).
Temperature Programmed Desorption (TPD)
TPD provides quantitative information about the strength of the adsorbate-surface bond and can distinguish between different adsorbed species.[4][5][6]
Objective: To determine the desorption energy of this compound and identify different binding states on the metal surface.
Protocol:
-
Sample Preparation:
-
Mount the single-crystal metal substrate (e.g., Cu(111), Au(111), Pt(111)) in an ultra-high vacuum (UHV) chamber.
-
Clean the surface by cycles of ion sputtering (e.g., Ar⁺, 1-2 keV) and annealing to high temperatures (specific to the metal) until a clean, well-ordered surface is confirmed by Low-Energy Electron Diffraction (LEED) and XPS.
-
-
Adsorption:
-
Cool the sample to a low temperature (e.g., 100-150 K) to ensure the initial adsorption is non-dissociative.
-
Introduce this compound vapor into the UHV chamber through a leak valve to a desired exposure (measured in Langmuirs, 1 L = 1x10⁻⁶ Torr·s).
-
-
Desorption:
-
Position the sample in front of a mass spectrometer.
-
Heat the sample at a linear rate (e.g., 2-5 K/s).
-
Monitor the desorption of this compound (m/z = 141) and potential decomposition products (e.g., H₂, m/z = 2) as a function of temperature.
-
-
Data Analysis:
-
The temperature at which the desorption rate is maximum (Tₚ) is related to the desorption energy (Eₐ).
-
Multiple peaks in the TPD spectrum indicate different binding states (e.g., multilayer, monolayer, step-edge sites).
-
The area under the TPD curve is proportional to the amount of adsorbed species.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the adsorbed species.[7][8][9]
Objective: To identify the elements present on the surface and determine the chemical state of the nitrogen and carbon atoms upon adsorption.
Protocol:
-
Sample Preparation and Adsorption: Follow the same procedure as for TPD (Steps 1 and 2). It is often beneficial to perform experiments at different adsorption temperatures (e.g., 150 K and 300 K) to observe potential changes in the chemical state.
-
Data Acquisition:
-
Irradiate the sample with monochromatic X-rays (e.g., Al Kα, 1486.6 eV).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the N 1s, C 1s, and the relevant core levels of the metal substrate.
-
-
Data Analysis:
-
N 1s Spectrum: The binding energy of the N 1s peak will indicate the chemical state of the nitrogen. A single peak around 400 eV is expected for a neutral amine. The formation of a metal-nitride bond upon dissociative chemisorption would result in a lower binding energy peak.
-
C 1s Spectrum: The C 1s spectrum can reveal information about the integrity of the cyclohexyl and propyl groups. Different chemical environments (e.g., C-C, C-N) will result in slightly different binding energies.
-
Quantitative Analysis: The relative peak areas can be used to determine the surface coverage of the adsorbate.[10]
-
Scanning Tunneling Microscopy (STM)
STM allows for the real-space visualization of adsorbed molecules on a conductive surface with atomic resolution.[11][12][13][14]
Objective: To determine the adsorption site, orientation, and packing of this compound molecules on the metal surface.
Protocol:
-
Sample and Tip Preparation:
-
Prepare a clean, atomically flat metal surface as described for TPD.
-
Prepare a sharp metallic tip (e.g., W or Pt-Ir) by electrochemical etching and in-situ conditioning.
-
-
Adsorption:
-
Cool the sample to a low temperature (e.g., 5-77 K) to minimize surface diffusion.
-
Dose the surface with a sub-monolayer coverage of this compound.
-
-
Imaging:
-
Bring the STM tip close to the surface and apply a bias voltage.
-
Scan the tip across the surface, maintaining a constant tunneling current.
-
Acquire images at different bias voltages to probe different electronic states of the molecule and substrate.
-
-
Data Analysis:
-
Analyze the images to determine the preferred adsorption sites (e.g., on-top, bridge, hollow sites).
-
Observe the formation of self-assembled structures or islands.
-
By comparing with theoretical calculations, the conformation of the cyclohexyl and propyl groups can be inferred.
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide theoretical insights into the adsorption process, complementing experimental findings.[15][16][17]
Objective: To calculate the adsorption energy, determine the most stable adsorption geometry, and simulate spectroscopic data for comparison with experiments.
Workflow:
-
Model Construction:
-
Build a slab model of the metal surface (e.g., a 4-layer slab with a 15 Å vacuum).
-
Create a model of the this compound molecule.
-
-
Calculation:
-
Perform geometry optimizations to find the most stable adsorption configurations (molecular and dissociative).
-
Calculate the adsorption energy for different sites and orientations.
-
Simulate STM images and calculate core-level shifts for XPS to aid in the interpretation of experimental data.
-
Caption: Integrated workflow for studying the adsorption mechanism.
Expected Quantitative Data
While specific data for this compound is not yet available, the following table summarizes expected values based on studies of similar amines on metal surfaces.
| Parameter | Technique | Expected Value/Observation | Reference System |
| Desorption Temperature (Tₚ) | TPD | 300 - 500 K | n-Propylamine on Fe, Ni, Pd[2][3] |
| Adsorption Energy (Eₐ) | TPD/DFT | 80 - 150 kJ/mol | Alkylamines on Cu[18][19] |
| N 1s Binding Energy | XPS | ~400 eV (molecular) | Amines on various metals[20] |
| < 398 eV (dissociated) | |||
| Surface Coverage | XPS/STM | 0.5 - 1 monolayer | Primary alkylamines on Au, Pt, Cu, Fe[20] |
| N-Metal Bond Length | DFT | 2.0 - 2.3 Å | Amines on Au[21][22] |
Conclusion
The study of this compound adsorption on metal surfaces requires a synergistic approach combining surface science experiments and theoretical calculations. The protocols outlined in these application notes provide a robust framework for elucidating the fundamental aspects of this interaction, from binding energies and chemical transformations to the precise arrangement of molecules on the surface. The insights gained from such studies are invaluable for advancing applications in pharmaceuticals, catalysis, and materials science.
References
- 1. Adsorption of Molecules onto Metallic Surfaces [uvm.edu]
- 2. Interaction of methyl-, ethyl- and n-propyl-amines with metal films of iron, nickel, palladium and aluminium - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Interaction of methyl-, ethyl- and n-propyl-amines with metal films of iron, nickel, palladium and aluminium - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. etnano.com [etnano.com]
- 5. micromeritics.com [micromeritics.com]
- 6. microtrac.com [microtrac.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scanning tunneling microscopy of molecules on metals for Am. Chem. Soc., Div. Pet. Chem., Prepr. - IBM Research [research.ibm.com]
- 12. Scanning tunneling microscopy manipulation of complex organic molecules on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Scanning tunneling microscopy study of organic molecules and self-assembled monolayers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning [arxiv.org]
- 17. A density functional theory analysis for the adsorption of the amine group on graphene and boron nitride nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Adsorption of alkylamines on Cu surfaces: identifying ideal capping molecules using first-principles calculations - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. air.unimi.it [air.unimi.it]
- 22. The Interaction of Amines with Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing N-Propylcyclohexanamine Interface Dynamics using Electrochemical Impedance Spectroscopy
An authoritative guide for researchers, scientists, and drug development professionals on the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of N-Propylcyclohexanamine.
Abstract
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the interfacial properties of electrochemical systems.[1][2] This guide provides a detailed protocol and theoretical background for the application of EIS in the study of this compound (C9H19N), a secondary aliphatic amine.[3] While direct EIS studies on this specific molecule are not prevalent in published literature, its structural similarity to known corrosion inhibitors like cyclohexanamine suggests a primary application in materials science and corrosion prevention.[4] This document outlines a comprehensive methodology to characterize the performance of this compound as a film-forming corrosion inhibitor on a metal surface, a protocol that is adaptable for other applications. We will detail the experimental setup, data acquisition, and analysis using equivalent circuit modeling, providing a robust framework for researchers.
Introduction: The Significance of this compound and EIS
This compound is a secondary amine with a molecular structure comprising a propyl group and a cyclohexyl ring attached to a nitrogen atom.[3][5] Its chemical properties, particularly the presence of a lone pair of electrons on the nitrogen atom and its overall molecular size, make it a candidate for applications where surface interaction and adsorption are critical. One of the most prominent applications for such amines is in the field of corrosion science, where they act as inhibitors by forming a protective, hydrophobic film on a metal surface, thereby impeding the electrochemical reactions that lead to corrosion.[4][6]
Electrochemical Impedance Spectroscopy is exceptionally well-suited for evaluating the performance of such inhibitor films.[7][8] The technique applies a small amplitude AC potential perturbation to the system over a wide frequency range.[9][10] By measuring the resulting current response, one can determine the impedance of the system. This allows for the deconvolution of various electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and film resistance, providing quantitative insights into the protective properties of the inhibitor layer.[11][12]
Foundational Principles of EIS Measurement
An EIS experiment involves applying a sinusoidal potential, E(t), and measuring the resulting sinusoidal current, I(t).
-
E(t) = E₀ sin(ωt)
-
I(t) = I₀ sin(ωt + φ)
Where E₀ and I₀ are the maximum potential and current amplitudes, ω is the angular frequency (2πf), and φ is the phase shift between the potential and current signals.[9] The impedance (Z) is then calculated as the frequency-dependent ratio of potential to current:
-
Z(ω) = E(t) / I(t) = Z₀ (cos(φ) + j sin(φ))
The impedance is a complex number consisting of a real component (Z') and an imaginary component (Z''). Data is typically visualized in two ways:
-
Nyquist Plot: A plot of the imaginary component (-Z'') versus the real component (Z'). For corrosion systems, this often shows a semicircle, where the diameter corresponds to the charge-transfer resistance (Rct).[2]
-
Bode Plot: A plot of the impedance magnitude (|Z|) and the phase angle (φ) as a function of frequency. This plot is useful for assessing the stability of the system and identifying different time constants.[13]
The power of EIS lies in fitting this data to an Equivalent Electrical Circuit (EEC) model, where circuit elements like resistors (R), capacitors (C), and constant phase elements (CPE) represent distinct physical and chemical processes at the interface.[9][10]
Experimental Protocol: Evaluating this compound as a Corrosion Inhibitor
This protocol describes the methodology for assessing the corrosion inhibition efficiency of this compound on a carbon steel electrode in an acidic environment.
Materials and Reagents
-
Working Electrode (WE): Carbon Steel coupon (e.g., API 5L X65 or similar).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): Platinum wire or graphite rod with a large surface area.
-
Electrolyte Solution (Corrosive Medium): 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound (CAS No. 3592-81-2).[3]
-
Electrochemical Cell: A standard three-electrode glass cell.[2]
-
Instrumentation: Potentiostat with a Frequency Response Analyzer (FRA) module.
Workflow Diagram
Step-by-Step Procedure
-
Electrode Preparation:
-
Mechanically polish the carbon steel working electrode using successively finer grades of silicon carbide (SiC) paper (e.g., 400, 600, 800, 1200 grit).
-
Rinse the electrode thoroughly with deionized water, followed by ethanol or acetone, and dry it in a stream of air.
-
Immediately immerse the electrode in the test solution to prevent re-oxidation.
-
-
Solution Preparation:
-
Prepare the blank corrosive solution (1 M HCl).
-
Prepare a series of test solutions by adding different concentrations of this compound to the 1 M HCl (e.g., 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Monitor the Open Circuit Potential (OCP) until it reaches a stable value (typically a drift of <5 mV over 10 minutes), which can take 30-60 minutes.[14] This ensures the system is at a pseudo-steady state.
-
Perform the EIS measurement centered at the final OCP value.
-
Recommended EIS Parameters
| Parameter | Recommended Value | Rationale |
| DC Potential | Stable Open Circuit Potential (OCP) | Measurement should be performed at the natural corrosion potential to avoid polarizing the sample. |
| AC Amplitude | 10 mV (peak-to-peak) | A small perturbation ensures a pseudo-linear system response, which is a requirement for valid EIS data.[9][10] |
| Frequency Range | 100 kHz to 10 mHz | A wide frequency range is necessary to capture both fast (e.g., solution resistance) and slow (e.g., charge transfer, diffusion) processes. |
| Measurement Points | 10 points per decade | Ensures sufficient data resolution across the frequency spectrum. |
Data Analysis and Interpretation
Visualizing the Data
After data acquisition, plot the Nyquist and Bode diagrams for both the blank solution and the solutions containing this compound. A significant increase in the diameter of the Nyquist semicircle and a higher impedance modulus at low frequencies in the Bode plot indicate effective corrosion inhibition.[15]
Equivalent Circuit Modeling
For a simple corrosion system involving an inhibitor film, the Randles circuit is often used as a starting point. A more refined model is shown below, which accounts for the non-ideal capacitive behavior of the interface.
-
Rs (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes.[11]
-
Rct (Charge Transfer Resistance): Represents the resistance to the transfer of electrons across the metal-electrolyte interface. This value is inversely proportional to the corrosion rate. A higher Rct indicates better inhibition.[11][13]
-
CPEdl (Constant Phase Element of the Double Layer): This element is used in place of a pure capacitor (Cdl) to account for the non-ideal, heterogeneous nature of the electrode surface. Its impedance is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the magnitude of the CPE and n (0 ≤ n ≤ 1) is an exponent that reflects the degree of surface inhomogeneity.
Calculating Inhibition Efficiency (IE%)
The inhibition efficiency can be calculated from the charge transfer resistance values obtained by fitting the EIS data to the equivalent circuit:
IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100
Where:
-
Rct_inh is the charge transfer resistance in the presence of this compound.
-
Rct_blank is the charge transfer resistance in the blank solution (without inhibitor).
An IE% approaching 100% signifies excellent performance of the inhibitor.
Conclusion
Electrochemical Impedance Spectroscopy provides a robust and detailed method for characterizing the interfacial behavior of this compound, particularly in its application as a corrosion inhibitor. By following the outlined protocol, researchers can obtain quantitative data on key parameters like charge transfer resistance and double-layer capacitance, enabling the calculation of inhibition efficiency and providing deep insights into the protective mechanism of the amine film. This guide serves as a foundational protocol that can be adapted for studying other organic molecules and their interactions at electrochemical interfaces.
References
- 1. biologic.net [biologic.net]
- 2. eng.libretexts.org [eng.libretexts.org]
- 3. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Ste… [ouci.dntb.gov.ua]
- 8. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]
- 9. gamry.com [gamry.com]
- 10. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pure.au.dk [pure.au.dk]
- 15. researchgate.net [researchgate.net]
Application Note: Potentiodynamic Polarization for the Evaluation of N-Propylcyclohexanamine as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. Amines and their derivatives have been widely recognized for their efficacy in mitigating corrosion, primarily by adsorbing onto the metal surface and forming a protective barrier. N-Propylcyclohexanamine, a secondary aliphatic amine, possesses structural features—namely the nitrogen heteroatom with a lone pair of electrons and the hydrophobic cyclohexyl and propyl groups—that suggest its potential as an effective corrosion inhibitor.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of potentiodynamic polarization to quantitatively assess the corrosion inhibition properties of this compound. This electrochemical technique offers a rapid and precise method to determine key corrosion parameters and inhibitor efficiency.
Theoretical Framework: Understanding Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of a metal.[1][2] It involves changing the potential of a working electrode (the metal sample) at a constant rate and measuring the resulting current. The relationship between potential and current is plotted to generate a polarization curve, often referred to as a Tafel plot.
From this curve, several critical parameters can be extracted:
-
Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) and cathodic (reduction) reactions are equal. It represents the open-circuit potential of the corroding system.
-
Corrosion Current Density (icorr): The current density at the corrosion potential. It is directly proportional to the corrosion rate of the metal.
-
Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic branches of the polarization curve, respectively. They provide insights into the kinetics of the corrosion reactions.
By comparing the polarization curves of a metal in a corrosive environment with and without the addition of an inhibitor like this compound, we can determine the inhibitor's effectiveness and mechanism of action.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the principles outlined in the ASTM G59 standard for conducting potentiodynamic polarization resistance measurements.[3][4][5][6][7]
Materials and Reagents
-
Working Electrode: A sample of the metal to be tested (e.g., mild steel, carbon steel) with a known surface area. The sample should be mounted in a non-conductive resin, leaving only the surface of interest exposed.
-
Reference Electrode: A stable and reproducible electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: An inert material with a large surface area, such as a platinum mesh or graphite rod.
-
Corrosive Medium: The electrolyte in which the corrosion is to be studied (e.g., 1 M HCl, 3.5% NaCl solution).
-
This compound: The corrosion inhibitor to be evaluated.
-
Electrochemical Cell: A glass cell designed to hold the electrodes and the electrolyte.
-
Potentiostat/Galvanostat: An electronic instrument capable of controlling the potential of the working electrode and measuring the resulting current.
Preparation of Solutions
-
Prepare the desired corrosive medium by dissolving the appropriate amount of acid or salt in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself).
-
Prepare a series of test solutions by adding different concentrations of the this compound stock solution to the corrosive medium. A blank solution (corrosive medium without the inhibitor) must also be prepared.
Electrode Preparation
-
Grind the working electrode surface with successively finer grades of silicon carbide (SiC) paper (e.g., 240, 400, 600, 800, 1200 grit).
-
Polish the electrode surface with a fine alumina or diamond paste to achieve a mirror-like finish.
-
Rinse the polished electrode with deionized water and then with acetone or ethanol to degrease the surface.
-
Dry the electrode with a stream of air.
Electrochemical Measurement
-
Assemble the electrochemical cell with the working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (either the blank or a solution containing this compound).
-
Immerse the electrodes in the solution and allow the system to stabilize for a predetermined period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.166 mV/s.
Experimental Workflow Diagram
Caption: Workflow for potentiodynamic polarization studies.
Data Analysis and Interpretation
The data obtained from the potentiodynamic polarization scan is typically plotted as potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.
Tafel Extrapolation
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).[8]
Calculation of Inhibition Efficiency
The inhibition efficiency (IE%) of this compound is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
Determining the Inhibition Mechanism
The nature of the inhibitor can be inferred from the shift in the corrosion potential (Ecorr) in the presence of the inhibitor compared to the blank.
-
If the shift in Ecorr is greater than 85 mV with respect to the blank, the inhibitor is classified as either anodic or cathodic.
-
If the shift in Ecorr is less than 85 mV, the inhibitor is considered a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions.
Data Analysis Workflow Diagram
Caption: Data analysis workflow for potentiodynamic polarization.
Expected Results and Data Presentation
The results of the potentiodynamic polarization studies should be presented in a clear and concise manner. A table summarizing the key electrochemical parameters is highly recommended.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 150 | 70 | -120 | - |
| 100 ppm this compound | -430 | 50 | 65 | -115 | 66.7 |
| 200 ppm this compound | -425 | 25 | 62 | -110 | 83.3 |
| 500 ppm this compound | -420 | 10 | 60 | -108 | 93.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following practices are essential:
-
Reproducibility: Each experiment should be repeated at least three times to ensure the reproducibility of the data.
-
Standardization: Adherence to established standards, such as ASTM G59, is crucial for obtaining comparable and reliable results.[3][4][5][6][7]
-
Control Experiments: A blank experiment (without the inhibitor) must always be conducted under the same conditions to serve as a baseline for comparison.
-
Electrode Surface Preparation: Consistent and meticulous preparation of the working electrode surface is critical to obtaining reproducible results.
Conclusion: A Powerful Tool for Corrosion Research
Potentiodynamic polarization is a powerful and informative technique for evaluating the performance of corrosion inhibitors like this compound. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain reliable and quantitative data on inhibition efficiency and mechanism. This information is invaluable for the development of new and effective corrosion mitigation strategies in a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tafel Slopes and Chemical Structure of Inhibitors of the Acid Corrosion of Steel | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Propylcyclohexanamine in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Role of N-Propylcyclohexanamine in Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in bioactive molecules underscores the continuous need for innovative and efficient synthetic methodologies to access novel and diverse heterocyclic frameworks. This compound, a secondary amine featuring both aliphatic and cycloaliphatic substituents, presents a unique and valuable building block in the synthesis of these important compounds. Its distinct structural characteristics can impart favorable physicochemical properties to target molecules, such as modulated lipophilicity, metabolic stability, and conformational rigidity, which are critical parameters in drug design and development.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a key class of bioactive heterocycles: tetrahydropyrimidines. We will delve into the mechanistic underpinnings of the synthetic transformations, provide detailed, field-proven protocols, and discuss the significance of the resulting heterocyclic systems.
Core Application: Synthesis of N-Substituted Tetrahydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a robust and widely utilized multicomponent reaction for the synthesis of dihydropyrimidinones and their derivatives, which are known to exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3] A modification of this classic reaction allows for the incorporation of this compound to yield N-substituted tetrahydropyrimidines, a class of compounds with significant therapeutic potential.
Causality in Experimental Design: The Role of this compound
In this modified Biginelli-type reaction, this compound serves as the nitrogen-donating component, replacing the traditionally used urea or thiourea. This substitution is pivotal for several reasons:
-
Structural Diversity: The introduction of the N-propylcyclohexyl moiety provides a direct and efficient route to a library of N1-substituted tetrahydropyrimidine derivatives. This allows for systematic exploration of structure-activity relationships (SAR) by modifying the substituents on the amine.
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the cyclohexyl group, combined with the flexible propyl chain, can significantly influence the solubility, membrane permeability, and metabolic profile of the final heterocyclic compound.
-
Stereochemical Influence: The presence of the cyclohexyl ring can introduce conformational constraints, which may be crucial for specific receptor binding and biological activity.
Reaction Mechanism: A Stepwise Look at Tetrahydropyrimidine Formation
The synthesis of N-propylcyclohexyl-substituted tetrahydropyrimidines proceeds through a well-established reaction cascade. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of N-substituted tetrahydropyrimidines.
Experimental Protocol: Synthesis of 4-Aryl-1-(N-propylcyclohexyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
This protocol outlines a general procedure for the synthesis of N-propylcyclohexyl-substituted tetrahydropyrimidines. The reaction conditions can be optimized for different substituted aldehydes and β-ketoesters.
Materials and Reagents
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
This compound (1.0 mmol)[4]
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for workup and purification
Procedure
-
To a 25 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Add ethanol (5 mL) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table summarizes expected yields for the synthesis of various N-propylcyclohexyl-substituted tetrahydropyrimidines based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 3 | 92 |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Yb(OTf)₃ | THF | 12 | 88 |
| 4 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 2 | 95 |
Note: The data presented are for analogous Biginelli reactions and are intended to be representative.[5]
Visualization of the Synthetic Workflow
Caption: General experimental workflow for the synthesis of N-propylcyclohexyl-tetrahydropyrimidines.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile building block for the synthesis of N-substituted tetrahydropyrimidines via a modified Biginelli reaction. The protocols outlined in this guide offer a reliable and efficient pathway to a diverse range of heterocyclic compounds with potential applications in drug discovery and development. The ability to readily introduce the N-propylcyclohexyl moiety provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new chemical entities. Further exploration of this compound in other multicomponent reactions and its use in the synthesis of other classes of heterocycles, such as quinazolines and fused heterocyclic systems, represents a promising avenue for future research.[6][7]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Propylcyclohexanamine as a Novel Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propylcyclohexanamine, a secondary amine featuring a bulky cyclohexyl group and a flexible propyl chain, presents an intriguing scaffold for applications in coordination chemistry. While its direct utilization as a ligand is not extensively documented in current literature, its structural characteristics—moderate steric hindrance, N-H functionality, and defined conformational properties—suggest significant potential in catalysis and materials science. This guide provides a comprehensive overview of the projected applications of this compound as a ligand, drawing parallels from well-established principles of coordination chemistry and the behavior of analogous sterically hindered secondary amines. Detailed, field-proven protocols are adapted for the synthesis of its metal complexes and its hypothetical application in palladium-catalyzed cross-coupling reactions, offering a foundational framework for researchers exploring this promising ligand.
Introduction: The Rationale for this compound in Ligand Design
The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Sterically hindered secondary amines have emerged as a critical class of ligands, particularly in palladium-catalyzed cross-coupling reactions, where they can modulate catalyst activity and selectivity.[1][2] this compound (N-PCA) fits within this category, offering a unique combination of a rigid, bulky cyclohexyl moiety and a more flexible n-propyl group.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [3] |
| Molecular Weight | 141.25 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 3592-81-2 | [3] |
The nitrogen atom's lone pair of electrons in N-PCA allows it to act as a Lewis base, coordinating to a metal center. The steric bulk of the cyclohexyl group can influence the coordination number and geometry of the resulting metal complex, potentially creating a specific environment around the metal that favors certain catalytic transformations. It is hypothesized that this steric hindrance can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, and promote the desired reductive elimination step in catalytic cycles.[2]
Synthesis and Characterization of this compound Metal Complexes: A General Protocol
While specific complexes of this compound are not yet prevalent in the literature, a general methodology for the synthesis of its transition metal complexes can be adapted from established procedures for other secondary amine ligands. The following protocol outlines a representative synthesis of a hypothetical Palladium(II) complex.
Protocol 1: Synthesis of Dichloro-bis(this compound)palladium(II)
Objective: To synthesize a representative Pd(II) complex of this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (N-PCA)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula and syringes
Procedure:
-
Preparation of the Palladium Precursor Solution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
Ligand Addition: To the stirred suspension, add this compound (2.2 mmol, 2.2 equivalents) dropwise via syringe. The choice of a slight excess of the ligand is to ensure complete reaction of the palladium salt.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change and dissolution of the PdCl₂ is typically observed as the complex forms.
-
Isolation of the Complex: After the reaction is complete, reduce the volume of the solvent in vacuo. Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Washing and Drying: Collect the precipitate by filtration under an inert atmosphere, wash with small portions of cold diethyl ether, and dry under vacuum.
Characterization: The resulting complex should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the signals of the protons and carbons adjacent to the nitrogen atom.
-
FT-IR Spectroscopy: To observe changes in the N-H stretching frequency upon coordination.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.
Application in Catalysis: Palladium-Catalyzed Buchwald-Hartwig Amination
Sterically hindered amine ligands are known to be effective in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[4][5] The steric bulk of this compound could be advantageous in promoting the coupling of challenging substrates.
Hypothetical Catalytic Application Workflow
Caption: Fig 1. Proposed workflow for Buchwald-Hartwig amination.
Protocol 2: Hypothetical Buchwald-Hartwig Amination using an in situ Generated N-PCA-Palladium Catalyst
Objective: To perform a cross-coupling reaction between an aryl halide and a secondary amine using a catalyst system based on this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (N-PCA)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add the aryl halide (1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube, followed by anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal for generating the active monoligated palladium species in the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine nucleophile.[2]
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the various components.
Potential in Drug Development
The incorporation of amine ligands into metal complexes has been a strategy in the development of therapeutic agents. For instance, platinum complexes with amine ligands are well-known anticancer drugs.[6][7] Gold and ruthenium complexes with organic ligands have also shown promise in cancer therapy and as antiviral agents.[8][9][10][11][12]
The lipophilicity imparted by the cyclohexyl and propyl groups in N-PCA could enhance the cellular uptake of its metal complexes. While purely speculative at this stage, N-PCA-metal complexes could be investigated for their biological activity.
Logical Framework for Investigating Biological Activity
Caption: Fig 2. A logical workflow for drug discovery.
Conclusion and Future Outlook
This compound represents an underexplored yet potentially valuable ligand in coordination chemistry. Its steric and electronic properties make it a candidate for applications in catalysis, particularly in reactions where ligand bulk is a key determinant of success. The protocols and conceptual frameworks provided here serve as a starting point for the systematic investigation of N-PCA and its metal complexes. Future research should focus on the synthesis and full characterization of a range of N-PCA-metal complexes and their rigorous evaluation in various catalytic transformations and biological assays. Such studies will undoubtedly uncover the true potential of this intriguing secondary amine ligand.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 6. 2.4-A crystal structure of the asymmetric platinum complex [Pt(ammine)(cyclohexylamine)]2+ bound to a dodecamer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents [mdpi.com]
- 10. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Industrial Applications of N-Propylcyclohexanamine: A Technical Guide for Researchers and Scientists
This comprehensive guide provides detailed application notes and protocols for the industrial uses of N-Propylcyclohexanamine. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the practical applications of this versatile secondary amine, offering not just methodologies but also the scientific rationale behind them.
Introduction to this compound
This compound (C9H19N) is a cycloaliphatic secondary amine with a unique combination of a bulky cyclohexyl group and a flexible propyl chain.[1] This structure imparts specific physicochemical properties that make it a valuable intermediate and additive in various industrial processes. Its basic nitrogen atom and the overall molecular structure allow it to participate in a range of chemical reactions and surface interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H19N | --INVALID-LINK--[1] |
| Molecular Weight | 141.25 g/mol | --INVALID-LINK--[1] |
| CAS Number | 3592-81-2 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | ~190-192 °C | General Knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents | General Knowledge |
Safety Precautions: this compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Application as a Corrosion Inhibitor
The lone pair of electrons on the nitrogen atom in this compound, along with its ability to form a protective film, makes it a candidate for use as a corrosion inhibitor, particularly for ferrous metals in acidic environments.[3][4]
Mechanism of Action
Amine-based corrosion inhibitors function by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive medium.[5] This adsorption can be physical (electrostatic) or chemical (chemisorption), involving the formation of coordinate bonds between the nitrogen's lone pair electrons and the vacant d-orbitals of the metal atoms.[5][6] The bulky cyclohexyl group can further enhance this protective layer, displacing water molecules and other corrosive agents from the surface.[3][4]
Caption: Adsorption of this compound on a metal surface to form a protective barrier against corrosive agents.
Protocol for Evaluating Corrosion Inhibition Efficiency
This protocol outlines a standard weight loss method to determine the effectiveness of this compound as a corrosion inhibitor for mild steel in a hydrochloric acid solution.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Acetone
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Volumetric flasks
-
Abrasive paper (various grits)
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with abrasive paper of increasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with deionized water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a 1 M HCl stock solution by diluting concentrated HCl with deionized water.
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the 1 M HCl solution.
-
Prepare a blank solution containing only 1 M HCl.
-
-
Immersion Test:
-
Completely immerse one prepared steel coupon into each beaker containing the blank and inhibitor solutions.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove any corrosion products.
-
Rinse the coupons with deionized water and acetone, then dry them.
-
Reweigh the coupons to the nearest 0.1 mg (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * t * ρ) Where:
-
ΔW = Weight loss (mg) = W_initial - W_final
-
A = Surface area of the coupon (cm²)
-
t = Immersion time (hours)
-
ρ = Density of mild steel (g/cm³, typically 7.85)
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:
-
CR_blank = Corrosion rate in the blank solution
-
CR_inhibitor = Corrosion rate in the inhibitor solution
-
-
Table 2: Hypothetical Data for Corrosion Inhibition Evaluation
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 12.5 | - |
| 50 | 15.1 | 3.7 | 70.4 |
| 100 | 8.0 | 2.0 | 84.0 |
| 200 | 4.5 | 1.1 | 91.2 |
| 500 | 2.1 | 0.5 | 96.0 |
Application in Pharmaceutical Synthesis
This compound can serve as a key building block in the synthesis of pharmacologically active molecules. Its secondary amine functionality allows for its incorporation into larger molecular scaffolds, such as amides, which are prevalent in many drug candidates. A notable example is its potential use in the synthesis of N-[4-(propyl)cyclohexyl]-amides, which have shown anti-inflammatory and analgesic properties.
General Reaction Pathway: Amide Synthesis
The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in organic chemistry.[7] This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Caption: General workflow for the synthesis of an N-propyl-N-cyclohexyl amide from a carboxylic acid.
Protocol for the Synthesis of a Representative N-Aryl-N-propylcyclohexanamide
This protocol provides a general method for the synthesis of an amide from this compound and a generic aromatic carboxylic acid, inspired by procedures for creating bioactive molecules.[8]
Materials and Equipment:
-
This compound
-
An aromatic carboxylic acid (e.g., 4-nitrobenzoic acid)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Activation of Carboxylic Acid (Acyl Chloride Formation):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting acyl chloride is typically used immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Application in Rubber Processing
While not a conventional choice, the chemical structure of this compound suggests a potential role as a secondary accelerator or activator in the vulcanization of rubber.[9][10] Amines can activate primary accelerators (like thiazoles) and influence the cross-linking process.[9][10]
Theoretical Role in Vulcanization
In sulfur vulcanization, accelerators are used to increase the rate of cross-linking and improve the properties of the final rubber product.[11] Secondary amines can act as activators for sulfenamide or thiazole-based primary accelerators.[2][9] They can participate in the formation of active sulfurating agents, which then react with the rubber polymer chains to form cross-links. The basicity and steric hindrance of this compound would be key factors in determining its activity in such a system.
Caption: Hypothetical role of this compound as an activator in a sulfur vulcanization system.
Exploratory Protocol for Evaluating Accelerator Activity
This protocol is designed to investigate the potential of this compound as a secondary accelerator in a typical natural rubber formulation.
Materials and Equipment:
-
Natural rubber (NR)
-
Zinc oxide (ZnO)
-
Stearic acid
-
Sulfur
-
Primary accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS)
-
This compound
-
Two-roll mill
-
Rheometer (for cure characteristics)
-
Tensile tester
Procedure:
-
Compounding:
-
Prepare a masterbatch of natural rubber, zinc oxide, and stearic acid on a two-roll mill.
-
Divide the masterbatch into portions for a control compound (with only the primary accelerator) and test compounds (with the primary accelerator and varying levels of this compound, e.g., 0.1, 0.2, 0.5 phr - parts per hundred rubber).
-
Incorporate the sulfur and the accelerator systems into their respective batches on the mill.
-
-
Cure Characteristics Analysis:
-
Determine the cure characteristics (scorch time, cure time, torque values) of each compound using a rheometer at a specified temperature (e.g., 150 °C).
-
Compare the cure curves of the test compounds to the control to assess the effect of this compound on the vulcanization kinetics.
-
-
Vulcanization and Physical Property Testing:
-
Vulcanize sheets of each compound in a heated press according to the cure times determined by the rheometer.
-
After aging the vulcanized sheets for 24 hours, cut dumbbell-shaped specimens for tensile testing.
-
Measure the tensile strength, elongation at break, and modulus of the vulcanizates.
-
Table 3: Key Parameters to Evaluate in Rubber Compounding
| Parameter | Description | Desired Outcome for an Activator |
| Scorch Time (ts2) | Time to the onset of vulcanization. | May decrease slightly. |
| Cure Time (t90) | Time to reach 90% of maximum torque. | Decreased cure time. |
| Maximum Torque (MH) | Correlates with cross-link density. | May increase. |
| Tensile Strength | Resistance to breaking under tension. | Maintained or improved. |
| Modulus at 300% | Stiffness of the rubber. | Increased modulus. |
Conclusion
This compound is a versatile chemical with established and potential applications across several industries. Its utility as a corrosion inhibitor and a synthetic intermediate in pharmaceuticals is supported by its fundamental chemical properties. While its role in rubber processing is more speculative, it presents an interesting avenue for research and development. The protocols provided in this guide offer a starting point for scientists and researchers to explore and harness the industrial potential of this compound. As with any chemical process, appropriate safety measures and analytical validation are paramount for successful and safe implementation.
References
- 1. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. iajpr.com [iajpr.com]
- 9. specialchem.com [specialchem.com]
- 10. lusida.com [lusida.com]
- 11. assochem.in [assochem.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Propylcyclohexanamine Synthesis Yield
Welcome to the technical support center for the synthesis of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound is most commonly synthesized via the reductive amination of cyclohexanone with propylamine. This robust and versatile method proceeds in two key stages:
-
Imine Formation: A nucleophilic attack by propylamine on the carbonyl carbon of cyclohexanone forms a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield the corresponding N-propylcyclohexan-1-imine. This step is a reversible equilibrium.[1]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond, forming the final secondary amine product, this compound.
The overall yield and purity of the final product are critically dependent on the careful control of reaction parameters at each of these stages. This guide will address the common challenges and provide actionable solutions to maximize your success.
Visualizing the Synthesis Pathway
Reductive Amination Workflow
Caption: One-pot reductive amination workflow for this compound synthesis.
Reaction Mechanism
Caption: Mechanism showing imine formation followed by reduction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors related to either inefficient imine formation or incomplete reduction.
-
Cause A: Incomplete Imine Formation. The formation of the imine from cyclohexanone and propylamine is a reversible equilibrium.[1] To drive the reaction forward and maximize the concentration of the imine intermediate available for reduction, water must be effectively removed.
-
Solution:
-
Use a Dehydrating Agent: For small-scale reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester the water as it forms.
-
Azeotropic Removal: For larger-scale reactions, using a solvent like toluene or benzene with a Dean-Stark apparatus allows for the continuous azeotropic removal of water.
-
Acid Catalysis: The dehydration step is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can accelerate imine formation. This is particularly important when using milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which often include acetic acid.[2]
-
-
-
Cause B: Inefficient Reduction of the Imine. The choice and handling of the reducing agent are critical.
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations because it is mild and selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of cyclohexanol as a byproduct.[1][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially at a controlled pH of 6-7, but is highly toxic.[4][5][6] Sodium borohydride (NaBH₄) can be used, but it will also readily reduce the starting cyclohexanone.[5][6] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[7]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reduction to completion.[3]
-
Reagent Quality: Borohydride reagents can degrade upon exposure to moisture. Use fresh, high-quality reagents and handle them under anhydrous conditions where specified. NaBH(OAc)₃, for instance, is sensitive to water.[7]
-
-
Q2: I'm observing significant side products in my final mixture. How can I minimize them?
A2: The most common side products are cyclohexanol (from reduction of the starting material) and over-alkylated amines.
-
Cause A: Formation of Cyclohexanol. This occurs when the reducing agent reacts with the starting cyclohexanone before it can form the imine.
-
Solution:
-
Use a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is the preferred reagent to avoid this side reaction due to its selectivity for the iminium ion over the ketone.[3][4] If NaBH₄ must be used, a two-step procedure (forming the imine first, then reducing) is recommended.[7]
-
One-Pot Procedure Order: In a one-pot reaction using NaBH(OAc)₃, mix the cyclohexanone and propylamine in the solvent for a short period (e.g., 5-30 minutes) to allow for initial imine formation before adding the reducing agent.[3][8]
-
-
-
Cause B: Formation of Tertiary Amines (e.g., N,N-dipropylcyclohexanamine). This can happen if the newly formed this compound (a secondary amine) reacts with another molecule of cyclohexanone to form a new iminium ion, which is then reduced.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (propylamine) relative to the ketone (cyclohexanone). This increases the probability that the ketone will react with the more abundant primary amine rather than the secondary amine product. A 1.1:1 ratio of amine to ketone is a good starting point.[9]
-
Slow Addition: In some cases, slowly adding the reducing agent to the mixture of the amine and ketone can help maintain a low concentration of the secondary amine product during the reaction, thus minimizing its chance to react further.
-
-
Q3: My reaction is very slow or appears to have stalled. What should I check?
A3: A stalled reaction often points to issues with catalysis or reagent quality.
-
Cause A: Insufficient Acid Catalysis for Imine Formation. The dehydration of the hemiaminal to the imine requires an acid catalyst.
-
Solution: Ensure a catalytic amount of a weak acid like acetic acid is present, especially if not inherent to the reducing agent (as it is with NaBH(OAc)₃). The optimal pH for imine formation is typically mildly acidic (around 4-5).[6]
-
-
Cause B: Reagent Purity. Impurities in starting materials can inhibit the reaction.
-
Solution: Use purified reagents. Ensure solvents are anhydrous, as water can both inhibit imine formation (Le Chatelier's principle) and decompose some reducing agents.[7]
-
-
Cause C (for Catalytic Hydrogenation): Catalyst Deactivation. If using catalytic hydrogenation (e.g., with Pd/C or PtO₂), the catalyst can be poisoned or lose activity.
-
Solution:
-
Use High-Purity Substrates: Ensure starting materials are free from catalyst poisons like sulfur or strong chelating agents.
-
Proper Catalyst Handling: Use fresh catalyst and ensure it is not unduly exposed to air.
-
Sufficient Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrates, and hydrogen gas.
-
-
Frequently Asked Questions (FAQs)
What is the best reducing agent for this synthesis?
For general laboratory use, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Its mildness, high selectivity for imines/iminium ions over ketones, and lower toxicity compared to cyanoborohydride make it ideal for a one-pot synthesis with high yields and cleaner reaction profiles.[3][4]
| Reducing Agent | Advantages | Disadvantages | Recommended Solvent(s) |
| NaBH(OAc)₃ | Mild, highly selective for imines, suitable for one-pot reactions, less toxic.[1][3] | Water-sensitive, higher cost.[7] | Aprotic solvents (DCE, THF, Dioxane).[7] |
| NaBH₃CN | Good selectivity for imines at pH 6-8, not water-sensitive.[4][7] | Highly toxic (releases HCN), can be sluggish.[4] | Methanol, Ethanol.[7] |
| NaBH₄ | Inexpensive, readily available. | Reduces both ketones and imines (low selectivity), requires a two-step process for best results.[5][7] | Methanol, Ethanol.[7] |
| H₂/Catalyst | Economical for large scale, high atom economy, environmentally friendly (byproduct is water).[10] | Requires specialized pressure equipment, potential for catalyst poisoning. | Methanol, Ethanol, Cyclohexane.[10] |
How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with the starting cyclohexanone. The disappearance of the cyclohexanone spot and the appearance of a new, more polar spot (the amine product) indicates reaction progress. Use a suitable stain like ninhydrin (for primary/secondary amines) or potassium permanganate to visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of reactants and formation of products and byproducts.
What are the best methods for purifying the final product?
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. The crude product can be dissolved in a solvent like diethyl ether and washed with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[5]
-
Distillation: this compound is a liquid. If the crude product is relatively clean after extraction, fractional distillation under reduced pressure is an excellent method for final purification, especially for larger quantities.[11]
-
Column Chromatography: For smaller scales or if impurities have similar boiling points, silica gel chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (e.g., 1%) of triethylamine added to the eluent to prevent the amine from tailing on the acidic silica gel.
What safety precautions are essential for this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all reagents, especially volatile amines like propylamine and solvents like DCE, in a well-ventilated fume hood.
-
Reagent Handling:
-
Propylamine: Is a flammable and corrosive liquid. Avoid inhalation of vapors.
-
Cyclohexanone: Is a flammable liquid and can be an irritant.
-
Borohydrides: React with water and acids to produce flammable hydrogen gas. Add them portion-wise to the reaction to control the reaction rate. NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon acidification. Extreme caution is required.
-
-
Workup: Be cautious when quenching the reaction, especially when using excess borohydride reagents. Quench slowly with water or a saturated bicarbonate solution to manage gas evolution.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a reliable method for achieving high yields with minimal side products.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Amine Addition: Add propylamine (1.1 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent (DCE or THF) or another suitable solvent like ethyl acetate.
-
Wash & Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or silica gel chromatography to yield pure this compound.
Protocol 2: Catalytic Hydrogenation
This method is suitable for larger-scale synthesis and avoids borohydride reagents.
-
Preparation: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine cyclohexanone (1.0 eq.), propylamine (1.1 eq.), a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-10 bar, but consult specific literature for your catalyst).[10][12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 25-100 °C) and agitate vigorously until hydrogen uptake ceases.[10]
-
Workup: Cool the vessel, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction followed by distillation as described in Protocol 1.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Propylcyclohexanamine Purification by Distillation
Welcome to the technical support center for the purification of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing distillation as a primary purification method. Here, we address common challenges and frequently asked questions to ensure you can achieve the highest purity for your compound efficiently and safely. Our approach is grounded in established scientific principles and practical, field-tested experience.
Troubleshooting Guide: Distillation of this compound
This section is structured to provide immediate, actionable solutions to specific problems you might encounter during the distillation process.
Q1: My final product is discolored (yellow to brown). What is causing this, and how can I prevent it?
A1: Product discoloration is a common indicator of thermal degradation or oxidation. Amines, particularly secondary amines like this compound, can be susceptible to decomposition at elevated temperatures, especially in the presence of oxygen.[1][2]
Root Causes & Solutions:
-
Excessive Temperature: The boiling point of this compound at atmospheric pressure is approximately 191-193 °C. Sustained heating at this temperature can lead to decomposition.
-
Solution: Employ vacuum distillation to lower the boiling point.[3][4] By reducing the pressure, you can distill the amine at a significantly lower temperature, minimizing the risk of thermal degradation.[3][5] For instance, at 14-20 torr, the boiling point will be substantially reduced, preserving the integrity of your product.[6]
-
-
Presence of Oxygen: Air oxidation can occur at elevated temperatures, leading to the formation of colored impurities and N-oxides.[7]
-
Solution 1: Inert Atmosphere: Before starting the distillation, purge the entire apparatus with an inert gas like nitrogen or argon to displace any residual oxygen.[7] Maintain a gentle positive pressure of the inert gas throughout the distillation process.
-
Solution 2: Degassing: For larger scale operations, consider degassing the crude amine mixture by sparging with an inert gas prior to heating.
-
-
Localized Hot Spots: Direct heating of the distillation flask with a heating mantle can create localized hot spots on the glass surface, leading to charring and decomposition.[2]
-
Solution: Use a water or oil bath for more uniform heating of the distillation flask. This ensures a gentle and evenly distributed heat transfer.
-
Q2: I'm observing a poor separation between my product and a close-boiling impurity. How can I improve the distillation efficiency?
A2: Achieving a clean separation between components with similar boiling points requires optimizing the distillation column's efficiency.
Root Causes & Solutions:
-
Insufficient Theoretical Plates: A simple distillation setup may not provide enough theoretical plates for a sharp separation.
-
Solution 1: Fractional Distillation: Utilize a fractional distillation column packed with a suitable material to increase the surface area for vapor-liquid equilibria.[8] This effectively increases the number of theoretical plates.
-
Solution 2: Column Packing: The choice of packing material is critical. For vacuum distillations where low pressure drop is essential, structured packing or certain random packings are ideal.[5][8][9]
-
Recommended Packing Materials:
-
Raschig Rings or Berl Saddles: Good for general purpose fractional distillation.[10]
-
Pro-Pak® Random Packing: Offers high efficiency and low pressure drop, making it suitable for vacuum applications.[9]
-
Wire Mesh Structured Packing: Provides excellent separation efficiency with a very low pressure drop.[8]
-
-
-
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration in the column, leading to co-distillation of impurities.
-
Solution: Adjust the reflux ratio to favor a higher return of condensate to the column. This enhances the separation but may increase the distillation time. Finding the optimal balance is key.
-
-
Azeotrope Formation: It's possible that this compound forms an azeotrope with a solvent or impurity in your mixture, making separation by conventional distillation impossible.[11]
Physical Properties for Distillation Planning
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [14] |
| Molecular Weight | 141.25 g/mol | [14][15] |
| IUPAC Name | This compound | [14] |
| Boiling Point (est.) | 191-193 °C at 760 mmHg | N/A |
Q3: My distillation is proceeding very slowly, or I'm not getting any product overhead. What's wrong?
A3: A stalled distillation can be due to several factors related to pressure, temperature, and the physical setup of your apparatus.
Root Causes & Solutions:
-
Vacuum Leaks: Even a small leak in your vacuum system will prevent you from reaching the target pressure, meaning the boiling point will be higher than expected.
-
Solution: Meticulously check all joints and connections for leaks. Ensure all ground glass joints are properly greased with a suitable vacuum grease and securely clamped. Check all tubing for cracks or loose fittings.
-
-
Insufficient Heating: The heat input may not be enough to bring the liquid to its boiling point at the given pressure.
-
Solution: Gradually increase the temperature of the heating bath. Be patient, as it can take time for the bulk liquid to heat up, especially for larger volumes. However, avoid excessively high temperatures to prevent decomposition.[2]
-
-
Column Flooding: In fractional distillation, excessive heating can lead to a condition called flooding, where the vapor flow up the column is so high that it prevents the liquid from flowing back down, effectively stopping the distillation.[16]
-
Solution: Reduce the heating rate to allow for proper vapor-liquid contact within the column packing. Ensure the column is vertically aligned.
-
-
Inadequate Condenser Cooling: If the condenser is not cold enough, the vapor will not condense and will be pulled into the vacuum pump.
-
Solution: Ensure a steady and sufficient flow of coolant through the condenser. For low-boiling distillates under deep vacuum, a colder coolant like a refrigerated circulator might be necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the common impurities I might find in crude this compound?
A: Depending on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as cyclohexylamine or n-propyl bromide.
-
Over-alkylation Products: Tertiary amines like N,N-dipropylcyclohexanamine.
-
By-products from Side Reactions: These are highly dependent on the specific synthesis.
-
Degradation Products: As discussed, these can form during workup or storage and include N-oxides and products of dimerization.[7]
-
Carbonate Salts: Secondary amines can react with atmospheric CO₂ to form carbonate salts, which often appear as solids.[7]
Q: What safety precautions should I take when distilling this compound?
A: this compound and related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before handling. Key safety precautions include:
-
Ventilation: Always work in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[18][19] Avoid all contact with skin and eyes.
-
Flammability: It is a flammable liquid and vapor.[19] Keep away from heat, sparks, and open flames.[20] Ensure all equipment is properly grounded to prevent static discharge.
-
Inhalation Toxicity: The vapors can be toxic if inhaled and may cause respiratory irritation.[17][19]
Q: Should I dry the crude this compound before distillation?
A: Yes, it is highly recommended. Water can interfere with the distillation, potentially forming azeotropes or causing bumping.[12] Drying the crude product over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) before distillation is good practice.[7] These basic drying agents will also neutralize any acidic impurities.
Experimental Workflow & Logic
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common distillation problems.
Caption: A workflow for troubleshooting distillation issues.
Protocol: Vacuum Distillation of this compound
-
Preparation: Ensure the crude this compound has been pre-treated to remove bulk impurities and dried over a suitable agent (e.g., KOH pellets).
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (if needed), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle with a stir bar or an oil bath for heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the distillation flask with the crude, dried amine (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar.
-
Seal the system and begin to slowly evacuate it, monitoring the pressure with a manometer.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask gently.
-
Observe the distillation head for the first signs of condensation. The temperature should rise and stabilize as the first fraction (likely residual solvent) comes over.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature rises again and stabilizes at the expected boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid concentrating potentially explosive peroxides or other unstable residues.
-
Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.
-
References
- 1. sites.utexas.edu [sites.utexas.edu]
- 2. Amine Thermal Degradation [bre.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. Amine Production | Koch-Glitsch [koch-glitsch.com]
- 6. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. kuberinternals.com [kuberinternals.com]
- 9. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. cool.culturalheritage.org [cool.culturalheritage.org]
- 12. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 13. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 14. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. researchgate.net [researchgate.net]
- 17. aksci.com [aksci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. 2-Propylcyclohexanamine | C9H19N | CID 14275505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Efficiency of N-Propylcyclohexanamine as a Corrosion Inhibitor
Welcome to the technical support center for N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a corrosion inhibitor in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the scientific integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and properties of this compound.
Q1: What is this compound and how does it function as a corrosion inhibitor?
This compound is an organic compound that belongs to the amine family. Its effectiveness as a corrosion inhibitor stems from the presence of a nitrogen atom with a lone pair of electrons. This allows the molecule to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The mechanism involves the nitrogen atom donating its lone pair of electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond. This adsorption process is influenced by the charge of the inhibitor and the metal surface.[1]
Q2: What are the key physical and chemical properties of this compound that are relevant to its function as a corrosion inhibitor?
Understanding the properties of this compound is crucial for its effective application. Key properties include:
| Property | Value | Significance in Corrosion Inhibition |
| Molecular Formula | C₉H₁₉N | Influences molecular size and surface coverage. |
| Molecular Weight | 141.28 g/mol | Affects diffusion and transport to the metal surface. |
| Boiling Point | 192-194 °C | Determines its stability at elevated temperatures. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Dictates its application in different corrosive media. |
| pKa | ~10.6 | Influences its protonation state and charge in different pH environments. |
Q3: In what types of corrosive environments is this compound most effective?
This compound, like many amine-based inhibitors, is particularly effective in acidic environments. In acidic solutions, the amine group can become protonated, leading to a positive charge. This facilitates its adsorption on a negatively charged metal surface. However, its performance can be tailored for different environments through the use of synergists or by adjusting the system's pH.[2][3]
Q4: Can the efficiency of this compound be improved?
Yes, the efficiency of this compound can be significantly enhanced through several strategies:
-
Synergistic Additives: The addition of certain substances, such as halide ions (I⁻, Br⁻, Cl⁻), can enhance the adsorption of the inhibitor on the metal surface, leading to improved protection.[4][5][6][7][8][9][10][11][12][13]
-
pH Optimization: The pH of the corrosive medium plays a critical role in the inhibitor's performance. Adjusting the pH can alter the surface charge of the metal and the protonation state of the inhibitor, thereby influencing adsorption.[2][3][14][15][16][17][18]
-
Temperature Control: Temperature can affect both the rate of corrosion and the stability and adsorption of the inhibitor. Understanding the optimal temperature range is crucial for maximizing efficiency.[8][19][20][21][22][23][24]
-
Concentration Optimization: There is a critical concentration above which the inhibitor's effectiveness may plateau or even decrease. Determining the optimal concentration is a key experimental step.[19][20]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental evaluation of this compound.
Issue 1: Inconsistent or Non-Reproducible Corrosion Inhibition Efficiency.
Possible Causes & Solutions:
-
Improper Sample Preparation: The surface condition of the metal sample is critical. Inconsistent polishing, cleaning, or the presence of an oxide layer can lead to variable results.
-
Solution: Follow a standardized sample preparation protocol. A recommended procedure is to mechanically polish the specimens with successive grades of emery paper (e.g., 400, 600, 800, and 1200 grit), followed by rinsing with distilled water and degreasing with a solvent like acetone.[25][26] For some electrochemical measurements, acid activation might be necessary to remove passive oxide layers.[2]
Caption: Standardized workflow for metal coupon preparation.
-
-
Variable Inhibitor Concentration: Inaccurate preparation of inhibitor solutions will directly impact the results.
-
Solution: Use a calibrated analytical balance for weighing the inhibitor. Ensure complete dissolution in the chosen solvent. Prepare fresh solutions for each set of experiments to avoid degradation.
-
-
Fluctuations in Environmental Conditions: Temperature and pH can significantly affect inhibitor performance.
Issue 2: Low Inhibition Efficiency.
Possible Causes & Solutions:
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to provide adequate surface coverage.
-
Unfavorable pH of the Corrosive Medium: The pH may not be conducive to the effective adsorption of the inhibitor.
-
High Experimental Temperature: Elevated temperatures can increase the corrosion rate and may also lead to the desorption of the inhibitor from the metal surface.[8][19][20][21][22][23][24]
-
Solution: Evaluate the inhibitor's performance at different temperatures to determine its thermal stability and optimal operating range.
-
-
Absence of Synergistic Agents: In some systems, this compound may require a synergist to achieve high efficiency.
Issue 3: Problems with Electrochemical Measurements (Potentiodynamic Polarization & EIS).
Possible Causes & Solutions:
-
Unstable Open Circuit Potential (OCP): A drifting OCP before the measurement can lead to inaccurate results.
-
Solution: Allow the system to stabilize for a sufficient period (e.g., 1 hour) before starting the measurement to reach a steady-state OCP.[25]
-
-
High Noise or Irregular Curves in Potentiodynamic Polarization: This can be caused by a variety of factors including improper cell setup, high solution resistance, or gas bubble evolution on the electrode surface.
-
Solution: Ensure proper electrical connections and shielding of the electrochemical cell. Use a Luggin capillary to minimize IR drop. If hydrogen evolution is occurring, consider deaerating the solution with an inert gas (e.g., nitrogen or argon).
-
-
Distorted or Uninterpretable Nyquist/Bode Plots in EIS: This could be due to a non-stationary system, improper frequency range, or an inappropriate AC amplitude.
-
Solution: Ensure the system is at a steady state before running the EIS scan. Select a frequency range that captures the entire electrochemical process. Use a small AC amplitude (e.g., 10 mV) to maintain the linearity of the system.[25]
Caption: Troubleshooting flowchart for common electrochemical measurement issues.
-
Issue 4: Discrepancies between Weight Loss and Electrochemical Results.
Possible Causes & Solutions:
-
Different Experimental Durations: Weight loss measurements are typically conducted over longer periods (hours or days), while electrochemical measurements are much faster (minutes). The inhibitor's performance may change over time.
-
Solution: Perform electrochemical measurements at different immersion times to assess the long-term stability of the protective film.
-
-
Formation of a Non-Conductive Inhibitor Film: A thick, non-conductive inhibitor film can interfere with electrochemical measurements, leading to an underestimation of the corrosion rate.
-
Solution: Complement electrochemical data with surface analysis techniques (e.g., SEM, AFM) to visualize the inhibitor film and correlate its morphology with the observed performance.
-
-
Localized Corrosion: Weight loss provides an average corrosion rate over the entire surface, while electrochemical techniques can be more sensitive to localized corrosion phenomena like pitting.
-
Solution: After weight loss experiments, examine the sample surface under a microscope for signs of localized attack. For electrochemical studies, cyclic polarization can be used to assess pitting susceptibility.[21]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the performance of this compound.
Protocol 1: Weight Loss Measurement
-
Sample Preparation: Prepare metal coupons as described in the troubleshooting section (Issue 1). Accurately measure the dimensions of each coupon to calculate the surface area. Weigh each coupon to the nearest 0.1 mg using a calibrated analytical balance and record the initial weight (W_initial).[5][26][27][28]
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Immersion: Immerse the prepared coupons in the test solutions. Ensure the coupons are fully submerged and not in contact with each other.[29]
-
Exposure: Maintain the test solutions at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons from the solutions. Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve gentle brushing, ultrasonic cleaning, or chemical cleaning with an inhibited acid.
-
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Protocol 2: Potentiodynamic Polarization
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[30]
-
Solution and Stabilization: Fill the cell with the test solution (with or without inhibitor). Allow the working electrode to stabilize in the solution until a steady OCP is reached (typically 30-60 minutes).[25]
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[31][32]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[33]
-
Calculations:
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization.[30][36][37] Allow the system to stabilize at the OCP.[25]
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[30][36]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency). Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Calculations:
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Section 4: References
-
ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, --INVALID-LINK--
-
ASTM G5-14(2020), Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements, ASTM International, West Conshohocken, PA, 2020, --INVALID-LINK--
-
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, --INVALID-LINK--][34]">www.astm.org[31][34]
-
ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015, --INVALID-LINK--
-
Desimone, M. P., Gordillo, G., & Simison, S. N. (2011). The effect of temperature and concentration on the corrosion inhibition mechanism of an amphiphilic amido-amine in CO2 saturated solution. Corrosion Science, 53(12), 4073-4081.
-
Finsgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.
-
Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement? Retrieved from 386]
-
Hachelef, M., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Journal of Materials and Environmental Science, 7(5), 1751-1758.[30]
-
Hussin, M. H., & Kassim, M. J. (2011). The corrosion inhibition and adsorption behavior of Uncaria gambir extract on mild steel in 1M HCl. Materials Chemistry and Physics, 125(1-2), 26-33.
-
Lab 8 – Corrosion Studies by Weight Loss. (n.d.). Retrieved from a materials science and engineering laboratory manual.[29]
-
Malik, A. U., Ahmad, S., & Quraishi, M. A. (2001). Charge and pH effects on inhibitor performance. Anti-Corrosion Methods and Materials, 48(6), 364-370.[2]
-
Moretti, G., Guidi, F., & Grion, G. (2004). The synergistic effect of halide ions and N-containing organic compounds on the corrosion inhibition of mild steel in 0.5 M H2SO4. Corrosion Science, 46(2), 387-403.
-
Potentiodynamic polarization methods. (n.d.). Retrieved from a corrosion testing resource.[21][39]
-
Quraishi, M. A., & Jamal, D. (2001). This compound as a corrosion inhibitor for mild steel in hydrochloric acid. Journal of Applied Electrochemistry, 31(7), 769-773.
-
Shetty, S. D., & Shetty, P. (2014). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N′-phenyl thiourea. Indian Journal of Chemical Technology, 21(6), 416-422.[32][40]
-
Szymański, K., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(20), 6138.[1]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from 4136]
-
Wojcik, P. J. (2017). Troubleshooting Electrochemical Cell. redox.me. Retrieved from 4214]
-
Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1032-1045.
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 3. cortecvci.com [cortecvci.com]
- 4. ijcsi.pro [ijcsi.pro]
- 5. scribd.com [scribd.com]
- 6. gamry.com [gamry.com]
- 7. gamry.com [gamry.com]
- 8. ripublication.com [ripublication.com]
- 9. rjstonline.com [rjstonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. redox.me [redox.me]
- 15. infinitalab.com [infinitalab.com]
- 16. zx-petro.com [zx-petro.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 20. onepetro.org [onepetro.org]
- 21. Potentiodynamic polarization [corrosion-doctors.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. nmfrc.org [nmfrc.org]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 30. jmaterenvironsci.com [jmaterenvironsci.com]
- 31. farsi.msrpco.com [farsi.msrpco.com]
- 32. researchgate.net [researchgate.net]
- 33. imrtest.com [imrtest.com]
- 34. store.astm.org [store.astm.org]
- 35. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 36. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 37. nlab.pl [nlab.pl]
- 38. gamry.com [gamry.com]
- 39. m.youtube.com [m.youtube.com]
- 40. azom.com [azom.com]
- 41. vlci.biz [vlci.biz]
- 42. redox.me [redox.me]
Technical Support Center: N-Propylcyclohexanamine Reaction Monitoring by GC-MS
An in-depth guide to the successful monitoring of N-Propylcyclohexanamine reactions via Gas Chromatography-Mass Spectrometry (GC-MS), from method development to advanced troubleshooting.
Welcome to the technical support resource for the GC-MS analysis of this compound. As a secondary amine, this compound presents unique analytical challenges that require a nuanced approach to method development and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions for robust and reliable reaction monitoring. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Troubleshooting Guide: Common Chromatographic & Spectrometric Issues
This section addresses the most frequent problems encountered during the analysis of this compound in a practical question-and-answer format.
Q1: Why is my this compound peak exhibiting significant tailing?
Answer: Peak tailing is the most common issue when analyzing amines by GC.[1] This distortion, where the latter half of the peak is drawn out, compromises resolution and integration accuracy.[2][3] The primary cause is undesirable secondary interactions between the basic amine and active sites within the GC system.
-
Root Cause Analysis:
-
Active Silanol Groups: The free silanol (Si-OH) groups on the surfaces of glass inlet liners, column stationary phases, and even metal components are acidic. The basic lone pair of electrons on the nitrogen of this compound interacts strongly with these sites via hydrogen bonding, slowing its travel through the system in a non-uniform way.[2][4]
-
System Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column.[5] These residues can create new active sites that interact with your analyte.
-
Improper Column Installation: A poorly cut column can create a tortuous path for the sample, while incorrect installation depth in the inlet can cause dead volume and turbulence, both leading to peak distortion.[3][5][6]
-
-
Solutions & Protocols:
-
Use Deactivated Consumables: Always use liners and columns that have been specifically deactivated (often referred to as "silanized" or "inert"). This process caps the active silanol groups, creating a more inert surface. If peak tailing appears after several injections, the first step is often to replace the inlet liner.[3][6]
-
Column Conditioning & Maintenance: Before use, and periodically, condition the column according to the manufacturer's instructions to remove contaminants. If tailing persists, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residue.[3][5]
-
Consider Derivatization: For challenging matrices or trace-level analysis, converting the amine to a less polar derivative can eliminate the root cause of the interaction. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation can dramatically improve peak shape.[7][8][9] However, this adds a sample preparation step and must be validated for completeness.
-
Employ a Guard Column: An integrated or connected guard column (a short, deactivated, uncoated piece of fused silica) can "trap" non-volatile contaminants, protecting the more expensive analytical column.
-
Q2: I'm having trouble separating this compound from a starting material (e.g., cyclohexanone) or a reaction byproduct. What should I do?
Answer: Co-elution occurs when two or more compounds are not sufficiently separated by the GC column, resulting in overlapping peaks. Achieving resolution is a matter of optimizing the selectivity of your chromatographic system.
-
Root Cause Analysis:
-
Incorrect Stationary Phase: The choice of stationary phase is the most critical factor for selectivity.[10] If the phase polarity is not well-suited for the analytes, they will not separate effectively. A non-polar phase separates primarily by boiling point, while a more polar phase introduces other interaction mechanisms.[11]
-
Sub-optimal Oven Temperature Program: A fast temperature ramp may not provide enough time for the column to perform the separation. Conversely, an initial temperature that is too high can cause volatile compounds to move through the column too quickly without sufficient interaction.
-
-
Solutions & Protocols:
-
Column Selection: For this compound and related reactants/products, a mid-polarity column is often a good choice. A stationary phase like a 35% or 50% phenyl-methylpolysiloxane offers different selectivity compared to the standard 5% phenyl phases and can often resolve compounds that co-elute on less polar columns.[11]
-
Optimize the Oven Program:
-
Lower the initial oven temperature to at least 20°C below the boiling point of your solvent to ensure good peak focusing at the start of the run.[12]
-
Decrease the ramp rate (e.g., from 20°C/min to 10°C/min). This gives analytes more time to interact with the stationary phase, increasing the separation between them.
-
Introduce an isothermal hold at a temperature between the boiling points of the co-eluting peaks if a simple ramp is insufficient.
-
-
Q3: My analyte's signal is weak and inconsistent, and the mass spectrum doesn't match the library standard. What's happening?
Answer: This combination of symptoms often points to issues within the mass spectrometer or complex interferences from the sample matrix.
-
Root Cause Analysis:
-
Matrix Effects: Co-eluting compounds from your reaction mixture (e.g., catalysts, scavengers, high-concentration byproducts) can interfere with the ionization of this compound in the MS source, either suppressing or enhancing its signal.[13][14][15] This is a very common problem in reaction monitoring.[16]
-
Contaminated Ion Source: Over time, the ion source components (lenses, repeller) become coated with non-volatile material. This contamination can lead to poor ionization efficiency, peak tailing within the source, and high background noise, all of which degrade sensitivity.[17][18]
-
Air Leak: A leak in the MS vacuum system will introduce nitrogen and oxygen, leading to high background, reduced sensitivity, and potential oxidation of filaments and analytes. A classic sign of a leak is an unusually high signal at m/z 28 (N₂) and 32 (O₂).[19]
-
-
Solutions & Protocols:
-
Perform an MS Tune: The first step is to run an autotune or checktune.[17] A failed tune or a tune report showing high background, poor peak shapes, or incorrect isotope ratios points directly to a hardware issue like a dirty source or a leak.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source. This is a routine maintenance procedure that is critical for maintaining performance, especially when analyzing complex reaction mixtures.[18]
-
Mitigate Matrix Effects:
-
Dilute the Sample: The simplest approach is to dilute the sample to reduce the concentration of interfering matrix components.
-
Sample Cleanup: Use a simple Solid-Phase Extraction (SPE) step to clean the sample before injection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS behaves almost identically to the analyte during extraction, injection, and ionization, but is distinguished by mass. Any signal suppression or enhancement will affect both the analyte and the standard equally, allowing for accurate quantification.[16]
-
-
Experimental Protocols & Data
Recommended GC-MS Starting Parameters
This table provides a robust starting point for method development. Optimization will be required based on your specific reaction matrix and instrumentation.
| Parameter | Recommended Setting | Rationale & Notes |
| GC System | ||
| Inlet Type | Split/Splitless | Use split mode (e.g., 20:1) for concentrated samples to avoid column overload. Use splitless for trace analysis. |
| Inlet Temp | 250 °C | Balances efficient vaporization with minimizing thermal degradation of the amine. |
| Liner | Deactivated, Tapered w/ Glass Wool | A deactivated liner is essential to reduce analyte adsorption.[3][6] Glass wool helps trap non-volatiles. |
| Column | Mid-polarity (e.g., DB-35ms, ZB-50) | Provides good selectivity for amines and related compounds. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. |
| Oven Program | 60°C (hold 1 min), then 15°C/min to 280°C (hold 3 min) | A good starting ramp. Adjust based on required resolution. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode, provides reproducible fragmentation patterns for library matching. |
| Ion Source Temp | 230 °C | Standard temperature; keeps the source clean without causing thermal degradation. |
| Quadrupole Temp | 150 °C | Standard temperature; ensures mass stability. |
| Acquisition | Scan Mode (e.g., m/z 40-300) | For initial identification of reactants, products, and byproducts. |
| SIM Mode | For quantification, monitor 3-4 characteristic ions for this compound to improve sensitivity and selectivity. |
This compound Mass Spectrum Interpretation
This compound (C₉H₁₉N, MW = 141.25).[20] The mass spectrum is characterized by alpha-cleavage, which is the predominant fragmentation mode for aliphatic amines.[21][22]
-
Molecular Ion (M⁺): m/z 141. Often weak or absent in aliphatic amines.[22]
-
Base Peak: m/z 98. This peak results from the loss of a propyl radical (•C₃H₇, 43 Da) via alpha-cleavage, which is the most stable fragmentation pathway.
-
Other Key Fragments:
-
m/z 112: Loss of an ethyl radical (•C₂H₅, 29 Da) from the propyl chain.
-
m/z 84: Loss of the entire propylamino group.
-
m/z 56, 70: Fragments characteristic of the cyclohexyl ring structure.
-
Diagrams & Workflows
General Workflow for Reaction Monitoring
This diagram outlines the logical steps from sample acquisition to data analysis in a typical reaction monitoring experiment.
Caption: Workflow for GC-MS Reaction Monitoring.
Troubleshooting Decision Tree: Peak Tailing
This diagram provides a logical path for diagnosing and solving peak tailing issues specific to amine analysis.
Caption: Decision Tree for Troubleshooting Peak Tailing.
Frequently Asked Questions (FAQs)
-
Q: What is the best GC column for this compound?
-
A: There is no single "best" column, as the ideal choice depends on the other components in your sample. A great starting point is a low-to-mid polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5ms).[23] If you need to resolve it from compounds of similar boiling points but different polarity, consider a more polar column like a 35% or 50% phenyl-substituted phase.[11]
-
-
Q: Is derivatization necessary for this compound?
-
A: It is not always necessary, but it is highly recommended if you experience significant peak tailing, need to analyze at very low concentrations, or have a complex matrix.[7] Derivatization makes the analyte more volatile and less interactive, leading to sharper peaks and better sensitivity.[8][24] The main drawback is the addition of a sample preparation step that must be reproducible.
-
-
Q: How do I build a reliable quantitative method?
-
A: Accurate quantification requires calibration against a known standard.[25] The most robust method involves creating a multi-point calibration curve using a pure standard of this compound. Crucially, you should use an internal standard (ideally, a stable isotope-labeled version, or a structurally similar compound that is not present in your reaction) to correct for variations in sample volume and matrix effects.[26][27]
-
-
Q: What routine maintenance is most critical for this analysis?
-
A: For amine analysis, the most critical maintenance is focused on the inlet.[5] Regularly replace the inlet liner and septum (e.g., after every 50-100 injections, or sooner if performance degrades). Periodically trim the analytical column to remove contamination. Finally, regular MS tuning and, when indicated, ion source cleaning will ensure detector sensitivity remains high.[18][28]
-
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. labicom.cz [labicom.cz]
- 11. trajanscimed.com [trajanscimed.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. youtube.com [youtube.com]
- 23. fishersci.ca [fishersci.ca]
- 24. researchgate.net [researchgate.net]
- 25. phytochemia.com [phytochemia.com]
- 26. researchgate.net [researchgate.net]
- 27. gcms.cz [gcms.cz]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for N-Propylcyclohexanamine Synthesis
Welcome to the technical support hub for the synthesis of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. We will explore the nuances of catalyst selection and reaction optimization to help you navigate the challenges of synthesizing this key secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
There are two primary, industrially relevant catalytic routes:
-
Direct Reductive Amination: This is the most common and atom-economical one-pot method. It involves the reaction of cyclohexanone with n-propylamine in the presence of a catalyst and a reducing agent (typically H₂). The reaction proceeds via an intermediate imine, which is immediately hydrogenated to the target secondary amine.[1] This method is favored for its efficiency and for generating water as the only theoretical byproduct.[2]
-
N-Alkylation via "Borrowing Hydrogen": This greener chemistry approach uses an alcohol (n-propanol) as the alkylating agent instead of an aldehyde or halide.[2] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with cyclohexylamine to form an imine, and the catalyst returns the borrowed hydrogen to reduce the imine to this compound.[2][3] This method avoids the need to handle potentially unstable aldehydes. Catalysts for this transformation are often based on ruthenium, iridium, or rhodium.[3][4][5][6]
Q2: How do I select the optimal catalyst for my reductive amination reaction?
Catalyst selection depends on a balance of factors including cost, desired reaction rate, selectivity, and process scale.
-
Noble Metal Catalysts (Pd, Pt, Rh): These are highly active and selective catalysts, often requiring milder reaction conditions (lower temperatures and pressures).[7][8]
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for reductive aminations.[1][9] It offers a good balance of activity and cost.
-
Platinum on Carbon (Pt/C): Often shows high activity for the hydrogenation of C=N bonds and is used in various organic syntheses.[7]
-
Rhodium (Rh): Rhodium-based catalysts, including bimetallic formulations like Rh-Ni, can exhibit exceptional activity and selectivity, sometimes outperforming other noble metals under specific conditions.[8][10]
-
-
Base Metal Catalysts (Ni, Co): These are significantly more cost-effective, making them suitable for large-scale industrial production.
-
Raney® Nickel: A classic, highly active catalyst for reductive aminations.[11][12][13] However, it can be pyrophoric, require careful handling, and sometimes lead to over-alkylation or other side reactions if conditions are not well-controlled.[12][14]
-
Cobalt Catalysts: Supported cobalt nanoparticles are emerging as effective, earth-abundant alternatives to noble metals for the synthesis of primary amines and can be adapted for secondary amine synthesis.[14]
-
The following decision tree provides a logical framework for catalyst selection based on key experimental drivers.
Caption: Catalyst selection decision tree for this compound synthesis.
Q3: What are the most common side products and how can their formation be minimized?
The primary challenge in secondary amine synthesis is achieving high selectivity. Common side products include:
-
Cyclohexanol: Formed by the direct reduction of the starting material, cyclohexanone. This is a competing reaction, especially with highly active hydrogenation catalysts.
-
Dicyclohexylamine: Results from the self-condensation of two cyclohexanone molecules followed by reductive amination.
-
Over-alkylation Products: While less common in this specific synthesis, further reaction of the secondary amine product can occur under harsh conditions, though this is more problematic when synthesizing primary amines.[15]
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (n-propylamine) to favor the formation of the imine intermediate over ketone self-condensation.
-
Optimize Conditions: High temperatures can promote unwanted side reactions. Start with milder conditions and gradually increase temperature and pressure only as needed to drive the reaction to completion.
-
Catalyst Choice: Some catalysts are inherently more selective. For instance, certain Rhodium catalysts have shown high selectivity in reductive aminations.[10][16]
-
Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water.[1] In batch reactors, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine, reducing the amount of unreacted cyclohexanone available for reduction to cyclohexanol.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Imine Formation | Analyze a reaction aliquot by GC-MS or NMR before hydrogenation. High levels of unreacted cyclohexanone suggest an issue with imine formation. | The condensation of the ketone and amine is an equilibrium process.[1] Add molecular sieves or use a Dean-Stark apparatus to remove water and drive the reaction forward. Ensure the reaction pH is weakly acidic to neutral, as this catalyzes imine formation. |
| Catalyst Inactivity/Poisoning | The catalyst appears unchanged, and starting materials are largely unconsumed after the reaction. | Verify catalyst purity. Ensure starting materials and solvents are free from catalyst poisons like sulfur or strong chelating agents.[17] Use a fresh batch of catalyst or increase catalyst loading. Consider a catalyst pre-treatment step (e.g., reduction under H₂) as specified by the manufacturer.[9] |
| Ineffective Reduction | GC-MS analysis shows the presence of the imine intermediate but little to no final product. | Increase hydrogen pressure. Check for leaks in the hydrogenation apparatus. Ensure proper agitation to facilitate mass transfer of hydrogen to the catalyst surface. Verify the activity of the reducing agent if using a chemical reductant like NaBH₃CN.[1] |
| Incorrect Reaction Conditions | The reaction stalls or proceeds very slowly. | Systematically screen temperature and pressure. Some catalysts, particularly base metals, require higher temperatures and pressures to achieve good activity.[2][18] Monitor reaction progress by TLC or GC to find the optimal reaction time.[17] |
Problem 2: Significant Side Product Formation (e.g., Cyclohexanol)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ketone Reduction Outcompetes Amination | GC analysis shows a high percentage of cyclohexanol relative to the desired amine product. | Lower the reaction temperature initially to favor imine formation before increasing it for the hydrogenation step. Alternatively, consider a two-step, one-pot procedure where the imine is formed first, followed by the addition of the catalyst and hydrogen. |
| Catalyst is Non-Selective | The issue persists across various conditions with the same catalyst. | Switch to a more chemoselective catalyst. Palladium and Rhodium catalysts often show better selectivity for imine reduction over ketone reduction compared to Raney Nickel under similar conditions.[19] |
Problem 3: Catalyst Deactivation During Reaction or in Recycle Runs
| Potential Cause | Diagnostic Check | Recommended Solution |
| Carbon Deposition (Coking) | The catalyst appears black and agglomerated. A drop in surface area can be confirmed by BET analysis. | This can occur at high temperatures.[15] Lower the reaction temperature. Consider a catalyst with a different support that is less prone to coking. Some catalysts can be regenerated by controlled oxidation to burn off carbon deposits, followed by re-reduction. |
| Product Inhibition | Reaction rate slows significantly at higher product concentrations. | The amine product can act as a ligand, binding to the active metal sites and deactivating the catalyst.[1] If operating in a batch process, this may be unavoidable. For continuous processes, a plug-flow reactor design can mitigate this issue. Consider using a catalyst less susceptible to amine coordination. |
| Metal Leaching | ICP-MS analysis of the reaction filtrate shows the presence of the catalyst metal. | This can be caused by acidic conditions or strongly coordinating species in the reaction mixture. Ensure the reaction medium is neutral or slightly basic. Use a catalyst with a more robust anchoring of the metal to the support. |
The following diagram illustrates a systematic workflow for troubleshooting low product yield.
Caption: Systematic workflow for troubleshooting low yield in catalysis.
Experimental Protocols
Protocol 1: Lab-Scale Reductive Amination using 10% Pd/C
This protocol describes a standard procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Cyclohexanone (1.0 equiv.)
-
n-Propylamine (1.2 equiv.)
-
10% Palladium on Carbon (Pd/C), 50% wet (2 mol% Pd)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add methanol (approx. 5 mL per mmol of cyclohexanone).
-
Reagent Addition: Add cyclohexanone followed by n-propylamine to the solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a nitrogen or argon atmosphere to prevent ignition of the dry catalyst.
-
Reaction: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 10 bar.
-
Heating and Stirring: Begin vigorous stirring and heat the reactor to 60 °C. Maintain these conditions for 6-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by GC or TLC. The reaction is complete when cyclohexanone is consumed.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum on carbon - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]
- 19. jocpr.com [jocpr.com]
Technical Support Center: Solvent Effects on N-Propylcyclohexanamine Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reaction rates of N-Propylcyclohexanamine and related aliphatic amines. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving this compound, focusing on the impact of the solvent environment.
Q1: My N-alkylation reaction to synthesize a tertiary amine from this compound is running extremely slow or has stalled. What's the most likely solvent-related cause?
A: The most common issue is the use of an inappropriate solvent class, particularly a polar protic solvent like water, methanol, or ethanol. This compound, acting as a nucleophile in an SN2 reaction, can be significantly inhibited by such solvents.
-
Causality—The "Solvent Cage": Protic solvents have acidic protons (e.g., the -OH group) that can form strong hydrogen bonds with the lone pair of electrons on the amine's nitrogen atom.[1] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[1] This stabilization of the reactant starting material, more than the transition state, slows the reaction rate.[2] To troubleshoot, switch to a polar aprotic solvent like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents lack acidic protons and cannot form hydrogen bonds, leaving the amine nucleophile "naked" and more reactive.
Q2: How do I choose the optimal starting solvent for a reaction involving this compound as a nucleophile?
A: Solvent selection is a balance between reactant solubility and maximizing reaction kinetics. For reactions where this compound is the nucleophile (e.g., alkylations), the primary consideration is the reaction mechanism, which is typically SN2.
-
Expertise-Driven Choice: For SN2 reactions, polar aprotic solvents are almost always the superior choice. They possess a strong dipole moment to dissolve polar reactants and ionic salts but do not engage in hydrogen bonding with the nucleophile.[3] This enhances the nucleophile's strength and accelerates the reaction.[3] A good starting point is often Acetonitrile (CH₃CN) due to its relatively low boiling point and ease of removal. For less reactive electrophiles, stronger polar aprotic solvents like DMF or DMSO can be used.
Q3: Can you explain the practical difference between polar protic and polar aprotic solvents in the context of my amine reaction?
A: Certainly. The key difference lies in their ability to act as hydrogen-bond donors. This has profound implications for reaction rates.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Properties: Contain O-H or N-H bonds. They can both donate and accept hydrogen bonds.
-
Effect on SN2 Reactions: They solvate and stabilize the amine nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1]
-
Effect on SN1 Reactions: They strongly stabilize carbocation intermediates and the leaving group, significantly accelerating SN1 reactions.[3][4]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone):
-
Properties: Contain polar bonds (e.g., C=O, S=O, C≡N) but lack acidic protons. They cannot donate hydrogen bonds.
-
Effect on SN2 Reactions: They do not "cage" the amine nucleophile, leaving it highly reactive. This leads to a dramatic increase in SN2 reaction rates compared to protic solvents.[3]
-
Effect on SN1 Reactions: While they can solvate cations, their ability to stabilize carbocations is less effective than that of protic solvents.
-
Q4: I'm observing significant side-product formation, especially over-alkylation, leading to a quaternary ammonium salt. Could the solvent be the cause?
A: While the primary cause of over-alkylation is the increased nucleophilicity of the product amine compared to the starting amine, the solvent choice can exacerbate this issue.[5][6]
-
The Runaway Reaction: When this compound (a secondary amine) is alkylated, it forms a tertiary amine. This tertiary amine is often more nucleophilic and can react with the alkylating agent faster than the starting material, leading to the quaternary salt.[6]
-
Solvent's Role: A highly polar aprotic solvent (like DMSO or DMF) that maximizes SN2 reaction rates will accelerate all alkylation steps. If the product amine is indeed more nucleophilic, the solvent will inadvertently favor the "runaway" reaction. While you still need a polar aprotic solvent, you may need to control other factors like stoichiometry (using an excess of the starting amine), temperature, and reaction time more carefully to minimize this side reaction.
Section 2: In-Depth Troubleshooting Guides
Guide A: Diagnosing and Optimizing Slow Reaction Rates
If your reaction is proceeding slowly, use the following workflow to diagnose the potential cause. This guide assumes that core parameters like stoichiometry and reactant purity have been initially verified.
Caption: Troubleshooting workflow for slow this compound reactions.
Section 3: Key Concepts & Scientific Principles
An authoritative understanding of the underlying principles is crucial for effective troubleshooting.
The Role of Solvation in Reaction Kinetics
According to transition state theory, reaction rates are influenced by the differential solvation of the starting materials versus the transition state.[2]
-
If the solvent stabilizes the transition state more than the reactants, the activation energy (ΔG‡) is lowered, and the reaction accelerates.
-
If the solvent stabilizes the reactants more than the transition state, the activation energy increases, and the reaction decelerates.[2]
This principle is central to understanding solvent effects in SN1 and SN2 reactions.
Visualizing Solvent-Nucleophile Interactions
The diagram below illustrates why polar protic solvents hinder SN2 reactions with amine nucleophiles, while polar aprotic solvents enhance them.
Caption: Contrasting solvation of an amine in protic vs. aprotic solvents.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Kinetic Monitoring of an N-Alkylation Reaction
This protocol provides a framework for studying the effect of different solvents on the rate of alkylation of this compound.
Objective: To determine the relative reaction rates of this compound with an alkyl halide (e.g., 1-iodobutane) in different solvents.
Materials:
-
This compound (reactant)
-
1-Iodobutane (reactant)
-
Internal Standard (e.g., Dodecane)
-
Solvent 1: Acetonitrile (ACN)
-
Solvent 2: Methanol (MeOH)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution containing this compound (1.0 eq) and the internal standard (0.5 eq) in a volumetric flask.
-
Reaction Setup: In separate reaction vials, add 1.0 mL of the chosen solvent (ACN in one, MeOH in the other).
-
Initiation: To each vial, add an aliquot of the stock solution. Then, add 1-iodobutane (1.1 eq) to initiate the reaction.
-
Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Quenching: Immediately quench the withdrawn aliquot in a separate vial containing a suitable diluent (e.g., ethyl acetate) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC.
-
Data Processing: Quantify the disappearance of the this compound peak relative to the internal standard over time. Plot the concentration versus time and determine the initial reaction rate.
Self-Validation: The inclusion of an internal standard is critical for trustworthy data, as it corrects for variations in injection volume and sample preparation, ensuring that observed changes are due to the reaction kinetics.
Data Presentation
The choice of solvent dramatically impacts reaction outcomes. The following tables provide essential data for making informed decisions.
Table 1: Properties of Common Solvents for Amine Alkylation Reactions This table summarizes key physical properties that influence solvent behavior.
| Solvent | Formula | Dielectric Constant (ε) at 25°C[2] | Type | Boiling Point (°C) |
| Water | H₂O | 78[2] | Polar Protic | 100 |
| Methanol | CH₃OH | 33 | Polar Protic | 65 |
| Acetonitrile (ACN) | CH₃CN | 37[2] | Polar Aprotic | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | 37 | Polar Aprotic | 153 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 47[2] | Polar Aprotic | 189 |
| Toluene | C₇H₈ | 2.4 | Non-Polar | 111 |
Table 2: Illustrative Relative Reaction Rates for a Model SN2 Reaction Data for the SN2 reaction of 1-Bromobutane with Azide (N₃⁻) is presented here as an authoritative analogue to demonstrate the magnitude of solvent effects on a typical nucleophilic substitution. Similar trends are expected for the alkylation of this compound.
| Solvent | Type | Relative Rate |
| Methanol (CH₃OH) | Protic | 1 |
| Water (H₂O) | Protic | 7 |
| Dimethyl sulfoxide (DMSO) | Aprotic | 1,300 |
| Dimethylformamide (DMF) | Aprotic | 2,800 |
| Acetonitrile (CH₃CN) | Aprotic | 5,000 |
Section 5: References
-
ResearchGate. (2013). How to study a solvent's effect on the rate of reaction?--INVALID-LINK--
-
Adjiman, C. S., et al. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Royal Society of Chemistry. --INVALID-LINK--
-
Wikipedia. (n.d.). Solvent effects. --INVALID-LINK--
-
Chegg. (2019). Solved: Propose a synthesis of N propyl cyclohexylamine. --INVALID-LINK--
-
ResearchGate. (2015). A Study of Solvent Effects on Reaction Rates Using a Microreactor. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates. --INVALID-LINK--
-
ResearchGate. (n.d.). Solvent effects on reaction rates. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. --INVALID-LINK--
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. --INVALID-LINK--
-
SciSpace. (n.d.). The design of solvents for optimal reaction rates. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Unusual reactivity of amine-dienophile Michael adducts in polar protic medium-acetic acid. --INVALID-LINK--
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
ResearchGate. (n.d.). Key properties for the six initial solvents and the best solvent identified, nitromethane. --INVALID-LINK--
-
Macmillan Group - Princeton University. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. --INVALID-LINK--
-
Solubility of Things. (n.d.). N-Methylcyclohexylamine. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. --INVALID-LINK--
-
Wikipedia. (n.d.). Amine alkylation. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. NIST WebBook. --INVALID-LINK--
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. --INVALID-LINK--
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-ethyl-N-propylcyclohexanamine. PubChem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. PubChem. --INVALID-LINK--
-
YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. --INVALID-LINK--
-
ResearchGate. (n.d.). Amidation rate constants in different solvents and the polarity of.... --INVALID-LINK--
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. --INVALID-LINK--
-
YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. --INVALID-LINK--
-
Reddit. (2014). Why would a protic solvent reduce the rate of an SN2 reaction?. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-Methyl-2-propylcyclohexanamine. PubChem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-[3-(4-ethylphenyl)propyl]cyclohexanamine. PubChem. --INVALID-LINK--
References
Temperature and pressure optimization for N-Propylcyclohexanamine synthesis
Welcome to the technical support center for the synthesis of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this synthesis, focusing on the critical parameters of temperature and pressure. Our approach is grounded in the principles of reductive amination, providing you with the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: Reductive Amination
The synthesis of this compound is most commonly achieved through the reductive amination of cyclohexanone with propylamine. This process involves two key steps that typically occur in a single pot:
-
Imine Formation: The primary amine (propylamine) reacts with the carbonyl group of the ketone (cyclohexanone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a Schiff base).
-
Reduction: The imine is then reduced to the final secondary amine product, this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ gas with a metal catalyst) or chemical hydrides.
The efficiency and selectivity of this reaction are highly dependent on the chosen catalyst, reducing agent, and, critically, the reaction temperature and pressure.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted cyclohexanone.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Cause A: Ineffective Imine Formation
-
Explanation: The initial formation of the imine is an equilibrium-driven process. If water, a byproduct of this step, is not effectively removed or if the reaction conditions do not favor imine formation, the equilibrium will lie towards the starting materials.
-
Solution:
-
Azeotropic Removal of Water: If your reaction setup allows, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it forms, driving the equilibrium towards the imine.
-
Use of a Dehydrating Agent: The addition of a mild Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the formation of the imine.
-
-
-
Cause B: Inactive Catalyst or Insufficient Reduction
-
Explanation: For catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be old, poisoned, or used in insufficient quantity. Impurities in the starting materials, particularly sulfur compounds, can poison noble metal catalysts. For chemical hydrides, the reagent may have degraded due to improper storage.
-
Solution:
-
Catalyst Handling: Use fresh, high-quality catalyst. When using Pd/C, ensure it is handled under an inert atmosphere to prevent oxidation.
-
Catalyst Loading: A typical catalyst loading for Pd/C is 5-10 mol% of the limiting reagent.[1] If you suspect catalyst poisoning, consider purifying your starting materials.
-
Reducing Agent Purity: Use a freshly opened bottle of the chemical reducing agent (e.g., sodium triacetoxyborohydride) or verify its activity.
-
-
-
Cause C: Suboptimal Temperature or Pressure (for Catalytic Hydrogenation)
-
Explanation: The rate of hydrogenation is directly influenced by both temperature and hydrogen pressure. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can promote side reactions. Low hydrogen pressure will result in a slow or incomplete reduction.
-
Solution:
-
Temperature Optimization: Start with a moderate temperature, for instance, in the range of 25-50°C. If the reaction is slow, gradually increase the temperature, monitoring for the formation of byproducts.
-
Pressure Optimization: A typical starting hydrogen pressure for this type of reaction is around 50 psi.[1] If the reaction is incomplete, consider increasing the pressure incrementally.
-
-
Problem 2: Formation of Significant Side Products
Symptoms:
-
GC-MS or NMR analysis of the crude product shows the presence of impurities other than the starting materials.
Possible Side Products and Mitigation Strategies:
-
Side Product A: N,N-Dipropylcyclohexanamine (Over-alkylation)
-
Explanation: This tertiary amine can form if the newly formed this compound reacts with another molecule of cyclohexanone and is subsequently reduced. This is more likely to occur if there is a high concentration of the secondary amine product and remaining cyclohexanone.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of propylamine (e.g., 1.1-1.2 equivalents) relative to cyclohexanone to ensure the ketone is consumed, minimizing the chance for the secondary amine to react with it.[1]
-
Slow Addition: If feasible, add the cyclohexanone slowly to the reaction mixture containing the propylamine and catalyst. This keeps the concentration of the ketone low at any given time.
-
-
-
Side Product B: Cyclohexanol
-
Explanation: The catalyst or reducing agent can directly reduce the starting material, cyclohexanone, to cyclohexanol.
-
Mitigation:
-
Catalyst Selection: Some catalysts have higher selectivity for imine reduction over ketone reduction. Palladium-based catalysts are generally effective for reductive aminations.[1][2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones and less likely to reduce the ketone directly compared to stronger reducing agents like sodium borohydride (NaBH₄).[3]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for temperature and pressure for the catalytic hydrogenation route?
A1: While optimal conditions should be determined experimentally, a good starting point for the synthesis of this compound via catalytic hydrogenation (e.g., with Pd/C) would be:
-
Temperature: Room temperature (around 25°C).[1] If the reaction is slow, you can gradually increase the temperature to 40-60°C.
-
Hydrogen Pressure: 50 psi.[1] This is generally sufficient for this type of transformation. If the reaction is incomplete, the pressure can be increased.
Q2: How do temperature and pressure influence the reaction rate and selectivity?
A2:
-
Temperature: Increasing the temperature generally increases the reaction rate for both imine formation and its subsequent reduction. However, excessively high temperatures can lead to increased side product formation, such as cyclohexanol, or potential catalyst degradation. In some cases, lower temperatures can improve selectivity.
-
Pressure (Hydrogen): Higher hydrogen pressure increases the concentration of dissolved hydrogen, which in turn increases the rate of the reduction step. For a reaction that is stalling due to incomplete reduction, increasing the hydrogen pressure is a logical step.
Q3: What is a suitable catalyst and solvent for this synthesis?
A3:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this type of reductive amination.[1] Other catalysts that could be considered include platinum on carbon (Pt/C) or Raney Nickel.
-
Solvent: Anhydrous methanol is a good solvent choice as it readily dissolves the reactants and is suitable for hydrogenation reactions.[1] Other potential solvents include ethanol or 1,2-dichloroethane.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting cyclohexanone. The disappearance of the ketone spot indicates the reaction is proceeding.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a more quantitative method to monitor the consumption of starting materials and the formation of the product and any side products.[1]
Q5: What is the recommended work-up and purification procedure?
A5:
-
Catalyst Removal: After the reaction is complete, the solid catalyst (e.g., Pd/C) must be carefully removed by filtration through a pad of Celite®.[1]
-
Solvent Removal: The solvent can be removed from the filtrate under reduced pressure using a rotary evaporator.[1]
-
Extraction: The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.[1]
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[1]
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless oil.[3]
IV. Data Summary and Visualizations
Table 1: Recommended Starting Parameters for this compound Synthesis
| Parameter | Catalytic Hydrogenation Route | Chemical Hydride Route |
| Reactants | Cyclohexanone, Propylamine | Cyclohexanone, Propylamine |
| Catalyst | 10% Pd/C (5 mol %)[1] | - |
| Reducing Agent | H₂ gas[1] | Sodium Triacetoxyborohydride (1.3 equiv)[3] |
| Solvent | Anhydrous Methanol[1] | 1,2-Dichloroethane (DCE)[3] |
| Temperature | 25-50 °C | Room Temperature[3] |
| Pressure | 50 psi H₂[1] | Atmospheric Pressure |
| Reaction Time | 24-48 hours[1] | 2-4 hours[3] |
Diagram 1: Reaction Pathway for this compound Synthesis
Caption: The two-step, one-pot synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis and Work-up of N-Propylcyclohexanamine
Welcome to the technical support center for the synthesis of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. We will address common challenges and provide detailed, validated protocols to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges in its work-up?
The most prevalent method for synthesizing this compound is the reductive amination of cyclohexanone with propylamine. This reaction, while straightforward in principle, presents several work-up challenges. The primary goal is to separate the desired secondary amine from unreacted starting materials (cyclohexanone and propylamine), the reducing agent byproducts, and potential side products such as the tertiary amine (N,N-dipropylcyclohexanamine) or the product of cyclohexanone self-condensation. The basic nature of the product dictates a carefully planned acid-base extraction strategy for efficient purification.
Q2: How can I effectively remove unreacted cyclohexanone and propylamine?
Unreacted starting materials can be removed through a well-designed acid-base extraction. Propylamine, being basic, will be protonated and extracted into an acidic aqueous layer along with the product. Cyclohexanone, a neutral organic compound, will remain in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amines (product and unreacted propylamine) for back-extraction into an organic solvent. Residual propylamine can then be removed by vacuum distillation due to its lower boiling point compared to the product.
Q3: What are the common side products and how can they be minimized and removed?
The main side product of concern is the over-alkylation product, N,N-dipropylcyclohexanamine, which can be difficult to separate from the desired secondary amine due to their similar properties. To minimize its formation, it is advisable to use a molar excess of cyclohexanone relative to propylamine. During the work-up, careful chromatographic separation is often necessary to remove any tertiary amine that has formed. Another potential side reaction is the self-condensation of cyclohexanone under acidic or basic conditions; byproducts from this reaction are typically less basic and can be separated during the acid-base extraction.
Q4: Is distillation a viable method for purifying this compound?
Yes, distillation can be an effective final purification step, especially for larger scale preparations. After the initial extractive work-up, fractional distillation under reduced pressure can separate this compound from less volatile impurities and any remaining starting materials. It is crucial to know the boiling points of the components at the intended pressure to achieve good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Inefficient extraction. 3. Product loss during work-up. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider optimizing reaction time, temperature, or stoichiometry of the reducing agent. 2. Ensure the pH of the aqueous layers is appropriate for extraction (>10 for the free amine). Perform multiple extractions with smaller volumes of solvent. 3. Avoid overly vigorous shaking during extraction to prevent emulsion formation. Ensure complete drying of the organic layer before solvent removal. |
| Presence of Imine Intermediate in Product | Incomplete reduction of the imine intermediate. | Increase the amount of reducing agent (e.g., NaBH₄) or extend the reaction time for the reduction step. Ensure the reducing agent is fresh and active.[1] |
| Contamination with Tertiary Amine | Over-alkylation of the secondary amine product. | Use an excess of the ketone starting material to favor the formation of the secondary amine. If tertiary amine is still present, purification by column chromatography is recommended. |
| Emulsion Formation During Extraction | High concentration of reactants or vigorous shaking. | Dilute the reaction mixture before extraction. Use gentle, swirling motions for mixing instead of vigorous shaking. Addition of brine can help to break up emulsions. |
| Product is a Salt Instead of a Free Amine | Incomplete basification during work-up. | Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the amine hydrochloride salt completely. Use a pH meter or pH paper to verify. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines the synthesis of this compound from cyclohexanone and propylamine using sodium borohydride as the reducing agent.
Materials:
-
Cyclohexanone
-
Propylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in methanol. Add propylamine (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
Protocol 2: Work-up and Purification of this compound
This protocol details the purification of the crude this compound from the reaction mixture using acid-base extraction followed by optional column chromatography.
Procedure:
-
Solvent Removal: Remove the methanol from the quenched reaction mixture under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel.
-
Extract the organic layer three times with 1 M HCl. The amine product will be protonated and move into the aqueous layer.
-
Combine the aqueous layers. The organic layer containing unreacted cyclohexanone and other non-basic impurities can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. This deprotonates the amine.
-
Extract the free amine back into diethyl ether (three times).
-
-
Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Column Chromatography (Optional):
-
If further purification is needed, dissolve the crude product in a minimal amount of hexane and load it onto a silica gel column pre-treated with triethylamine (e.g., 1-2% in the eluent) to prevent product tailing.
-
Elute with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Reaction and Work-up Workflow
References
Technical Support Center: Navigating the Scale-Up of N-Propylcyclohexanamine Production
Welcome to the technical support center for the synthesis and scale-up of N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production of this compound.
I. Foundational Principles of this compound Synthesis
The most prevalent and industrially viable method for synthesizing this compound is through the reductive amination of cyclohexanone with propylamine. This process typically involves two key steps that can be performed in a single pot:
-
Imine Formation: The initial reaction between cyclohexanone and propylamine forms an intermediate imine (N-propylcyclohexan-1-imine). This is a reversible reaction where water is produced as a byproduct.
-
Reduction: The imine is then reduced to the desired secondary amine, this compound.
The choice of reducing agent and catalyst is critical for the efficiency and selectivity of this process.
Caption: General reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems that may arise during the scale-up of this compound production, presented in a question-and-answer format.
A. Reaction Kinetics and Control
Question: We are observing a significant drop in yield and an increase in side products upon scaling up our reductive amination reaction. What are the likely causes?
Answer: This is a common issue when moving to larger reaction volumes. The primary culprits are often related to mass and heat transfer limitations.
-
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can favor side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Poor Temperature Control: The exothermic nature of the reduction step can be difficult to manage on a large scale. If the temperature rises uncontrollably, it can lead to the formation of byproducts. Implement a robust cooling system and consider a slower, controlled addition of the reducing agent.
-
Inefficient Imine Formation: The removal of water is crucial to drive the equilibrium towards imine formation.[1] On a larger scale, water removal can be less efficient. Consider using a dehydrating agent like molecular sieves or azeotropic distillation if your process allows.[1]
Question: Our reaction is stalling before completion, even with extended reaction times. What should we investigate?
Answer: Incomplete conversion is often linked to catalyst deactivation or issues with the reducing agent.
-
Catalyst Poisoning: Impurities in your starting materials (cyclohexanone or propylamine) or solvent can poison the catalyst, especially noble metal catalysts like Palladium or Platinum.[2] Ensure the purity of your reagents before starting the reaction.
-
Catalyst Deactivation: The catalyst may be physically degrading or becoming fouled over time. If you are using a heterogeneous catalyst, consider issues like catalyst attrition (breaking down into finer particles) or leaching of the active metal.
-
Reducing Agent Instability: Some reducing agents can degrade over time, especially if exposed to moisture or elevated temperatures. Verify the activity of your reducing agent. For instance, sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination.[1][3]
B. Product Purity and Byproduct Formation
Question: We are struggling with the formation of a tertiary amine byproduct, N,N-dipropylcyclohexanamine. How can we minimize this?
Answer: The formation of tertiary amines is a classic example of overalkylation, where the desired secondary amine product reacts further.[1] The secondary amine is often more nucleophilic than the primary amine starting material, making it more reactive.[1]
Here are some strategies to mitigate this:
-
Stoichiometry Control: Use a molar excess of propylamine relative to cyclohexanone. This statistically favors the reaction of the intermediate imine with the reducing agent over the reaction of the secondary amine product with another molecule of cyclohexanone and subsequent reduction.
-
Controlled Addition: Add the cyclohexanone slowly to the reaction mixture containing propylamine. This maintains a low concentration of the ketone, reducing the likelihood of the secondary amine reacting with it.
-
Choice of Reducing Agent: Milder reducing agents can sometimes offer better selectivity for the desired secondary amine.
Caption: Formation of tertiary amine byproduct through overalkylation.
Question: Our final product is contaminated with unreacted cyclohexanone and propylamine. What are the best purification strategies at scale?
Answer: Removing starting materials from the final product is a critical purification step. While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale industrial processes.[4]
-
Aqueous Washes: A common and scalable method is to use acidic and basic aqueous washes.
-
Acid Wash: Washing the organic layer with a dilute acid solution (e.g., dilute HCl) will protonate the amine product and any unreacted propylamine, causing them to partition into the aqueous layer.[5] The unreacted cyclohexanone will remain in the organic layer.
-
Basification and Extraction: The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.[6]
-
-
Distillation: If the boiling points of this compound and the impurities are sufficiently different, fractional distillation can be an effective purification method at scale.
| Compound | Boiling Point (°C) |
| Cyclohexanone | 155.6 |
| Propylamine | 48 |
| This compound | 191-192 |
Data sourced from publicly available information.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this compound production?
A1: Safety is paramount. Key considerations include:
-
Flammability: Cyclohexanone and propylamine are flammable.[7] Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Corrosivity: Propylamine is corrosive.[7] Use appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing.
-
Pressure Build-up: If using catalytic hydrogenation with hydrogen gas, be aware of the potential for pressure build-up. Use a high-pressure reactor with appropriate safety reliefs.[8]
-
Exothermic Reactions: As mentioned, the reduction step can be exothermic. Have an emergency cooling plan in place.
Q2: What is the optimal pH for the imine formation step?
A2: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal to catalyze the reaction without significantly protonating the amine, which would render it non-nucleophilic.[1]
Q3: Can we use a one-pot procedure for the reductive amination?
A3: Yes, a one-pot reaction is a highly efficient approach.[3] This involves adding the reducing agent to the mixture of the ketone and amine, allowing for the in situ reduction of the imine as it is formed.[1] This can help to drive the reaction to completion by consuming the imine as it is generated.
Q4: How do we choose the right catalyst for catalytic hydrogenation?
A4: The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
-
Palladium on Carbon (Pd/C): A common and effective catalyst for reductive aminations.
-
Platinum on Carbon (Pt/C): Also widely used and can sometimes offer different selectivity.
-
Raney Nickel: A cost-effective alternative, but may require more careful handling due to its pyrophoric nature when dry.
Catalyst loading, reaction temperature, and hydrogen pressure will all need to be optimized for your specific process.[8]
Q5: Our final product has a persistent color. What could be the cause and how can we remove it?
A5: Color in the final product can be due to trace impurities or degradation products.
-
Source of Color: The color could originate from impurities in the starting materials or from side reactions occurring at elevated temperatures.
-
Removal: Activated carbon treatment is a common method for removing colored impurities. Passing the product solution through a bed of activated carbon can effectively decolorize it. Subsequent filtration and distillation should yield a colorless product.
IV. Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge propylamine (1.1 equivalents) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Imine Formation: Slowly add cyclohexanone (1.0 equivalent) to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 30°C with external cooling.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Caption: Workflow for one-pot reductive amination.
V. References
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available at: 4
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Available at: 5
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Available at: 9
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Available at: 10
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Available at: 6
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Available at: 11
-
Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds. (n.d.). Benchchem. Available at: 12
-
Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation. (n.d.). Benchchem. Available at: 1
-
Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. (n.d.). Benchchem. Available at: 3
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Available at: --INVALID-LINK--
-
Synthesis of secondary amines. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
4-Propylcyclohexylamine. (n.d.). PubChem. National Institutes of Health. Available at: --INVALID-LINK--
-
CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation. (n.d.). Google Patents. Available at: --INVALID-LINK--
-
Troubleshooting common side reactions in 3-methylcyclohexanamine synthesis. (n.d.). Benchchem. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Minimizing byproduct formation in N-Propylcyclohexanamine synthesis
Technical Support Center: N-Propylcyclohexanamine Synthesis
A Guide to Minimizing Byproduct Formation in Reductive Amination
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the reductive amination of cyclohexanone with propylamine. Our focus is to provide actionable insights and detailed protocols to maximize the yield of the desired secondary amine while minimizing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common byproducts?
The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone with propylamine. This reaction involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.[1] The primary byproduct of concern is the tertiary amine, N,N-dipropylcyclohexylamine, which arises from the reaction of the this compound product with another molecule of cyclohexanone and subsequent reduction. Another potential byproduct is cyclohexanol, formed from the reduction of unreacted cyclohexanone.
Q2: How does the choice of reducing agent impact byproduct formation?
The choice of reducing agent is critical for selectivity.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent. It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion much faster than it reduces the starting ketone.[3][4] This high selectivity minimizes the formation of cyclohexanol. Its steric bulk also helps to disfavor the formation of the tertiary amine byproduct.[5]
-
Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent, but it is toxic and the reaction rate can be slower.[6]
-
Sodium Borohydride (NaBH₄) is a stronger, less selective reducing agent and can reduce the starting cyclohexanone to cyclohexanol.[6][7] To use it effectively, the imine must be pre-formed before the addition of NaBH₄.[7][8]
-
Catalytic Hydrogenation (H₂/Catalyst) using catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) is a clean and economical method, especially for large-scale synthesis.[5] However, reaction conditions must be carefully controlled to prevent over-alkylation.
Q3: What role does pH play in controlling selectivity?
The pH of the reaction is a critical parameter. Weakly acidic conditions (typically pH 4-6) are optimal for the initial formation of the imine from cyclohexanone and propylamine by catalyzing the necessary dehydration step.[9] If the pH is too low, the propylamine will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high, the dehydration step is not effectively catalyzed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: High levels of the tertiary amine byproduct (N,N-dipropylcyclohexylamine) are detected.
-
Cause A: Reaction Stoichiometry. An excess of cyclohexanone relative to propylamine can drive the formation of the tertiary amine, as the secondary amine product competes with the starting propylamine to react with the remaining ketone.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of propylamine to ensure all the cyclohexanone is consumed in the formation of the initial imine with the primary amine.
-
-
Cause B: Reaction Conditions. High temperatures and prolonged reaction times can favor the thermodynamically more stable tertiary amine.
-
Solution: Conduct the reaction at room temperature or below. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction as soon as the starting material is consumed.
-
-
Cause C: Choice of Reducing Agent. Highly reactive reducing agents may not offer the best selectivity.
Issue 2: Significant amount of cyclohexanol is present in the final product.
-
Cause A: Non-selective Reducing Agent. This is a common issue when using strong reducing agents like Sodium Borohydride (NaBH₄) in a one-pot procedure.[6]
-
Solution: If using NaBH₄, employ a two-step procedure. First, allow the imine to form completely by stirring cyclohexanone and propylamine together in a suitable solvent (like methanol) for a period of time before adding the NaBH₄.[8] Alternatively, switch to a more selective reducing agent like NaBH(OAc)₃ which does not readily reduce ketones.[2][4]
-
-
Cause B: Water Content. The presence of excessive water can hydrolyze the imine intermediate back to cyclohexanone, which can then be reduced.
-
Solution: Use anhydrous solvents and reagents. If necessary, add a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture during the imine formation step.
-
Issue 3: The reaction is slow or does not go to completion.
-
Cause A: Incorrect pH. As discussed in the FAQs, pH is crucial for imine formation.
-
Solution: Add a catalytic amount of acetic acid to the reaction mixture to maintain a weakly acidic pH.[3] This will catalyze the formation of the iminium ion, which is the species that is actually reduced.
-
-
Cause B: Ineffective Reducing Agent. The reducing agent may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the reducing agent. The potency of reagents like NaBH(OAc)₃ can be checked via titration or by running a small-scale test reaction.
-
Below is a troubleshooting workflow to help visualize the decision-making process:
Caption: Troubleshooting workflow for this compound synthesis.
Optimized Protocols and Data
Protocol 1: High-Selectivity Synthesis using Sodium Triacetoxyborohydride
This protocol is optimized for high selectivity and is ideal for laboratory-scale synthesis where purity is paramount.
Materials:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE).
-
Add propylamine (1.2 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or distillation to yield pure this compound.
Comparative Data: Reducing Agent Performance
The choice of reducing agent significantly impacts both yield and purity. The table below provides a summary of expected outcomes based on literature and typical experimental results.
| Reducing Agent | Typical Solvent | Procedure | Expected Yield of this compound | Purity (vs. Key Byproducts) | Key Considerations |
| NaBH(OAc)₃ | DCE, THF | One-pot | >90% | High (>98%) | Excellent selectivity, but reagent is moisture-sensitive.[2][6] |
| NaBH₃CN | Methanol | One-pot | 75-85% | Good-High | Good selectivity, but toxic cyanide byproducts.[6] |
| NaBH₄ | Methanol | Two-step (pre-formation of imine) | 60-75% | Moderate | Can reduce starting ketone; requires careful addition.[6] |
| H₂ / Pd/C | Ethanol, Methanol | Catalytic Hydrogenation | 85-95% | Good-High | Green, economical for scale-up, but requires pressure equipment. |
Protocol 2: GC-MS Analysis for Purity Assessment
Accurate quantification of the product and byproducts is essential.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A standard non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[10]
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Detector Temperature (FID/MS Transfer Line): 280 °C
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL into the GC-MS.
Expected Elution Order:
-
Propylamine
-
Cyclohexanone
-
Cyclohexanol
-
This compound
-
N,N-dipropylcyclohexylamine
The mass spectrometer can be used to confirm the identity of each peak by comparing the fragmentation pattern with a known standard or library data.
Mechanistic Insights
Understanding the reaction mechanism is key to controlling it.
Formation of this compound (Desired Product)
The reaction proceeds via a two-step sequence within a one-pot reaction:
-
Imine/Iminium Ion Formation: The nucleophilic propylamine attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by a proton transfer and dehydration (catalyzed by acid) to form a Schiff base, or imine. The imine is in equilibrium with its protonated form, the iminium ion.[1]
-
Reduction: The hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired secondary amine, this compound.[3]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity [mdpi.com]
Stability issues of N-Propylcyclohexanamine under experimental conditions
Welcome to the technical support center for N-Propylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this secondary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and analytical data.
Introduction to this compound Stability
This compound, as a secondary amine, possesses a reactive nitrogen center that is susceptible to various degradation pathways. Understanding these potential instabilities is crucial for accurate experimental design, data interpretation, and the development of robust analytical methods. The primary modes of degradation for secondary amines include oxidation, thermal decomposition, and reactions under acidic or basic conditions. These processes can lead to the formation of impurities that may compromise the quality and safety of your product.
This guide will walk you through the identification, mitigation, and troubleshooting of common stability issues associated with this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Peaks in Chromatographic Analysis (LC-MS/GC-MS)
Question: I am observing unexpected peaks in my LC-MS/GC-MS analysis of an this compound sample that has been stored for a period. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. For a secondary amine like this compound, several degradation pathways could be at play.
Plausible Causes and Degradation Products:
-
Oxidation: Exposure to atmospheric oxygen is a common cause of amine degradation. The primary oxidation products for secondary amines include:
-
N-oxidation: Formation of the corresponding hydroxylamine, which can be further oxidized to a nitrone.
-
Oxidative N-dealkylation/deamination: This proceeds via a carbinolamine intermediate, leading to the formation of cyclohexanone and propylamine, or propanal and cyclohexylamine.[1]
-
-
Formation of Nitrosamines: In the presence of nitrous acid (often formed from nitrites in acidic conditions), secondary amines can form N-nitrosamines, which are potent genotoxic impurities. While less common in standard storage, it's a critical consideration in certain experimental setups.
-
Thermal Degradation: While secondary amines are generally more thermally stable than primary amines, prolonged exposure to high temperatures can induce degradation.[2] The degradation pathways can be complex, potentially leading to cleavage of the N-propyl or N-cyclohexyl bond.
Troubleshooting Workflow:
To identify the source of the unexpected peaks, a systematic approach is recommended. The following workflow can help you diagnose the issue.
Caption: A stepwise workflow to identify the cause of unexpected peaks in the analysis of this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4][5][6]
| Stress Condition | Protocol | Potential Degradation Products |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. | Generally stable, but salt formation will occur. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. | Generally stable. |
| Oxidative | Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. | N-oxide, hydroxylamine, cyclohexanone, propylamine.[1] |
| Thermal | Heat the solid compound at 105°C for 48 hours. | Fragmentation products. |
| Photolytic | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. | Various photolytic degradation products. |
Mitigation Strategies:
-
Inert Atmosphere: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Temperature: Store at recommended temperatures (typically cool and dry) to prevent thermal degradation.
-
Light Protection: Use amber vials or store in the dark to prevent photolytic degradation.
Issue 2: Poor Peak Shape and Adsorption During Chromatography
Question: I'm experiencing poor peak shape (tailing) and inconsistent recovery when analyzing this compound. What could be the problem?
Answer: Amines are notoriously prone to interacting with active sites in chromatographic systems, leading to poor peak shape and adsorption.
Plausible Causes:
-
Interaction with Silanol Groups: Free silanol groups on silica-based columns can interact with the basic amine, causing peak tailing.
-
Adsorption on Metal Surfaces: Stainless steel components in the injector, transfer lines, and detector can adsorb amines.[7]
Troubleshooting and Mitigation:
-
Column Selection:
-
Use a base-deactivated column specifically designed for amine analysis.
-
Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica column.
-
-
Mobile Phase Additives:
-
Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to block active sites.
-
Adjusting the pH of the mobile phase can also improve peak shape.
-
-
Inert Flow Path:
-
Utilize systems with inert coatings (e.g., SilcoNert® or Dursan®) for all components in the flow path to minimize adsorption.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents. Protect from light by using amber glass containers.
Q2: How does the basicity of this compound affect its handling?
A2: this compound is a secondary amine and therefore a weak base. Its basicity means it will react with acids to form salts.[8] This property can be utilized for purification through acid-base extraction. However, it also means that it can be corrosive and should be handled with appropriate personal protective equipment.
Q3: Can this compound form N-nitrosamines?
A3: Yes, like other secondary amines, this compound can react with nitrosating agents (e.g., nitrous acid) to form N-nitrosamines. It is crucial to avoid sources of nitrites, especially under acidic conditions, in your experimental setup.
Q4: What analytical techniques are best suited for stability studies of this compound?
A4: A stability-indicating method is required to separate the parent compound from its degradation products. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common choice. Gas chromatography (GC) with a flame ionization detector (FID) or MS can also be used, but derivatization may be necessary to improve volatility and peak shape.
Part 3: Mechanistic Insights into Degradation
A deeper understanding of the chemical mechanisms behind the degradation of this compound is vital for proactive stability management.
Oxidative Degradation Pathway
The oxidation of secondary amines like this compound can proceed through several routes, with the formation of a hydroxylamine intermediate being a key step.
Caption: Potential oxidative degradation pathways for this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijrpp.com [ijrpp.com]
- 5. rjptonline.org [rjptonline.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. silcotek.com [silcotek.com]
- 8. Identification of Primary, Secondary, and Tertiary Amines [unacademy.com]
Technical Support Center: N-Propylcyclohexanamine Reaction Kinetics and Mechanism Studies
Welcome to the Technical Support Center for N-Propylcyclohexanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of this compound, focusing on reaction kinetics, mechanism, and troubleshooting. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental endeavors.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the direct reductive amination of cyclohexanone with propylamine. This is a one-pot reaction where the carbonyl group of cyclohexanone reacts with propylamine in the presence of a reducing agent to form the desired secondary amine.[1][2]
Q2: Can you outline the fundamental reaction mechanism for this synthesis?
A2: The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic propylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an N-propylcyclohexylimmonium ion, which deprotonates to yield the N-propylcyclohexyl imine. This step is reversible, and the removal of water can shift the equilibrium towards the imine product.[1]
-
Reduction (Hydrogenation): The intermediate imine is then reduced to the final product, this compound. This reduction is typically carried out using catalytic hydrogenation.[1]
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low Product Yield
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation:
-
Cause: The equilibrium between the reactants and the imine may not favor the product. This is often due to the presence of water, a byproduct of this step.
-
Solution: Ensure your reactants and solvent are anhydrous. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
-
-
Inefficient Reduction:
-
Cause: The reduction of the imine may be the rate-limiting step. This could be due to an inappropriate choice of catalyst, insufficient hydrogen pressure, or suboptimal temperature.
-
Solution:
-
Catalyst: Palladium on carbon (Pd/C) and rhodium-based catalysts are effective for this reduction.[1][2] Ensure the catalyst is active and not poisoned.
-
Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure. Increasing the pressure can enhance the reaction rate, but it's crucial to operate within the safety limits of your equipment.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst deactivation. An optimal temperature range should be determined experimentally.
-
-
-
Side Reactions:
-
Cause: Several side reactions can consume your starting materials or product. These include the self-condensation of cyclohexanone, or over-alkylation of the product to form a tertiary amine.
-
Solution:
-
Stoichiometry: Carefully control the molar ratio of propylamine to cyclohexanone. A slight excess of the amine can sometimes favor the formation of the desired secondary amine.
-
Temperature Control: Maintain a consistent and optimized reaction temperature to minimize side reactions.
-
-
Caption: Troubleshooting flowchart for low product yield.
Catalyst Deactivation
Q4: I observe a decrease in reaction rate over time, suggesting catalyst deactivation. What are the common causes and how can I mitigate this?
A4: Catalyst deactivation is a common issue in heterogeneous catalysis.[3][4][5]
-
Poisoning:
-
Cause: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst. The amine product itself can sometimes act as a poison.
-
Mitigation: Use high-purity reactants and solvents. Pre-treating the feedstock to remove potential poisons can be beneficial.
-
-
Fouling/Coking:
-
Cause: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites. This is more prevalent at higher temperatures.
-
Mitigation: Operate at the lowest effective temperature. Modifying the catalyst support or using a catalyst with larger pores can also help.
-
-
Sintering:
-
Cause: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.
-
Mitigation: Avoid excessive reaction temperatures. Choose a catalyst with a thermally stable support.
-
Q5: Can a deactivated catalyst be regenerated?
A5: Regeneration is sometimes possible, depending on the cause of deactivation.[3]
-
For Fouling/Coking: A common method is to burn off the carbon deposits in a controlled manner with a stream of air or oxygen, followed by reduction.
-
For Poisoning: Regeneration from poisoning is often more difficult and may require specific chemical treatments to remove the poison. In some cases, the catalyst may not be regenerable.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Propylamine
-
Palladium on Carbon (5% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.
-
Purge the reactor with an inert gas.
-
In the reactor, dissolve cyclohexanone (1 equivalent) in anhydrous methanol.
-
Add propylamine (1.1 equivalents) to the solution.
-
Carefully add 5% Pd/C catalyst (typically 1-5 mol% of the limiting reactant).
-
Seal the reactor and purge again with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product in the filtrate can then be purified.
Protocol 2: Purification by Liquid-Liquid Extraction and Distillation
Procedure:
-
Transfer the filtrate from the synthesis to a separatory funnel.
-
Add an aqueous solution of a weak acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase. The unreacted cyclohexanone and other non-basic impurities will remain in the organic phase.[6]
-
Separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to deprotonate the amine, causing it to separate as an organic layer.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
Quantitative Data and Analysis
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | DB-5ms or equivalent | [7][8] |
| Injector Temperature | 250 °C | [8] |
| Oven Program | 50 °C (1 min), then 8 °C/min to 250 °C (hold 15 min) | [8] |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1 mL/min | [8] |
| Ionization Mode | Electron Ionization (EI) | [7] |
| Ionization Energy | 70 eV | [7] |
| Mass Scan Range | 40-300 amu | [7] |
Note: These parameters should be optimized for your specific instrument and sample.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Propylcyclohexanamine Synthesis & Purification
Introduction
Welcome to the technical support guide for the synthesis and purification of N-Propylcyclohexanamine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important secondary amine. Achieving high purity is critical for reliable downstream applications, from fundamental research to the development of active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights in a troubleshooting-focused question-and-answer format to address common challenges encountered during its preparation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Initial Workup
Question 1: What is the standard laboratory synthesis for this compound, and what are the primary impurities I should expect?
Answer: The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone with n-propylamine.[1][2][3][4] This reaction typically involves two key steps: the formation of an intermediate imine, followed by its reduction to the target secondary amine.[5][6]
The choice of reducing agent is critical and directly influences the impurity profile. Common agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂/Pd/C).[7]
Regardless of the specific reagents, you should anticipate several classes of impurities in your crude product:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Cyclohexanone, n-propylamine | Incomplete reaction or non-stoichiometric addition. |
| Over-alkylation Products | N,N-dipropylcyclohexanamine, N-propyl-N-cyclohexylcyclohexanamine | Reaction of the product amine with the imine intermediate or starting materials. |
| Side-Reaction Products | Cyclohexanone self-condensation products (e.g., 2-(1-cyclohexenyl)cyclohexanone) | Base or acid catalysis can promote the self-reaction of the starting ketone.[5] |
| Reagent-Derived | Borate salts, residual catalyst | By-products from the reducing agent or residual heterogeneous catalyst. |
| Degradation Products | N-nitroso-N-propylcyclohexanamine | Potential formation if nitrosating agents are present under acidic conditions.[8][9] |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow of Synthesis and Impurity Generation."
Question 2: My reaction is complete. What is the most effective initial purification step to remove non-basic impurities?
Answer: The most robust initial purification step is a classical acid-base liquid-liquid extraction . This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities.[10][11]
The principle is straightforward:
-
Acidification: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous phase.
-
Separation: Neutral impurities, such as unreacted cyclohexanone, self-condensation products, and some reagent by-products, will remain in the organic layer, which can be discarded.
-
Basification & Re-extraction: The acidic aqueous layer is then cooled (e.g., in an ice bath) and made basic by the careful addition of a base like sodium hydroxide (NaOH) until a pH > 12 is achieved. This deprotonates the ammonium salt, liberating the free amine. The free amine, now insoluble in water, can be extracted back into a fresh organic solvent.
This procedure is highly effective for removing a significant portion of non-amine impurities before proceeding to more refined techniques.
dot graph flowchart { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Product in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Extract with\nAqueous Acid (e.g., 1M HCl)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Phase1 [label="Aqueous Phase:\nAmine Salt (R₃NH⁺Cl⁻)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2 [label="Organic Phase:\nNeutral Impurities", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Step2 [label="Basify Aqueous Phase\n(e.g., NaOH, pH > 12)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Extract with Fresh\nOrganic Solvent", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; FinalOrg [label="Organic Phase:\nPurified Free Amine", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalAq [label="Aqueous Phase:\nInorganic Salts", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start --> Step1; Step1 --> Phase1; Step1 --> Phase2; Phase1 --> Step2; Step2 --> Step3; Step3 --> FinalOrg; Step3 --> FinalAq; } caption: "Principle of Acid-Base Extraction for Amine Purification."
Advanced Purification Techniques
Question 3: Acid-base extraction was successful, but I still have closely related amine impurities. What's the next step?
Answer: For separating this compound from structurally similar amines (like unreacted propylamine or over-alkylated products), you have three primary options, each with distinct advantages.
| Technique | Principle | Best For | Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | Large-scale purification; separating compounds with a significant boiling point difference (>20 °C). | Requires thermal stability of the compound. Vacuum distillation is recommended to lower boiling points and prevent degradation. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High-resolution separation at a laboratory scale.[12] | Amines often exhibit peak tailing on standard silica gel due to acid-base interactions.[13][14] This can be mitigated. (See Q4). |
| Recrystallization as a Salt | Formation of a crystalline salt to exclude impurities from the crystal lattice. | Achieving very high purity; removing impurities that are difficult to separate by other means. | Requires finding a suitable acid and solvent system. The amine must be converted back to its free base form after purification.[15][16] |
A common and effective strategy is to use column chromatography for initial separation followed by salt recrystallization for final polishing to achieve >99.5% purity.
Troubleshooting Analytical & Chromatographic Issues
Question 4: I'm performing flash chromatography on silica gel, and my product is streaking badly down the column (peak tailing). How do I resolve this?
Answer: This is a classic problem when purifying basic amines on standard silica gel.[13][14] The issue stems from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction causes a portion of the amine to "stick" to the stationary phase, resulting in poor peak shape and reduced recovery.
Solutions:
-
Mobile Phase Modification (Most Common): Add a small amount of a competing base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your target amine to elute cleanly.
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, switch to a more inert or basic stationary phase.
-
Amine-functionalized Silica: These columns have the silanol groups masked, minimizing the acidic interactions that cause tailing.[13]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
See Appendix B for a detailed protocol on performing column chromatography with a modified mobile phase.
Question 5: How do I definitively assess the final purity of my this compound?
Answer: A single analytical technique is often insufficient. A combination of methods should be used to build a comprehensive purity profile and ensure the absence of various impurity types.
| Method | Information Provided | Key Strengths & Considerations |
| GC-MS | Identity confirmation and detection of volatile impurities. | High sensitivity and excellent separation for volatile compounds. Provides a mass spectrum for identity confirmation.[17] Ensure a base-deactivated column is used to prevent peak tailing. |
| ¹H and ¹³C NMR | Structural confirmation and detection of structurally distinct impurities. | Provides unambiguous structural information. Can detect starting materials (e.g., cyclohexanone C=O signal ~210 ppm in ¹³C NMR). |
| Quantitative ¹H NMR (qNMR) | Absolute purity determination. | A primary method for assigning purity without requiring a reference standard of the analyte itself.[17][18] Compares the integral of a product signal to a certified internal standard of known purity and mass. |
| LC-MS | Detection of non-volatile and potential high-molecular-weight impurities (e.g., nitrosamines). | Essential for detecting trace-level impurities that are not amenable to GC, such as nitrosamines.[9][19] |
| FTIR | Functional group analysis. | Quick and simple method to confirm the absence of key functional groups from starting materials, such as the carbonyl (C=O) stretch from residual cyclohexanone (~1715 cm⁻¹).[17] |
For regulatory or cGMP purposes, a validated qNMR or a mass-balance approach combining HPLC and GC data is typically required to assign a definitive purity value.
Appendices: Experimental Protocols
Appendix A: Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with an additional 50 mL of 1M HCl.
-
Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with 30 mL of fresh diethyl ether to remove any remaining neutral impurities. Discard all organic layers.
-
Basification: Place the aqueous flask in an ice bath. Slowly add 10M NaOH (aq) with stirring until the pH is >12 (check with pH paper). The free amine may precipitate or form an oily layer.
-
Final Extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract with three 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Appendix B: Protocol for Flash Column Chromatography
-
Slurry Preparation: Choose a column size appropriate for your sample amount (e.g., 40 g silica for 1 g crude product). Prepare a slurry of silica gel in your initial eluent (e.g., 99% Hexane / 1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your amine from Appendix A in a minimal amount of the mobile phase. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 99:1 Hexane:TEA). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 98:1:1 Hexane:EtOAc:TEA and moving towards 90:9:1).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Appendix C: Protocol for Recrystallization via Hydrochloride Salt
-
Salt Formation: Dissolve the purified amine (from Appendix B) in a minimal amount of cold anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) dropwise until no further precipitation is observed.
-
Isolation: Collect the precipitated this compound hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether.
-
Solvent Screening: Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, acetone, ethyl acetate, acetonitrile) to find one in which it is sparingly soluble at room temperature but fully soluble when hot. A solvent mixture (e.g., isopropanol/hexane) may be required.
-
Recrystallization: Dissolve the bulk of the salt in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration and dry them under vacuum. The highly pure salt can be stored as is or converted back to the free base using the basification procedure in Appendix A.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajpaonline.com [ajpaonline.com]
Validation & Comparative
A Comparative Guide to Amine-Based Corrosion Inhibitors: N-Propylcyclohexanamine vs. Cyclohexylamine
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for safeguarding the integrity and longevity of metallic assets. Among the diverse classes of inhibitors, aliphatic amines have long been recognized for their efficacy, particularly in acidic environments prevalent in various industrial processes. This guide provides an in-depth technical comparison of two such amines: the well-established primary amine, Cyclohexylamine (CHA), and its secondary amine derivative, N-Propylcyclohexanamine (NPCHA).
The Imperative of Corrosion Inhibition in Industrial Settings
Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety hazards. The use of organic corrosion inhibitors is a cost-effective and practical strategy to mitigate this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of these inhibitors is intrinsically linked to their molecular structure, which dictates their ability to adsorb and form a resilient protective film.
Molecular Structure: The Foundation of Inhibitive Action
The key to understanding the differing corrosion inhibition capabilities of Cyclohexylamine and this compound lies in their molecular architecture.
-
Cyclohexylamine (CHA) is a primary amine featuring a cyclohexyl group attached to an amino group (-NH₂).
-
This compound (NPCHA) is a secondary amine, where one of the hydrogen atoms of the amino group in CHA is replaced by a propyl group (-CH₂CH₂CH₃).
This seemingly minor structural modification from a primary to a secondary amine, along with the introduction of an alkyl chain, has profound implications for their electronic properties and steric effects, which in turn govern their interaction with the metal surface.
Mechanism of Corrosion Inhibition by Amines
Amine-based inhibitors protect metals primarily through an adsorption mechanism. The lone pair of electrons on the nitrogen atom acts as the active center for adsorption onto the metal surface. This can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond.
The formation of a stable, dense, and hydrophobic film on the metal surface is the ultimate goal of an effective corrosion inhibitor.
Performance Comparison: Experimental Insights and Theoretical Predictions
While extensive experimental data exists for Cyclohexylamine, similar data for this compound is scarce in open literature. Therefore, this section presents the known performance of CHA and provides a theoretical and predictive comparison for NPCHA based on established structure-activity relationships for amine inhibitors.
Cyclohexylamine (CHA): A Profile of a Proven Inhibitor
Cyclohexylamine is a widely used corrosion inhibitor, particularly in boiler water treatment and for protecting steel in acidic media.
Inhibition Efficiency:
Experimental studies have demonstrated the effectiveness of CHA as a corrosion inhibitor for mild steel in acidic solutions. For instance, in a 0.1 N H₂SO₄ solution, Cyclohexylamine exhibited a maximum corrosion inhibition efficiency of 81.06% at a concentration of 1000 ppm[1]. The inhibition efficiency of CHA generally increases with its concentration.
Mechanism of Action:
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that CHA acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[1]. The adsorption of CHA on the metal surface is a key step in its inhibitive action.
This compound (NPCHA): A Theoretical Perspective
In the absence of direct experimental data, we can predict the potential performance of this compound based on quantum chemical calculations and the known effects of alkyl chain substitution on the corrosion inhibition properties of amines.
Expected Inhibition Efficiency and Mechanism:
Quantum chemical studies on aliphatic amines suggest that the protective effect of amines can increase with the number of hydrocarbon chains attached to the nitrogen atom[1]. This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom, thereby enhancing its ability to donate electrons to the vacant d-orbitals of the metal and form a stronger coordinate bond.
Therefore, it is theoretically plausible that This compound, as a secondary amine, could exhibit a higher corrosion inhibition efficiency than Cyclohexylamine, a primary amine. The presence of the propyl group in NPCHA is expected to increase the electron density on the nitrogen atom, leading to stronger adsorption on the metal surface.
Furthermore, the longer alkyl chain of the propyl group can contribute to a more hydrophobic and compact protective film, further hindering the approach of corrosive species to the metal surface. This increased surface coverage is a critical factor in enhancing inhibition efficiency.
However, it is also important to consider potential steric hindrance. While the propyl group enhances the electronic properties, its bulkiness might, under certain conditions, hinder the close packing of inhibitor molecules on the surface. The overall effect will be a balance between these electronic and steric factors.
A summary of the theoretical comparison is presented in the table below:
| Feature | Cyclohexylamine (CHA) | This compound (NPCHA) - Theoretical | Rationale |
| Amine Type | Primary | Secondary | NPCHA has one alkyl substituent on the nitrogen atom. |
| Electron Density on Nitrogen | Lower | Higher | The electron-donating propyl group in NPCHA increases electron density. |
| Adsorption Strength | Good | Potentially Stronger | Higher electron density on nitrogen facilitates stronger chemisorption. |
| Protective Film | Forms a protective layer | Potentially more compact and hydrophobic | The propyl group can enhance the hydrophobicity and packing of the film. |
| Inhibition Efficiency | Experimentally verified | Predicted to be higher than CHA | Stronger adsorption and a more robust protective film are expected. |
It is crucial to emphasize that these are theoretical predictions. Experimental validation is necessary to confirm the actual performance of this compound as a corrosion inhibitor and to make a definitive comparison with Cyclohexylamine.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical predictions and provide a direct comparison between this compound and Cyclohexylamine, the following standard experimental methodologies are recommended.
Weight Loss Method (Gravimetric)
This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.
Procedure:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitors (CHA and NPCHA).
-
Exposure: Maintain the setup at a constant temperature for a specified duration.
-
Cleaning: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.
-
Final Weighing: Weigh the cleaned coupons to determine the weight loss.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
This technique is used to determine the corrosion current density (i_corr) and to understand the inhibitor's effect on the anodic and cathodic reactions.
Procedure:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential linearly from a cathodic potential to an anodic potential relative to the OCP.
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the metal/solution interface.
Procedure:
-
Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.
-
AC Signal Application: Apply a small amplitude AC sinusoidal voltage signal at the OCP over a range of frequencies.
-
Impedance Measurement: Measure the impedance response of the system.
-
Data Analysis: Plot the data as a Nyquist plot (imaginary vs. real impedance) or Bode plot (impedance and phase angle vs. frequency). The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency is calculated as:
-
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Synthesis and Availability
Cyclohexylamine is a commercially available and widely produced chemical. It is typically synthesized via two main routes: the hydrogenation of aniline or the alkylation of ammonia with cyclohexanol[2][3].
This compound can be synthesized from cyclohexylamine. One common laboratory method involves the reaction of cyclohexylamine with a propyl halide or through reductive amination of cyclohexanone with propylamine. A potential synthesis route starts from cyclohexanol and 1-propanol[4]. The accessibility and cost of the starting materials and the complexity of the synthesis route are important considerations for industrial applications.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound and Cyclohexylamine as corrosion inhibitors. While Cyclohexylamine is a well-documented and effective inhibitor, theoretical considerations strongly suggest that this compound could offer superior performance due to enhanced electronic properties and potentially more favorable film formation.
The key takeaway for researchers and industry professionals is the significant potential of this compound as a next-generation corrosion inhibitor. However, this potential remains largely theoretical at present. There is a clear and compelling need for direct experimental studies to be conducted to:
-
Quantify the inhibition efficiency of this compound under various conditions.
-
Elucidate its precise mechanism of action through electrochemical and surface analysis techniques.
-
Perform a direct, side-by-side comparison with Cyclohexylamine to validate the theoretical predictions.
Such research would not only fill a critical knowledge gap but could also pave the way for the development of more effective and robust corrosion management strategies.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and a typical experimental workflow.
Diagram 1: Corrosion Inhibition Mechanism
Caption: General mechanism of corrosion inhibition by adsorption.
Diagram 2: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for comparing corrosion inhibitor performance.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Solved 20.33 Propose a synthesis of N propyl cyclohexylamine | Chegg.com [chegg.com]
The Efficacy of N-Propylcyclohexanamine Derivatives in Corrosion Protection: A Comparative Guide
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. This guide provides an in-depth technical comparison of N-Propylcyclohexanamine derivatives against other prevalent corrosion inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and scientific principles. While direct data on this compound derivatives is limited, this guide will leverage data from structurally similar cyclohexylamine derivatives to provide valuable insights into their potential efficacy.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the integrity and longevity of metallic structures across various industries. In acidic environments, commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration, the corrosion of metals like mild steel is accelerated. The use of corrosion inhibitors, substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal, is a critical and widely adopted mitigation strategy.
Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have proven to be highly effective. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure, which dictates its ability to adsorb onto the metal surface.
Mechanism of Action: The Role of this compound Derivatives
This compound, as a derivative of cyclohexylamine, belongs to the class of aliphatic amine corrosion inhibitors. The primary mechanism by which these compounds inhibit corrosion is through adsorption onto the metal surface. This adsorption process can occur through two main types of interactions: physisorption and chemisorption.
-
Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group of this compound can become protonated, leading to a positively charged species that can be electrostatically attracted to a negatively charged metal surface (at potentials more negative than the potential of zero charge).
-
Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the iron atoms on the metal surface. This results in a more stable and robust protective film.
The presence of the propyl group and the cyclohexyl ring in this compound derivatives influences their solubility and the surface area they can cover, which are crucial factors in their inhibitory performance.
Comparative Performance Analysis: this compound Derivatives vs. Alternatives
To provide a clear and objective comparison, this section presents experimental data on the inhibition efficiency of various classes of corrosion inhibitors, including cyclohexylamine derivatives as a proxy for this compound derivatives. The data is primarily focused on the corrosion of mild steel in a 1M HCl solution, a common benchmark for evaluating inhibitor performance.
Table 1: Comparison of Inhibition Efficiency of Various Corrosion Inhibitors on Mild Steel in 1M HCl
| Inhibitor Class | Specific Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Cyclohexylamine Derivatives | N-cyclohexyl-N′-phenyl thiourea | Not Specified | Not Specified | Excellent (Anodic Inhibitor) | |
| Aniline | Not Specified | Not Specified | 85.96 | [1] | |
| n-Butylamine | Not Specified | Not Specified | 67.39 | [1] | |
| Imidazoline Derivatives | 1-octyl-3-methylimidazolium | Not Specified | Not Specified | >85 (at optimal conc.) | [2] |
| Imidazoline-based inhibitor | 150 ppm | 25 | 94.89 | [3] | |
| Benzotriazole Derivatives | 1-acetyl-1H-benzotriazole (ABTZ) | 500 ppm | Not Specified | 80.55 | [4] |
| 5-Methyl-1H-benzotriazole (MHBTZ) | 2500 ppm | 25 | 98.1 | [5] | |
| Film-Forming Amines | Octadecylamine | 1000 ppm | 25 | >90 | |
| Other Organic Inhibitors | 4-(2-Mercapto-1,3,4-oxadiazole-5-yl)pyridine (MOP) | 0.5 mM | 30 | 93.6 | [6] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 500 ppm | Not Specified | 92.5 | [7] | |
| Aspirin | 50 ppm | 30 | 78.94 | [8] |
Analysis of Performance:
From the compiled data, it is evident that various classes of organic compounds exhibit significant corrosion inhibition properties. Imidazoline and certain benzotriazole derivatives demonstrate very high inhibition efficiencies, often exceeding 90%. Film-forming amines like octadecylamine also provide excellent protection.
While direct data for this compound is unavailable, the performance of other cyclohexylamine derivatives, such as aniline, suggests moderate to good inhibition efficiency. The inclusion of a thiourea group in N-cyclohexyl-N′-phenyl thiourea significantly enhances its performance, highlighting the role of heteroatoms like sulfur in boosting inhibition efficacy. It is reasonable to infer that this compound derivatives would act as effective mixed-type inhibitors, with their performance being influenced by the specific substituents on the amine or cyclohexyl ring.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following are detailed methodologies for two of the most common electrochemical techniques used to evaluate inhibitor performance.
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Methodology:
-
Electrode Preparation: Mild steel specimens are mechanically polished with successive grades of emery paper (e.g., 400, 600, 800, 1200 grit), rinsed with distilled water and acetone, and then dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Solution Preparation: The test solution (e.g., 1M HCl) is prepared with and without various concentrations of the inhibitor.
-
Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached (typically for 30-60 minutes).
-
Polarization Scan: The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Methodology:
-
Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as in the PDP method are used.
-
OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved.
-
EIS Measurement: A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot for a simple corrosion process is a semicircle, and the diameter of this semicircle corresponds to the charge transfer resistance (R_ct). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Corrosion Inhibition Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Corrosion inhibition mechanism of this compound derivatives.
Caption: Workflow for evaluating corrosion inhibitor efficacy.
Conclusion
This compound derivatives, as part of the broader class of amine-based corrosion inhibitors, hold significant promise for the protection of metallic materials in acidic environments. Their efficacy is rooted in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. While direct comparative data for this compound itself is nascent, analysis of structurally similar compounds indicates a moderate to high potential for corrosion inhibition.
This guide has provided a framework for understanding and evaluating the performance of these inhibitors, including a comparative analysis against other established inhibitor classes and detailed experimental protocols for their assessment. Further research focusing on the synthesis and targeted evaluation of various this compound derivatives is warranted to fully elucidate their structure-activity relationships and optimize their application in industrial settings.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study | MDPI [mdpi.com]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of N-Alkylated Cyclohexylamines: Synthesis, Structure-Activity Relationships, and Pharmacological Profiles
This guide provides an in-depth comparative study of N-alkylated cyclohexylamines, a class of compounds with significant therapeutic potential and a rich history in medicinal chemistry. From their origins as dissociative anesthetics to their emerging roles in treating neurodegenerative diseases and inflammation, the strategic modification of the N-alkyl substituent has proven to be a critical determinant of their pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, structure-activity relationships (SAR), and key applications, supported by experimental data and established protocols.
Introduction: The Versatile Cyclohexylamine Scaffold
Cyclohexylamine derivatives have long been a focal point of pharmaceutical research due to their profound effects on the central nervous system (CNS). The parent arylcyclohexylamine scaffold, famously represented by phencyclidine (PCP) and ketamine, is known for its antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This mechanism underlies their characteristic dissociative anesthetic effects.[1][3] However, the therapeutic utility of these parent compounds is often limited by their psychotomimetic side effects.[2][3]
This has spurred extensive research into modifying the core structure to fine-tune the pharmacological profile, reduce undesirable effects, and explore new therapeutic applications. N-alkylation, the focus of this guide, represents a key synthetic handle for modulating potency, efficacy, and target selectivity. By systematically varying the size, shape, and electronic properties of the N-alkyl group, researchers can rationally design novel analogues with improved therapeutic indices. This guide will delve into the comparative analysis of these analogues, providing a framework for future drug discovery efforts in this chemical space.
Synthesis of N-Alkylated Cyclohexylamines: Key Methodologies
The synthesis of N-alkylated cyclohexylamines can be broadly approached through two primary strategies: direct alkylation of a primary cyclohexylamine or reductive amination of a cyclohexanone derivative. The choice of method often depends on the availability of starting materials and the desired complexity of the final product.
Reductive Amination of Cyclohexanone
A common and versatile method for preparing N-alkylated cyclohexylamines is the reductive amination of cyclohexanone with a primary or secondary amine. This one-pot reaction typically proceeds via the formation of an intermediate enamine or imine, which is then reduced in situ.
Experimental Protocol: Synthesis of N-methylcyclohexylamine via Reductive Amination
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in methanol (5 mL/mmol of cyclohexanone) in a round-bottom flask, add methylamine (1.2 eq, as a solution in a suitable solvent like THF or water).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-methylcyclohexanimine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield N-methylcyclohexylamine.
Direct N-Alkylation of Cyclohexylamine
Alternatively, N-alkylated derivatives can be synthesized by the direct alkylation of cyclohexylamine with an appropriate alkyl halide. This method is straightforward but can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: Synthesis of N-ethylcyclohexylamine via Direct Alkylation
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexylamine (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Alkyl Halide Addition: Heat the mixture to 60-70 °C. Add ethyl bromide (1.1 eq) dropwise from the dropping funnel over 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting N-ethylcyclohexylamine by vacuum distillation.
Diagram: General Synthetic Pathways to N-Alkylated Cyclohexylamines
Caption: Overview of synthetic routes to N-alkylated cyclohexylamines.
Comparative Structure-Activity Relationships (SAR)
The biological activity of N-alkylated cyclohexylamines is highly dependent on the nature of the N-alkyl substituent. The following sections compare the effects of varying the alkyl group on different pharmacological properties.
NMDA Receptor Antagonism and Anesthetic Activity
The primary mechanism of action for many psychoactive cyclohexylamines is the blockade of the NMDA receptor ion channel.[1][2] The size and lipophilicity of the N-alkyl group play a crucial role in modulating this activity.
-
Small Alkyl Groups (Methyl, Ethyl): Compounds with small N-alkyl groups, such as N-methyl and N-ethyl cyclohexylamines, often retain significant NMDA receptor antagonist activity.[4] These smaller groups are well-tolerated and can lead to potent anesthetic and dissociative effects, similar to ketamine.[3]
-
Larger Alkyl Groups (Propyl, Butyl, etc.): As the size of the N-alkyl group increases, the potency for NMDA receptor antagonism tends to decrease.[4] This is likely due to steric hindrance at the binding site within the ion channel. However, this decrease in NMDA activity can sometimes unmask other pharmacological effects or lead to a more favorable side-effect profile.
-
Cyclic and Aryl Substituents: Incorporation of cyclic or aromatic moieties on the nitrogen can lead to diverse pharmacological profiles. For instance, N-aryl substitutions can significantly alter the electronic properties and introduce new binding interactions, potentially shifting the activity towards other receptors or enzymes.
Table 1: Comparative NMDA Receptor Antagonist Activity of N-Alkylated Arylcyclohexylamine Analogs
| Compound | N-Substituent | Relative Potency (PCP = 1) | Reference |
| Phencyclidine (PCP) | Piperidine | 1 | [4] |
| N-ethyl-1-phenylcyclohexylamine | Ethyl | Active | [4] |
| N-methyl-1-phenylcyclohexylamine | Methyl | Active | [4] |
Note: This table is illustrative and compiles data from various studies. Direct quantitative comparison requires standardized assays.
Analgesic and Anti-inflammatory Activities
Recent research has explored the potential of N-alkylated cyclohexylamines as analgesic and anti-inflammatory agents, often with mechanisms independent of or complementary to NMDA receptor antagonism.
In a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, the nature of the alkyl group was found to influence both anti-inflammatory and analgesic potencies.[5][6] For instance, compounds with N-[4-(tert-butyl)cyclohexyl] and N-[4-(ethyl)cyclohexyl] moieties have been synthesized and evaluated.[5] Similarly, N-[4-(propyl)cyclohexyl]-amides have been investigated, with substituents on the aromatic ring further modulating the electronic density and biological activity.[6] These studies suggest that the cyclohexylamine moiety can serve as a valuable scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
Diagram: Structure-Activity Relationship Trends for N-Alkylated Cyclohexylamines
Caption: Influence of N-alkyl substituent size on pharmacological profile.
Key Experimental Assays for Evaluation
The comparative evaluation of N-alkylated cyclohexylamines relies on a battery of in vitro and in vivo assays to characterize their pharmacological and toxicological profiles.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compounds for the NMDA receptor and other potential targets, radioligand binding assays are commonly employed. For example, the displacement of [³H]-(+)-MK-801 from rat cortical membranes can be used to quantify binding to the PCP site of the NMDA receptor.[7]
-
Functional Assays (Electrophysiology): The functional consequences of receptor binding are assessed using techniques like patch-clamp electrophysiology on cultured neurons.[7] These experiments can determine whether a compound acts as an agonist, antagonist, or channel blocker, and can reveal details about its kinetics and voltage dependency.[7]
In Vivo Assays
-
Analgesic Activity: Standard models such as the hot plate test or the writhing test in rodents are used to evaluate the analgesic effects of the compounds.[8]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a widely used assay to screen for anti-inflammatory activity.[5][6] The reduction in paw swelling after compound administration is measured over time.
-
CNS Effects and Toxicity: Behavioral assays in rodents, such as the open-field test and the rotarod test, can provide insights into the CNS effects, including locomotor activity, sedation, and motor coordination.[8] Acute toxicity studies are also essential to determine the therapeutic window of the compounds.[8]
Conclusion and Future Directions
The N-alkylation of cyclohexylamines is a powerful strategy for modulating their pharmacological properties. While small N-alkyl groups often confer potent NMDA receptor antagonism, larger and more complex substituents can lead to novel activities, including analgesia and anti-inflammation, with potentially improved side-effect profiles. The synthetic accessibility and the rich SAR of this compound class make them a fertile ground for the discovery of new therapeutics.
Future research should focus on a more systematic exploration of the N-substituent space, including the incorporation of diverse functional groups and heterocyclic systems. A deeper understanding of the off-target activities of these compounds will also be crucial for developing safer and more effective drugs. The combination of rational drug design, efficient synthetic methodologies, and comprehensive pharmacological evaluation will undoubtedly unlock the full therapeutic potential of N-alkylated cyclohexylamines.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of N-Propylcyclohexanamine's purity by HPLC and NMR
An In-Depth Comparative Guide to the Validation of N-Propylcyclohexanamine Purity by HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes. This compound, a secondary amine utilized in various synthetic pathways, is no exception. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side-product formation, and ultimately guaranteeing the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two powerful and orthogonal analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer an expert perspective on creating a self-validating system for purity assessment that aligns with global regulatory expectations, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
The Challenge of Aliphatic Amine Analysis
This compound presents a common analytical challenge: as a simple aliphatic amine, it lacks a native chromophore, rendering it "invisible" to the most common HPLC detector, the UV-Vis detector.[4] This necessitates either the use of universal detection methods or a chemical modification step (derivatization) to introduce a UV-active or fluorescent tag. This guide will address both scenarios, providing a robust framework for accurate quantification.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity in separating a target compound from its impurities.[5] For a compound like this compound, a successful HPLC method hinges on overcoming the detection challenge.
Principle and Strategic Choices
The most robust approach for quantifying this compound and its potential process-related impurities via HPLC involves pre-column derivatization. This strategy converts the non-UV-active amine into a derivative with strong UV absorbance, allowing for sensitive and specific detection.[6] The choice of derivatizing agent is critical; Dinitrofluorobenzene (DNFB) is an excellent candidate as it reacts quantitatively with secondary amines under mild conditions to form a highly stable, UV-active derivative.
An alternative, though often less sensitive, strategy involves using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4] These detectors respond to any non-volatile analyte, circumventing the need for a chromophore. However, they can exhibit non-linear responses and are generally less sensitive than UV detection of a well-chosen derivative, making them better suited for impurity profiling rather than precise quantification of the main component. For the purposes of this guide, we will focus on the more quantitative and widely applicable derivatization approach.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
This protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound using DNFB derivatization. All validation parameters should be assessed according to ICH guidelines.[7][8]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-15 min: 60% B to 90% B; 15-20 min: 90% B; 20-21 min: 90% B to 60% B; 21-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 360 nm |
| Injection Vol. | 10 µL |
Reagent and Sample Preparation
-
Derivatization Buffer: Prepare a 100 mM sodium bicarbonate solution in water, adjusted to pH 9.0.
-
DNFB Reagent: Prepare a 10 mg/mL solution of 2,4-Dinitrofluorobenzene in acetonitrile.
-
Standard Solution (100 µg/mL):
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Sample Solution (100 µg/mL):
-
Prepare the sample solution of this compound at the same concentration as the standard using acetonitrile.
-
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution in an HPLC vial, add 500 µL of Derivatization Buffer.
-
Add 400 µL of the DNFB Reagent.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cool to room temperature. The solution is now ready for injection.
-
Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria (ICH) | Typical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 (Range: 10-150 µg/mL) |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| LOD | S/N Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N Ratio ≥ 10:1 | 0.3 µg/mL |
HPLC Workflow Diagram
Purity Determination by Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative primary analytical method.[9][10] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] This principle allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself, a technique known as quantitative NMR (qNMR).[9][10][12] This makes qNMR a powerful, orthogonal technique to HPLC for purity validation.[13]
Principle and Strategic Choices
In qNMR, a certified internal standard of known purity and weight is added to an accurately weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.[10][11]
Key considerations for a successful qNMR experiment include:
-
Internal Standard Selection: The standard must be stable, non-volatile, have high purity, and possess signals that do not overlap with analyte signals. Maleic acid is an excellent choice for this application.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the standard is required. DMSO-d6 is a suitable choice.
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial to allow all protons to fully relax between scans. A value of 5 times the longest T1 relaxation time of both the analyte and standard is recommended.
Experimental Protocol: ¹H qNMR Purity Assay
This protocol details the steps for determining the absolute purity of this compound by ¹H qNMR.
Instrumentation and Parameters
| Parameter | Specification |
| NMR Spectrometer | ≥ 400 MHz |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Pulse Program | Standard 30° or 90° pulse |
| Relaxation Delay (D1) | 30 seconds (ensure full relaxation) |
| Number of Scans | 16 (or as needed for S/N > 250:1)[11] |
| Temperature | 298 K |
Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh approximately 10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight (m_std).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex thoroughly to ensure complete dissolution and transfer to a 5 mm NMR tube.
Data Acquisition and Processing
-
Acquire the ¹H NMR spectrum using the parameters specified above.
-
Apply Fourier transform and phase correct the spectrum.
-
Calibrate the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm).
-
Integrate a well-resolved signal from this compound (e.g., the triplet of the terminal methyl group of the propyl chain) and the singlet from the two olefinic protons of Maleic Acid.
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following formula[12]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound = 141.26 g/mol ; Maleic Acid = 116.07 g/mol )
-
m: Mass
-
P: Purity of the standard (from certificate)
qNMR Workflow Diagram
Objective Comparison: HPLC vs. NMR
Both HPLC and qNMR are valid and powerful techniques, but they provide different types of information and have distinct advantages and limitations. The choice of method, or more appropriately, the combination of methods, depends on the specific analytical goal.
| Feature | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on physicochemical properties. | Spectroscopic measurement based on the number of atomic nuclei. |
| Quantification | Relative quantification against a reference standard of the same compound. | Absolute quantification (primary ratio method) against a certified internal standard of a different compound.[10] |
| Specificity | High; separates isomers and structurally similar impurities. | High; provides structural confirmation. Can resolve impurities if signals are distinct. 2D NMR can resolve overlapping peaks.[13] |
| Sensitivity | Very high (ng to pg level, LOD/LOQ). Excellent for trace impurity detection. | Moderate (µg level). Not ideal for trace impurities below ~0.1%. |
| Information | Provides purity relative to a standard and an impurity profile (for UV-active impurities). | Provides absolute purity (w/w %) and confirms the chemical structure of the main component.[9] |
| Sample Nature | Destructive. | Non-destructive; sample can be recovered.[10] |
| Throughput | High; amenable to automation with autosamplers. | Lower; longer acquisition times per sample are required for quantitativity. |
| Weaknesses | Requires a reference standard for the analyte. Derivatization adds a chemical step and potential for error. May not detect non-derivatized or non-UV-active impurities. | Lower sensitivity for trace impurities. Signal overlap can complicate integration. Requires careful parameter optimization (e.g., relaxation delay). |
Alternative and Complementary Techniques
While HPLC and NMR are primary tools, a comprehensive validation package can be strengthened by other techniques.
-
Gas Chromatography (GC): As this compound is volatile, GC is a highly viable technique.[14] Similar to HPLC, amines can exhibit poor peak shape on standard columns due to their basicity.[15] Using a base-deactivated column or derivatization is often necessary.[15][16] GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity, while GC-Mass Spectrometry (GC-MS) offers definitive identification of volatile impurities.[17]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the gold standard for impurity identification. It provides molecular weight and fragmentation data, allowing for the structural elucidation of unknown peaks observed in the chromatogram.
Conclusion and Expert Recommendation
Neither HPLC nor qNMR is singularly sufficient for the complete and unambiguous validation of this compound purity. Instead, they should be employed as orthogonal and complementary methods to construct a self-validating analytical system.
-
For Identity and Absolute Purity: Quantitative NMR (qNMR) should be the method of choice. It provides an unambiguous structural confirmation and a direct, absolute measure of the mass purity of the bulk material without reliance on an analyte-specific reference standard. This makes it an invaluable tool for characterizing new batches and establishing primary standards.
-
For Impurity Profiling and Trace Analysis: HPLC with derivatization and UV detection is superior. Its high sensitivity allows for the detection and quantification of impurities at levels far below the detection limits of NMR.[18] A validated, stability-indicating HPLC method is essential for release testing, stability studies, and ensuring that trace-level impurities are controlled within specified limits.
Integrated Validation Strategy: An ideal workflow involves first establishing the identity and absolute purity of a new batch of this compound using qNMR. This well-characterized batch can then serve as the primary reference standard for the development, validation, and routine execution of a more sensitive HPLC method. This integrated approach leverages the absolute accuracy of qNMR and the high sensitivity of HPLC, providing a comprehensive and trustworthy assessment of purity that is scientifically sound and regulatory compliant.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclohexanamine, N-methyl-n-propyl- [webbook.nist.gov]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cs.purdue.edu [cs.purdue.edu]
A Comparative Guide to N-Propylcyclohexanamine: Synthesis, Characterization, and Performance
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical intermediates is paramount. N-Propylcyclohexanamine, a secondary amine of the cyclohexylamine family, presents a molecule of interest for various synthetic applications, from pharmaceutical building blocks to corrosion inhibitors. This guide provides an in-depth technical comparison of this compound with its lower alkyl homologues, N-methylcyclohexanamine and N-ethylcyclohexanamine. By cross-validating synthetic protocols and characterizing key physicochemical properties, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.
Introduction to N-Alkyl-Cyclohexanamines
N-alkylated cyclohexanamines are a class of aliphatic amines that feature a cyclohexyl ring and an alkyl chain of varying length attached to the nitrogen atom. Their utility stems from the combination of the bulky, lipophilic cyclohexyl group and the reactive secondary amine functionality. This structure imparts specific properties related to basicity, nucleophilicity, and intermolecular interactions, making them valuable intermediates in organic synthesis.
This guide focuses on this compound and provides a comparative analysis with N-methylcyclohexanamine and N-ethylcyclohexanamine to elucidate the impact of the N-alkyl chain length on the molecule's properties and potential performance.
Synthesis of N-Alkyl-Cyclohexanamines: A Comparative Protocol
The most common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This one-pot reaction involves the formation of an imine intermediate from a primary amine and a ketone, followed by in-situ reduction to the desired secondary amine. This method is generally preferred over direct N-alkylation of cyclohexylamine with an alkyl halide, as it minimizes the risk of over-alkylation to the tertiary amine.[1]
Below are detailed, representative protocols for the synthesis of this compound and its methyl and ethyl analogs via reductive amination of cyclohexanone.
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of N-alkyl-cyclohexanamines via reductive amination.
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound
-
Reactants:
-
Cyclohexanone (1.0 eq)
-
Propylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq)
-
1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
To a round-bottom flask, add cyclohexanone and 1,2-dichloroethane.
-
Add propylamine to the solution and stir at room temperature for 20 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride in portions to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the cyclohexanone is consumed (typically 2-4 hours).[2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
-
Expected Yield: Based on similar reductive amination reactions, yields are typically in the range of 80-95%.
Protocol 2: Synthesis of N-Methylcyclohexanamine & N-Ethylcyclohexanamine
The synthesis of N-methylcyclohexanamine and N-ethylcyclohexanamine follows the same procedure as Protocol 1, with the substitution of propylamine for methylamine or ethylamine, respectively.[3][4]
Comparative Physicochemical and Spectroscopic Data
The length of the N-alkyl chain influences the physicochemical properties and spectroscopic signatures of these amines. The following tables summarize key data for comparison.
Table 1: Physicochemical Properties
| Property | N-Methylcyclohexanamine | N-Ethylcyclohexanamine | This compound |
| Molecular Formula | C₇H₁₅N[5] | C₈H₁₇N[6] | C₉H₁₉N[5] |
| Molecular Weight | 113.20 g/mol [5] | 127.23 g/mol [6] | 141.25 g/mol [5] |
| Boiling Point | 149 °C[3] | 165 °C[7] | ~185-190 °C (estimated) |
| Density | 0.868 g/mL at 25 °C[3] | 0.844 g/mL at 25 °C[6] | ~0.83 g/mL (estimated) |
| pKa of Conjugate Acid | ~10.7 (typical for secondary alkylamines) | ~10.8 (typical for secondary alkylamines) | ~10.8 (typical for secondary alkylamines) |
Note: The boiling point and density for this compound are estimated based on the trend observed from the methyl to ethyl homologue. The pKa values are typical for secondary alkylamines and are expected to be very similar for this series.
Table 2: Comparative Spectroscopic Data (Illustrative)
The following data are illustrative of the expected spectroscopic features based on the principles of NMR and Mass Spectrometry.
| Spectroscopic Data | N-Methylcyclohexanamine | N-Ethylcyclohexanamine | This compound |
| ¹H NMR (CDCl₃, δ ppm) | CH₃-N: ~2.4 (s, 3H)CH-N: ~2.2 (m, 1H)Cyclohexyl-H: 1.0-1.9 (m, 10H)N-H: ~1.5 (br s, 1H) | CH₃-CH₂-N: ~1.1 (t, 3H)CH₃-CH₂-N: ~2.6 (q, 2H)CH-N: ~2.3 (m, 1H)Cyclohexyl-H: 1.0-1.9 (m, 10H)N-H: ~1.5 (br s, 1H) | CH₃-CH₂-CH₂-N: ~0.9 (t, 3H)CH₃-CH₂-CH₂-N: ~1.5 (sextet, 2H)CH₃-CH₂-CH₂-N: ~2.5 (t, 2H)CH-N: ~2.3 (m, 1H)Cyclohexyl-H: 1.0-1.9 (m, 10H)N-H: ~1.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | CH₃-N: ~33CH-N: ~58Cyclohexyl-C: ~25, 26, 33 | CH₃-CH₂-N: ~15CH₃-CH₂-N: ~44CH-N: ~56Cyclohexyl-C: ~25, 26, 33 | CH₃-CH₂-CH₂-N: ~12CH₃-CH₂-CH₂-N: ~23CH₃-CH₂-CH₂-N: ~52CH-N: ~56Cyclohexyl-C: ~25, 26, 33 |
| GC-MS (m/z) | M⁺: 113Base Peak (α-cleavage): 44 ([M-C₅H₁₀]⁺) | M⁺: 127Base Peak (α-cleavage): 58 ([M-C₅H₁₀]⁺) | M⁺: 141Base Peak (α-cleavage): 72 ([M-C₅H₁₀]⁺) |
Note: The chemical shifts in NMR are approximate and can vary based on solvent and concentration. The mass spectrometry data highlights the expected molecular ion (M⁺) and the base peak resulting from alpha-cleavage, a characteristic fragmentation pattern for amines.[8]
Cross-Validation of Performance Metrics
Basicity
The basicity of an amine is a critical parameter influencing its reactivity. For aliphatic amines in aqueous solution, the basicity is influenced by a combination of inductive effects, solvation effects, and steric hindrance. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity compared to ammonia.[9]
In the gas phase, basicity generally increases with the number of alkyl groups (tertiary > secondary > primary > ammonia). However, in aqueous solution, secondary amines are often the most basic due to a balance of inductive effects and solvation of the protonated amine.[9] For the N-alkyl-cyclohexanamine series, all are secondary amines, and the pKa of their conjugate acids are expected to be very similar, around 10.7-10.8, making them all moderately strong bases.[8] Cyclohexylamine itself is more basic than ammonia, with the pKa of its conjugate acid being around 10.64.[10]
Caption: Key factors determining the basicity of amines in an aqueous environment.
Performance as Corrosion Inhibitors
Alkylamines are known to function as corrosion inhibitors for metals like steel in acidic environments. They adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the chemical structure of the amine.
It is expected that this compound would also be an effective corrosion inhibitor. The increasing length of the alkyl chain from methyl to propyl increases the hydrophobicity and surface coverage of the molecule, which could potentially lead to enhanced corrosion inhibition efficiency.
Table 3: Illustrative Corrosion Inhibition Efficiency
| Inhibitor | Concentration (ppm) | Temperature (°C) | Corrosion Inhibition Efficiency (%) |
| Cyclohexylamine | 1000 | 25 | 81.06[4] |
| Dicyclohexylamine | Not specified | 20 | 39.61 |
| This compound | 1000 | 25 | 80-90 (Projected) |
Note: The corrosion inhibition efficiency for this compound is a projection based on the performance of structurally similar compounds. Experimental validation is required.
Conclusion
This compound is a valuable chemical intermediate with properties that are a logical extension of its lower alkyl homologues, N-methylcyclohexanamine and N-ethylcyclohexanamine. The synthesis is readily achievable through reductive amination with good expected yields. Its physicochemical properties, such as boiling point and density, increase with the longer alkyl chain, while its basicity is expected to be comparable to other secondary alkylamines.
Based on the known performance of related cyclohexylamine derivatives, this compound is projected to be an effective corrosion inhibitor, with its longer alkyl chain potentially offering enhanced surface protection. The detailed synthetic protocols and comparative data provided in this guide serve as a robust starting point for researchers to incorporate this compound and its analogs into their experimental designs. Further empirical studies are encouraged to validate and expand upon the illustrative performance metrics presented here.
References
- 1. Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 5. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
Performance Evaluation of N-Propylcyclohexanamine in Diverse Corrosive Environments: A Comparative Guide
This guide provides a comprehensive analysis of the potential performance of N-Propylcyclohexanamine as a corrosion inhibitor across various corrosive media. For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanism of such compounds is paramount for material protection and longevity. While direct, extensive experimental data for this compound is emerging, this guide synthesizes available information on closely related cyclohexanamine derivatives and established corrosion testing methodologies to provide a robust framework for evaluation.
Introduction to this compound and Corrosion Inhibition
This compound belongs to the family of aliphatic amines, which are well-documented for their corrosion inhibition properties.[1][2] The efficacy of these organic inhibitors typically stems from their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] The presence of a nitrogen atom with a lone pair of electrons in the cyclohexanamine ring, coupled with the hydrophobic nature of the propyl group, suggests a strong potential for this compound to function as an effective corrosion inhibitor. The mechanism of inhibition can be either physisorption (electrostatic interaction) or chemisorption (coordinate bonding), or a combination of both.[4]
Performance in Acidic Media: Insights from Cyclohexanamine Derivatives
Acidic solutions, particularly hydrochloric acid (HCl), are common in industrial processes and present a significant corrosion challenge for many metals. Research on Schiff base cyclohexanamine derivatives in 1 M HCl has demonstrated superior corrosion protection for C-steel.[4]
In one study, a newly synthesized Schiff base of cyclohexanamine exhibited a remarkable decrease in corrosion current density from 1.296 to 0.0778 mAcm⁻² at 303 K with increasing inhibitor concentration, achieving an inhibition efficiency of nearly 90% across various temperatures.[4] Another investigation into 4-cyclohexyl-3-thiosemicarbazide on mild steel in 1 M HCl reported a maximum inhibition efficiency of 95% at a concentration of 0.5 mM at 303 K, as determined by weight loss techniques.[3] These findings strongly suggest that the cyclohexanamine moiety is a highly effective structural component for corrosion inhibition in acidic environments.
Table 1: Corrosion Inhibition Performance of Cyclohexanamine Derivatives in 1 M HCl
| Compound | Metal | Technique | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Schiff Base of Cyclohexanamine | C-Steel | Electrochemical | Optimal | 303 | ~90 | [4] |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | Weight Loss | 0.5 mM | 303 | 95 | [3] |
| Cyclic Hydroxylamines | Carbon Steel | Gravimetric | 400 ppm | 333 | 66-98 | [5][6] |
The high inhibition efficiencies are attributed to the adsorption of the inhibitor molecules on the metal surface, which is supported by thermodynamic analysis indicating a physisorption mechanism.[4]
Comparative Analysis with Alternative Corrosion Inhibitors
To contextualize the performance of this compound, it is useful to compare it with other classes of corrosion inhibitors.
-
Organic Inhibitors: Compared to other organic inhibitors like those based on imidazole or pyridine derivatives, cyclohexanamine derivatives show comparable and sometimes superior performance, especially in acidic media.[4] The simple structure and potential for straightforward synthesis make them an attractive option.
-
Inorganic Inhibitors: Inorganic inhibitors, such as chromates and nitrites, can be highly effective but are often associated with environmental and health concerns.[7][8] Amine-based inhibitors like this compound present a more environmentally friendly alternative.
-
Mixed-Type Inhibitors: The polarization curves for some cyclohexanamine derivatives indicate that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4]
Anticipated Performance in Other Corrosive Environments
While specific data for this compound in other media is limited, we can extrapolate its likely behavior based on the performance of similar alkyl amines.
Sulfuric Acid
Sulfuric acid is a highly corrosive, strong oxidizing acid. The performance of amine-based inhibitors in sulfuric acid can be influenced by the acid's concentration and temperature. At lower concentrations and temperatures, this compound is expected to provide good protection. However, strong oxidizing conditions at higher concentrations and temperatures may lead to degradation of the inhibitor molecule itself.[9][10]
Saltwater and Salt Spray Conditions
In neutral or near-neutral pH environments like saltwater, the corrosion mechanism is different from that in acidic media, often involving pitting corrosion. The hydrophobic nature of the propyl group in this compound should aid in repelling water from the metal surface. An experimental investigation on an alkyl amine-based inhibitor in seawater demonstrated that inhibition efficiency increased with inhibitor concentration and pH but decreased with rising temperature and stirring speed.[11][12] Therefore, this compound is expected to be an effective inhibitor in marine environments, with its performance being dependent on these operational parameters. The salt spray test (ASTM B117) would be a critical method to evaluate its performance under accelerated corrosive atmospheric conditions.[13]
Standardized Experimental Protocols for Performance Evaluation
To rigorously assess the performance of this compound, a systematic experimental approach employing standardized methodologies is essential. The following protocols are based on widely accepted ASTM standards.[14][15][16]
Gravimetric (Weight Loss) Method (ASTM G31)
This fundamental technique provides a direct measure of metal loss over time.
Experimental Workflow:
Caption: Workflow for the Gravimetric (Weight Loss) Method.
Procedure:
-
Coupon Preparation: Metal coupons (e.g., C1018 carbon steel) are cleaned, degreased, and polished.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: Coupons are immersed in the corrosive medium with and without various concentrations of this compound.
-
Exposure: The immersion is maintained for a predetermined duration at a constant temperature.
-
Cleaning: After exposure, coupons are removed, cleaned according to ASTM G1 standards to remove corrosion products, and dried.
-
Final Measurement: The final weight of each coupon is recorded.
-
Calculation:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/y) = (87.6 × ΔW) / (D × A × T) where ΔW is weight loss in mg, D is metal density in g/cm³, A is coupon area in cm², and T is exposure time in hours.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Techniques
Electrochemical methods offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode setup (working electrode, reference electrode, and counter electrode) is used.
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.
Experimental Workflow:
Caption: Workflow for Potentiodynamic Polarization (PDP) Measurements.
Procedure:
-
The working electrode is immersed in the test solution and allowed to reach a stable Open Circuit Potential (OCP).
-
A potential scan is applied, and the resulting current is measured.
-
The data is plotted as log(current density) versus potential (Tafel plot).
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
EIS provides information about the charge transfer resistance (R_ct) and the formation of a protective film on the metal surface.
Procedure:
-
The system is allowed to stabilize at OCP.
-
A small amplitude AC signal is applied over a range of frequencies.
-
The impedance data is plotted in Nyquist and Bode formats.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates better corrosion resistance.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Conclusion
While further direct experimental validation is necessary, the existing body of research on analogous cyclohexanamine derivatives strongly supports the potential of this compound as a highly effective corrosion inhibitor, particularly in acidic environments. Its performance in other corrosive media can be systematically evaluated using the standardized protocols outlined in this guide. For researchers and professionals in materials science and drug development, this compound represents a promising candidate for further investigation and application in corrosion protection strategies.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. The cyclic hydroxylamines: a new class of corrosion inhibitors of carbon steel in acidic medium [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hmcpolymers.com [hmcpolymers.com]
- 10. braskem.com.br [braskem.com.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lisungroup.com [lisungroup.com]
- 14. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring [store.astm.org]
- 15. emerald.com [emerald.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Structure-activity relationship of N-Propylcyclohexanamine derivatives
An In-Depth Guide to the Structure-Activity Relationship of N-Propylcyclohexanamine Derivatives for Receptor Targeting
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, a chemical scaffold with significant potential for modulating key G-protein coupled receptors (GPCRs) in the central nervous system. We will dissect the core molecular structure, explore how specific modifications influence biological activity, and provide detailed experimental protocols for evaluating these compounds. This document is intended for researchers and drug development professionals seeking to rationally design novel ligands with improved potency and selectivity.
Introduction: The this compound Scaffold
The this compound moiety is a key pharmacophore found in various biologically active compounds. Its simple, saturated cyclic structure combined with a flexible N-propyl group provides a versatile template for interacting with the binding pockets of various receptors, particularly dopamine and serotonin receptors.[1][2] Understanding the SAR of this scaffold is fundamental to optimizing ligand-receptor interactions and achieving desired pharmacological profiles, from full agonism to antagonism.[3]
The N-n-propyl substitution on a nitrogen atom is a well-established feature in medicinal chemistry for conferring high affinity and selectivity, especially for the dopamine D2 receptor subtype.[4] This guide will compare how modifications to the three key regions of the this compound scaffold—the cyclohexyl ring, the amine linker, and the N-propyl group—impact receptor affinity and functional activity.
Core Structure and Key Modification Sites
The fundamental structure of this compound provides three primary vectors for chemical modification to explore chemical space and optimize biological activity. Each site offers a unique opportunity to influence properties such as potency, selectivity, and pharmacokinetic profile.
Caption: Key modification sites of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
Modifications of the Cyclohexyl Ring
The cyclohexyl ring acts as a bulky, lipophilic anchor. Its conformation and substitution pattern are critical for orienting the molecule within the receptor's binding pocket.
-
Substitution: Introducing substituents onto the cyclohexyl ring can dramatically alter activity.
-
Polar Groups (e.g., -OH, -NH2): Adding hydrogen bond donors or acceptors can form specific interactions with polar amino acid residues (like serines or threonines) in the binding site, often increasing affinity. For example, in the closely related 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) series, a hydroxyl group on the aromatic ring is crucial for dopamine receptor activity.[5]
-
Lipophilic Groups (e.g., -CH3, -Ph): Small alkyl or aryl substitutions can enhance binding through van der Waals or hydrophobic interactions, particularly if the binding pocket has a corresponding lipophilic region. However, larger groups can introduce steric hindrance, reducing affinity. The placement of a phenyl group, for instance, transforms the scaffold into one resembling phencyclidine (PCP), drastically changing the pharmacological target to the NMDA receptor.[6]
-
Modifications of the N-Alkyl Chain
The N-propyl group is often optimal for dopamine D2 receptor affinity.[4] The length and conformation of this chain dictate how the amine interacts with a key aspartate residue in the transmembrane domain 3 (TM3) of most aminergic GPCRs.[7]
-
Chain Length:
-
Shorter Chains (Methyl, Ethyl): Generally result in lower affinity at D2-like dopamine receptors compared to the propyl group.
-
Longer Chains (Butyl, Pentyl): Can lead to a decrease in affinity, potentially by extending beyond the optimal binding pocket or by increasing non-specific binding.
-
-
Branching: Introducing branching (e.g., an isopropyl group) can alter selectivity between receptor subtypes by creating steric constraints. For sympathomimetic amines, an isopropyl substitution on the nitrogen atom can abolish α-adrenergic activity while retaining β-receptor action.[8]
Modifications of the Amine
The basicity of the amine nitrogen is crucial for forming a salt bridge with the conserved aspartate residue in aminergic receptors.
-
Primary vs. Secondary vs. Tertiary Amines: For many adrenergic drugs, primary and secondary amines exhibit good activity.[8] Converting the secondary amine of this compound to a tertiary amine (e.g., N-methyl-N-propylcyclohexanamine) can impact basicity and introduce steric bulk, which may alter receptor selectivity and functional activity (agonist vs. antagonist).[9]
Comparative Analysis of Receptor Activity
The primary targets for this compound derivatives are dopamine and serotonin receptors. The following table summarizes representative data for analogous compounds, illustrating the principles of the SAR discussed.
| Compound/Analog Class | Modification | Target Receptor(s) | Affinity (Ki, nM) | Functional Activity | Reference |
| N-n-Propylnoraporphine (NPA) | N-n-propyl group | D2 | 9.9 | Agonist | [4] |
| N-Methylnoraporphine | N-methyl group | D1 > D2 | (D1 Ki = 150) | Agonist | [4] |
| (+)-3-PPP | N-propylpiperidine | D2 Autoreceptor | ~50 | Agonist | [5] |
| Equatorial Indolizidine of 3-PPP (8R enantiomer) | N-propyl, cyclized | D2 | ~100 | Agonist | [5] |
| Equatorial Indolizidine of 3-PPP (8S enantiomer) | N-propyl, cyclized | D2 | >1000 | Weak Antagonist | [5] |
This table includes data from closely related structural classes to illustrate the established effects of specific chemical modifications, such as the N-propyl group, on dopamine receptor affinity.
Experimental Protocols for Pharmacological Evaluation
To determine the SAR of novel this compound derivatives, a systematic evaluation of their binding affinity and functional activity is required. The following are standard, self-validating protocols for characterizing compounds at GPCR targets.
Target Engagement: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for the target receptor.[10][11]
Objective: To calculate the inhibitory constant (Ki) of this compound derivatives at a target GPCR (e.g., human D2 receptor).
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand with known affinity (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (this compound derivatives).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates and glass fiber filter mats.
-
Scintillation counter.
Workflow Diagram:
References
- 1. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 2. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Cyclohexanamine, N-methyl-n-propyl- | C10H21N | CID 541883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Predicting Physicochemical Properties: Validating Theoretical Models for N-Alkyl-Cyclohexanamines
For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's physicochemical properties is a cornerstone of efficient and effective research. These properties, including boiling point, density, and solubility, govern a compound's behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth comparison of theoretical models for predicting the properties of N-alkyl-cyclohexanamines, with a specific focus on N-Propylcyclohexanamine, a representative member of this class. By comparing theoretical predictions against robust experimental data from structurally similar molecules, we aim to provide a clear, data-driven validation of various computational approaches.
The ability to reliably predict these properties in silico offers a significant advantage, reducing the need for time-consuming and resource-intensive laboratory experiments in the early stages of discovery and development. However, the central question remains: how accurate and reliable are these theoretical models? This guide delves into this question, offering a critical evaluation to empower researchers to select the most appropriate predictive tools for their work.
The Crucial Role of Physicochemical Properties
In the realm of drug discovery and development, understanding the physicochemical properties of a compound is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[1] Properties such as solubility directly impact a drug's absorption and distribution in the body, while boiling point and density are crucial for process development and formulation. Inaccurate predictions can lead to costly failures and significant delays in the development pipeline. Therefore, the validation of predictive theoretical models against experimental data is an indispensable step in building confidence in computational chemistry approaches.
A Comparative Look at Theoretical Models
A variety of theoretical models are available to predict the physicochemical properties of molecules, ranging from empirical methods to first-principles quantum mechanical calculations. Each approach has its own strengths and weaknesses in terms of accuracy, computational cost, and applicability.
1. Quantitative Structure-Property Relationship (QSPR) Models:
QSPR models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are determined by its molecular structure. By analyzing a dataset of compounds with known properties, QSPR models can identify key molecular descriptors that influence a particular property and use these to predict the properties of new, untested compounds. For aliphatic amines, QSPR models have been developed to predict properties like toxicity, which is often correlated with the 1-octanol/water partition coefficient (log KOW).[2] The development and validation of robust QSPR models are critical for their reliable application.[3][4][5]
2. Machine Learning Models:
In recent years, machine learning (ML) has emerged as a powerful tool for predicting molecular properties.[6] ML models, particularly deep neural networks, can learn complex relationships between molecular structures and their properties from large datasets. Packages like Chemprop, which utilizes directed message-passing neural networks (D-MPNNs), have shown strong performance in a variety of property prediction tasks. These end-to-end trainable models can learn to extract relevant features directly from the molecular graph, often outperforming traditional QSPR models.
3. Quantum Mechanics (QM)-Based Methods:
Quantum mechanics-based methods offer a more fundamental approach to predicting molecular properties by solving the Schrödinger equation for a given molecule. These methods can provide highly accurate predictions for a wide range of properties, including geometries, energies, and electronic properties. However, the computational cost of high-level QM calculations can be significant, limiting their application to smaller molecules. For larger systems, more approximate semi-empirical QM methods or a combination of QM and QSPR (QM-QSPR) can be employed to balance accuracy and computational expense. Commercially available software from companies like Schrödinger provides a platform for such advanced computational predictions.
Experimental Validation: The Ground Truth
Experimental Protocols
The following are generalized, step-by-step methodologies for determining the key physicochemical properties discussed in this guide.
1. Determination of Boiling Point:
-
Apparatus: A standard distillation apparatus, including a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The amine sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring all joints are secure.
-
The heating mantle is turned on and the temperature is gradually increased.
-
The temperature at which the liquid boils and the vapor condenses and drips into the receiving flask at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded.
-
2. Determination of Density:
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the amine sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Determination of Aqueous Solubility:
-
Apparatus: A series of vials, an analytical balance, a magnetic stirrer, a centrifuge, and a method for quantifying the concentration of the amine in solution (e.g., UV-Vis spectrophotometry or gas chromatography).
-
Procedure:
-
An excess amount of the amine is added to a known volume of water in a vial.
-
The mixture is stirred at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then centrifuged to separate the undissolved amine.
-
A sample of the clear supernatant is carefully removed and its concentration is determined using a pre-calibrated analytical method.
-
The solubility is expressed in units such as g/L or mol/L.
-
Data Presentation: Experimental vs. Theoretical
To facilitate a clear comparison, the following tables summarize the available experimental data for N-alkyl-cyclohexanamines and the predicted values for this compound from various theoretical approaches.
Table 1: Experimental Physicochemical Properties of N-Alkyl-Cyclohexanamines
| Compound | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Cyclohexylamine | 134.5 | 0.8645 | Miscible |
| N-Methylcyclohexanamine | 149 | 0.868 | 5% w/w |
| N-Ethylcyclohexanamine | 164-165 | 0.844-0.8527 | Slightly soluble |
| This compound | Predicted | Predicted | Predicted |
| N-Butylcyclohexanamine | 207 | 0.8 | Slightly soluble |
| Dicyclohexylamine | 256 | 0.91 | Sparingly soluble |
Note: A range of values indicates data from multiple sources. Solubility is described qualitatively where precise quantitative data is unavailable.
Table 2: Predicted Properties of this compound
| Theoretical Model | Predicted Boiling Point (°C) | Predicted Density (g/mL) | Predicted Solubility |
| QSAR/Group Contribution | Value | Value | Qualitative/Quantitative |
| Machine Learning (e.g., Chemprop) | Value | Value | Qualitative/Quantitative |
| Quantum Mechanics (e.g., DFT) | Value | Value | Not readily predictable |
(Note: The "Value" placeholders would be filled with the actual output from running the respective computational models. As I am an AI, I cannot execute these models in real-time to generate the data.)
Visualizing the Validation Workflow
The process of validating theoretical models against experimental data can be visualized as a structured workflow.
References
- 1. N-Methyl-2-propylcyclohexanamine | C10H21N | CID 22484551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Propylcyclohexanamine | C9H19N | CID 14275505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. N-ethyl-N-propylcyclohexanamine | C11H23N | CID 20812157 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Electrochemical Analysis of N-Propylcyclohexanamine Analogues: A Guide for Researchers
This guide provides a detailed comparative electrochemical analysis of N-Propylcyclohexanamine and its analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, presents a comparative analysis based on established electrochemical principles, and explores the structure-electrochemistry relationships within this class of compounds. While a direct comparative experimental study on this specific series of analogues is not yet prevalent in published literature, this guide synthesizes known electrochemical behaviors of similar aliphatic and cyclic amines to provide a robust predictive framework and a methodological blueprint for future studies.
Introduction: The Significance of Electrochemical Profiling
This compound and its analogues are of interest in various fields, including medicinal chemistry and materials science. Their electrochemical behavior, particularly their oxidation potential, provides critical insights into their reactivity, metabolic pathways, and potential for use in electronic applications. The ease with which these molecules donate electrons is a key parameter that can be correlated with their biological activity and stability.
Electrochemical techniques, such as cyclic voltammetry, offer a rapid and sensitive method for characterizing the redox properties of these compounds. By systematically modifying the structure of this compound—for instance, by altering the N-alkyl substituent or introducing functional groups on the cyclohexyl ring—we can elucidate the relationship between molecular structure and electrochemical properties. This understanding is crucial for the rational design of novel compounds with tailored redox characteristics.
This guide will outline a comprehensive approach to performing a comparative electrochemical analysis of a series of this compound analogues. We will detail the necessary experimental protocols, present a hypothetical yet scientifically grounded comparative dataset, and discuss the interpretation of these results in the context of structure-activity relationships.
Experimental Methodologies
The cornerstone of this comparative analysis is cyclic voltammetry (CV), a versatile electroanalytical technique for investigating the redox behavior of chemical species.[1][2][3] The protocols described herein are designed to ensure reproducibility and provide a solid foundation for comparative studies.
Materials and Reagents
-
Analytes: this compound and its synthesized analogues (e.g., N-Methylcyclohexanamine, N-Ethylcyclohexanamine, N-Butylcyclohexanamine, 4-Methyl-N-propylcyclohexanamine).
-
Solvent: Acetonitrile (ACN), HPLC grade, containing 0.1 M Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
Instrumentation
A potentiostat/galvanostat capable of performing cyclic voltammetry is required.
Step-by-Step Experimental Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Prepare a 1 mM solution of the analyte in the ACN/0.1 M TBAP electrolyte solution.
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Immerse the electrodes in the analyte solution.
-
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the amine (e.g., +1.5 V) and back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform multiple scans to ensure the stability of the electrochemical response.
-
Repeat the measurement for each analogue under identical conditions.
-
Comparative Electrochemical Analysis
The electrochemical oxidation of aliphatic amines at a glassy carbon electrode is typically an irreversible process, characterized by an anodic peak in the cyclic voltammogram.[4][5] The peak potential (Epa) is a key parameter that reflects the ease of oxidation of the amine.
Hypothetical Comparative Data
The following table presents hypothetical, yet realistic, peak oxidation potentials for this compound and its analogues, based on established structure-electrochemistry relationships for aliphatic amines.[4][6]
| Compound | Structure | Predicted Peak Oxidation Potential (Epa vs. Ag/AgCl) [V] |
| This compound | N-propyl group on the cyclohexylamine | +1.10 |
| Analogue 1: N-Methylcyclohexanamine | N-methyl group on the cyclohexylamine | +1.18 |
| Analogue 2: N-Ethylcyclohexanamine | N-ethyl group on the cyclohexylamine | +1.14 |
| Analogue 3: N-Butylcyclohexanamine | N-butyl group on the cyclohexylamine | +1.08 |
| Analogue 4: 4-Methyl-N-propylcyclohexanamine | Methyl group at the 4-position of the cyclohexyl ring and N-propyl group | +1.05 |
Interpretation of Results and Structure-Electrochemistry Relationships
The predicted oxidation potentials in the table above can be rationalized based on the electronic effects of the substituents.
-
Effect of N-Alkyl Chain Length: The oxidation potential is expected to decrease as the length of the N-alkyl chain increases (from methyl to butyl). This is attributed to the increasing electron-donating inductive effect of the longer alkyl chains, which increases the electron density on the nitrogen atom, making it easier to oxidize.[4] Thus, N-Butylcyclohexanamine is predicted to have the lowest oxidation potential among the simple N-alkylated analogues.
-
Effect of Ring Substitution: The introduction of an electron-donating group, such as a methyl group, on the cyclohexyl ring is predicted to lower the oxidation potential. The methyl group at the 4-position in Analogue 4 exerts a positive inductive effect, further increasing the electron density on the nitrogen atom and facilitating its oxidation.
Visualizing the Process and Relationships
Diagrams are essential for visualizing the experimental workflow and the proposed electrochemical mechanisms.
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry analysis.
Proposed Electrochemical Oxidation Mechanism
The electrochemical oxidation of a tertiary amine like this compound is proposed to proceed via an initial one-electron transfer to form a radical cation, followed by deprotonation and further reactions.[3]
Caption: Proposed oxidation mechanism of this compound.
Conclusion
This guide has outlined a comprehensive framework for the comparative electrochemical analysis of this compound analogues. By employing standardized cyclic voltammetry protocols and interpreting the results based on established structure-electrochemistry principles, researchers can gain valuable insights into the redox properties of these compounds. The presented hypothetical data and mechanistic visualizations serve as a predictive tool and a foundation for future experimental investigations. Such studies are pivotal for the rational design of novel molecules with desired electrochemical characteristics for applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible N-Propylcyclohexanamine Synthesis
For researchers and professionals in drug development, the synthesis of well-defined molecular entities is the bedrock of discovery. N-Propylcyclohexanamine, a secondary amine, serves as a valuable building block in the creation of various pharmacologically active agents. The reproducibility of its synthesis is therefore not just a matter of convenience, but a critical factor for ensuring the consistency and reliability of downstream applications.
This guide provides an in-depth comparison of the two primary methods for synthesizing this compound: Reductive Amination of Cyclohexanone and Direct Alkylation of Cyclohexylamine . We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis of their performance. This document is intended to equip researchers with the necessary knowledge to select and execute the most reliable method for their specific needs.
At a Glance: Comparing Synthesis Routes
| Metric | Reductive Amination | Direct Alkylation |
| Reproducibility | High | Low |
| Typical Yield | Good to Excellent | Poor to Moderate |
| Purity of Crude Product | High | Low (mixture of products) |
| Primary Side Reactions | Minimal with proper control | Over-alkylation, Quaternary salt formation |
| Process Control | Straightforward | Difficult |
| Recommendation | Highly Recommended | Not Recommended for pure product |
Method 1: Reductive Amination of Cyclohexanone with Propylamine
Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and high degree of control.[1] This one-pot reaction proceeds in two key stages: the formation of an imine intermediate from the reaction of a carbonyl compound (cyclohexanone) with an amine (propylamine), followed by the in situ reduction of this imine to the desired secondary amine.[2] This method elegantly bypasses the issue of over-alkylation that plagues direct alkylation methods.[3]
The initial reaction between the ketone and the primary amine forms a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine.[2]
Causality of Experimental Choices:
The choice of a mild and selective reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of cyclohexanol as a byproduct.[2][4] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) which are good at solubilizing the reactants and intermediates.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials and Reagents:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 100 mL round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to create a 0.2-0.3 M solution.
-
Add propylamine (1.2 eq) to the stirred solution at room temperature.
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3 eq) to the solution in portions over 10-15 minutes. An exothermic reaction may be observed; a water bath can be used for cooling if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Method 2: Direct Alkylation of Cyclohexylamine with a Propyl Halide
The direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds.[5] In theory, the lone pair of electrons on the nitrogen atom of cyclohexylamine can act as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane) in an SN2 reaction.
However, this method is fraught with reproducibility issues. The product of the initial alkylation, this compound, is itself a secondary amine and is often more nucleophilic than the starting primary amine. This leads to a subsequent reaction with the propyl halide, forming the tertiary amine, N,N-dipropylcyclohexanamine. This over-alkylation can continue, ultimately leading to the formation of a quaternary ammonium salt.[5] The result is a mixture of primary, secondary, tertiary, and quaternary ammonium salts, making the isolation of the desired secondary amine in high purity and yield a significant challenge.
Causality of Experimental Choices:
While this method is less controlled, experimental conditions can be manipulated to slightly favor the desired product. Using a large excess of the starting amine (cyclohexylamine) can statistically favor the reaction of the propyl halide with the more abundant primary amine. However, this makes the purification process more complex due to the need to remove a large amount of unreacted starting material.
Experimental Workflow: Direct Alkylation
Caption: Workflow for the synthesis of this compound via direct alkylation, highlighting the formation of a product mixture.
Representative Experimental Protocol: Direct Alkylation
Materials and Reagents:
-
Cyclohexylamine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A suitable solvent (e.g., acetonitrile or ethanol)
-
Round-bottom flask with condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add cyclohexylamine (a significant excess, e.g., 3-5 equivalents), potassium carbonate (2 eq), and the chosen solvent.
-
Add 1-bromopropane (1.0 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion (or when no further change is observed), cool the reaction mixture to room temperature.
-
Filter off the solid base and any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product will be a mixture. Purification by fractional distillation or column chromatography is necessary to isolate the this compound from unreacted starting material and over-alkylation byproducts. The separation can be challenging due to similar boiling points of the amine products.
Conclusion and Recommendation
For researchers and drug development professionals requiring a reliable and reproducible synthesis of this compound, reductive amination is unequivocally the superior method . Its one-pot nature, high selectivity, and the avoidance of over-alkylation issues lead to a cleaner product profile and a more straightforward purification process. The predictability of this method ensures consistency between batches, a critical requirement in a research and development setting.
While direct alkylation is a fundamental reaction in organic chemistry, its practical application for the controlled synthesis of secondary amines from primary amines is limited and generally not recommended when a pure, well-defined product is the goal. The inherent lack of selectivity leads to product mixtures that are difficult and often inefficient to separate, ultimately impacting the reproducibility and overall success of the synthesis.
References
A Comparative Guide to N-Propylcyclohexanamine: An Exploratory Performance Evaluation in Industrial Corrosion Inhibition
For distribution to: Researchers, scientists, and drug development professionals exploring novel amine compounds for industrial applications.
Executive Summary
The search for high-efficacy, cost-effective, and environmentally benign corrosion inhibitors is a perpetual objective in materials science and industrial chemistry. While established compounds like Cyclohexylamine and Dicyclohexylamine are mainstays in applications ranging from boiler water treatment to lubricant additives, the exploration of novel amine structures offers potential for enhanced performance.[1][2] This guide introduces N-Propylcyclohexanamine, a secondary amine, as a candidate for corrosion inhibition and provides a rigorous framework for its performance evaluation against structurally similar, commercially available alternatives.
This compound (C9H19N) is not yet a widely adopted industrial agent, making direct performance data scarce.[3] Therefore, this document serves as a forward-looking guide for research and development professionals. We will establish the scientific rationale for its potential efficacy, present standardized, field-proven experimental protocols for its evaluation, and offer a theoretical comparison based on molecular structure and established principles of corrosion science. The methodologies outlined herein are designed to produce robust, comparable data, enabling researchers to accurately assess the viability of this compound for their specific applications.
Introduction: The Rationale for Evaluating this compound
Amine-based compounds are effective corrosion inhibitors primarily due to the lone pair of electrons on the nitrogen atom, which facilitates adsorption onto metal surfaces.[4] This adsorption creates a protective film that isolates the metal from the corrosive environment. The performance of an amine inhibitor is dictated by several factors, including:
-
Electron Density on the Nitrogen Atom: Higher electron density generally leads to stronger adsorption.
-
Molecular Size and Steric Hindrance: The molecule must be large enough to cover a significant surface area but not so bulky that it prevents efficient packing on the surface.
-
Solubility and Partitioning: The inhibitor must be soluble in the process fluid and, in multiphase systems, partition correctly to the aqueous phase where corrosion occurs.[5]
This compound presents an intriguing molecular architecture. The cyclohexyl group provides a substantial hydrophobic backbone for surface coverage, while the N-propyl group, being an electron-donating alkyl group, is expected to increase the electron density on the nitrogen atom compared to a simple N-H bond, potentially enhancing its adsorption capabilities.
This guide will focus on its potential application as a corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl), a common scenario in industrial cleaning, pickling, and oil and gas well acidizing.
Comparative Cohort: Structurally Relevant Alternatives
To establish a meaningful performance benchmark, this compound should be evaluated against the following compounds:
-
Cyclohexylamine (CHA): A primary amine, it serves as a baseline to evaluate the contribution of the N-propyl group to inhibition efficiency. CHA is a known corrosion inhibitor used in boiler water treatment.[6][7]
-
Dicyclohexylamine (DCHA): A secondary amine like the target compound, but with a second cyclohexyl group instead of a propyl group.[1] This comparison will illuminate the role of steric hindrance and molecular symmetry in film formation. DCHA and its salts are recognized as effective volatile corrosion inhibitors.[8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 1: Molecular Relationships of Test Cohort" font-size="10" } dot
Experimental Evaluation Framework
A multi-faceted approach is required to comprehensively evaluate inhibitor performance. The following protocols, based on widely accepted ASTM standards and established electrochemical techniques, provide a self-validating system for assessment.[10]
Gravimetric (Weight Loss) Method
This fundamental technique provides a direct measure of corrosion rate and inhibitor efficiency.
Objective: To determine the Inhibition Efficiency (%IE) by measuring the mass loss of mild steel coupons over time.
Protocol:
-
Preparation: Prepare mild steel coupons (e.g., C1018 steel) of known dimensions and surface area. Polish the coupons with successive grades of silicon carbide paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse coupons in beakers containing the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitors (e.g., 100, 250, 500, 1000 ppm).
-
Exposure: Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 25°C) for a set duration (e.g., 6 hours).
-
Cleaning & Final Measurement: After exposure, remove the coupons, clean them according to ASTM G1 guidelines, rinse, dry, and re-weigh (W_final).
-
Calculation:
-
Corrosion Rate (CR) in mm/year.
-
Inhibition Efficiency (%IE) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Evaluation
Electrochemical methods offer rapid and mechanistic insights into the corrosion inhibition process.[11][12] A standard three-electrode glass cell is used, with a mild steel sample as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.[13][14]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: Plot the resulting potential vs. log(current density) to generate Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A mixed-type inhibitor will suppress both the anodic and cathodic currents.[15]
Objective: To investigate the properties of the inhibitor film at the metal-solution interface.[16]
Protocol:
-
Stabilization: As with PDP, stabilize the electrode at its OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[17]
-
Analysis: Present the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value in the presence of an inhibitor indicates a more protective surface film and higher inhibition efficiency.[18][19] The data can be fitted to equivalent electrical circuit models to quantify film capacitance (C_dl) and other interface properties.
dot graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Predicted Performance & Data Interpretation
While experimental data must be generated, we can hypothesize the performance based on molecular structure.
Hypothesis:
-
This compound vs. Cyclohexylamine: The electron-donating propyl group on this compound should increase the basicity and electron density of the nitrogen atom compared to Cyclohexylamine. This is predicted to lead to stronger adsorption and higher inhibition efficiency.
-
This compound vs. Dicyclohexylamine: Dicyclohexylamine possesses greater steric bulk.[20] This could lead to a less densely packed protective film compared to this compound, potentially resulting in lower efficiency. However, its larger size could also offer better surface coverage. The experimental results will clarify which effect is dominant.
The data generated from the protocols above should be tabulated for clear comparison.
Table 1: Gravimetric (Weight Loss) Data Template
| Inhibitor | Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | % Inhibition Efficiency |
| Blank (1M HCl) | 0 | N/A | ||
| This compound | 500 | |||
| Cyclohexylamine | 500 | |||
| Dicyclohexylamine | 500 |
Table 2: Electrochemical (PDP & EIS) Data Template
| Inhibitor | Concentration (ppm) | E_corr (mV vs SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | % Inhibition Efficiency |
| Blank (1M HCl) | 0 | N/A | ||||
| This compound | 500 | |||||
| Cyclohexylamine | 500 | |||||
| Dicyclohexylamine | 500 |
Conclusion and Future Directions
This guide provides the essential framework for a comprehensive and objective performance evaluation of this compound as a potential corrosion inhibitor. By employing standardized gravimetric and electrochemical techniques, researchers can generate high-quality, comparative data against established industry benchmarks.
The key to a successful evaluation lies in the rigorous application of these protocols and the careful interpretation of the resulting data. The structural features of this compound suggest it could offer a compelling performance profile. The experimental work proposed here will serve to either validate this hypothesis or clearly define its operational limits, paving the way for potential inclusion in next-generation corrosion management solutions. Further studies should also investigate its performance in different corrosive media, at varying temperatures, and its environmental toxicity profile, which are crucial factors for industrial adoption.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. store.astm.org [store.astm.org]
- 6. nbinno.com [nbinno.com]
- 7. Composition and function of cyclohexylamine corrosion and scale inhibitor - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. content.ampp.org [content.ampp.org]
- 9. Dicyclohexylamine benzoate | 22355-34-6 | Benchchem [benchchem.com]
- 10. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring [store.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farsi.msrpco.com [farsi.msrpco.com]
- 14. store.astm.org [store.astm.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. content.ampp.org [content.ampp.org]
- 19. jmaterenvironsci.com [jmaterenvironsci.com]
- 20. amine-type corrosion inhibitors: Topics by Science.gov [science.gov]
A Comparative Guide to the Synthesis and Potential Applications of N-Propylcyclohexanamine for Drug Development
For researchers and scientists in the dynamic field of drug development, the strategic selection of molecular scaffolds and synthetic methodologies is paramount. N-Propylcyclohexanamine, a secondary amine built upon the versatile cyclohexane framework, represents a valuable building block for crafting novel therapeutic agents. This guide provides an in-depth comparative review of the patented and literature-documented synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and explore the potential applications of this scaffold in medicinal chemistry, particularly within the realm of central nervous system (CNS) disorders.
Introduction: The Cyclohexylamine Scaffold in Medicinal Chemistry
The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and its ability to project substituents in well-defined three-dimensional space. This allows for precise interactions with biological targets. The incorporation of an amine functionality, as seen in this compound, introduces a basic center that can be crucial for target binding, improving pharmacokinetic properties, and forming pharmaceutically acceptable salts. While this compound itself is not a marketed drug, its structural motif is found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest for drug discovery programs.[1]
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound and related N-alkylcyclohexylamines is predominantly achieved through two primary strategies: reductive amination of cyclohexanone and N-alkylation of cyclohexylamine. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and impurity profiles.
Method 1: Reductive Amination of Cyclohexanone
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[2] This one-pot reaction typically involves the condensation of a carbonyl compound (cyclohexanone) with an amine (propylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent and catalyst is critical to the success of this reaction, influencing both yield and selectivity.
A plausible reaction pathway involves the initial formation of a hemiaminal intermediate from cyclohexanone and propylamine, which then dehydrates to form the corresponding imine. This imine is subsequently reduced to this compound.
Caption: Reductive Amination Workflow
A variety of catalytic systems have been explored for the reductive amination of cyclohexanone. For instance, studies on the synthesis of the parent cyclohexylamine have demonstrated high conversion and selectivity using ruthenium-based catalysts.[3][4] The use of reductive aminases in biocatalysis also presents a promising green chemistry approach for the synthesis of N-substituted cyclohexylamines.[5]
Method 2: N-Alkylation of Cyclohexylamine
An alternative approach involves the direct alkylation of cyclohexylamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This method is a classical Williamson ether-like synthesis applied to amines. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon of the propyl halide.
A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dipropylcyclohexanamine, and even the quaternary ammonium salt. To mitigate this, reaction conditions must be carefully controlled, often employing a molar excess of cyclohexylamine and a suitable base to neutralize the hydrogen halide byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Ru/ZrO<sub>2</sub> Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine-Academax [academax.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Propylcyclohexanamine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like N-Propylcyclohexanamine is foundational to progress. However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, operational framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined here are designed to be self-validating systems, grounded in authoritative safety data to protect both personnel and the environment.
Hazard Identification & Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of a chemical is the critical first step in managing it safely. This compound is not a benign substance; it is a multi-hazard chemical that demands rigorous handling protocols from acquisition to disposal. Its primary dangers lie in its flammability, corrosivity, and toxicity.[1] The causality is clear: failure to respect these properties can lead to severe injury, fire, or environmental contamination.
A summary of its hazard profile, according to the Globally Harmonized System (GHS), provides the foundational logic for the stringent protocols that follow.
| Hazard Classification | GHS Hazard Statement | Implication in the Laboratory | Source(s) |
| Flammable Liquid | H226: Flammable liquid and vapor | Requires strict control of ignition sources (no open flames, sparks, or hot surfaces) and use of explosion-proof equipment where necessary. | [1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Direct contact can cause immediate and severe tissue damage. This necessitates the use of robust personal protective equipment (PPE). | [1][2] |
| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin | Accidental ingestion or significant skin exposure can be harmful, reinforcing the need for careful handling and effective PPE. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors must be avoided by working in well-ventilated areas, preferably within a certified chemical fume hood. | [1][3] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Long-term or significant exposure poses a reproductive risk, highlighting the importance of minimizing exposure at all times. | |
| Aquatic Hazard | H402: Harmful to aquatic life | Improper disposal via drains can introduce the substance into waterways, causing ecological damage. This is the primary reason drain disposal is strictly forbidden. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. This is a non-negotiable protocol designed to prevent any chemical exposure.[4][5]
| Body Area | Required PPE | Rationale & Expert Insight |
| Eyes & Face | Chemical safety goggles AND a full-face shield | Goggles provide a seal against splashes, while the face shield protects the rest of the face from the chemical's severe corrosive properties.[6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile offers good resistance to bases and many solvents.[6] For hazardous substances, double-gloving is a best practice to protect against tears and contamination during removal.[5] |
| Body | Chemical-resistant lab coat or gown with long sleeves and a solid front | This provides a barrier against accidental spills and splashes, protecting the skin from contact with this corrosive and harmful substance.[3] |
| Respiratory | Use only in a certified chemical fume hood or an area with robust local exhaust ventilation | This is an engineering control that serves as the primary means of respiratory protection by capturing vapors at the source.[2][7] |
Spill Management Protocol: An Immediate Action Plan
Accidents can happen. A prepared response is essential to mitigate the risk of a minor spill escalating into a major incident.[8]
Step 1: Evacuate & Alert
-
Immediately alert all personnel in the vicinity of the spill.[9][10]
-
Evacuate non-essential personnel from the immediate area.
Step 2: Ventilate & Control Ignition Sources
-
If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating correctly.[8]
-
Extinguish all nearby open flames and remove any other potential ignition sources.[11] This is critical due to the chemical's flammability.
Step 3: Contain the Spill
-
Wearing full PPE, contain the spill by creating a dike around the periphery with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3][8]
-
Causality: Using a non-combustible absorbent is crucial to prevent the flammable liquid from creating a greater fire hazard. Do NOT use paper towels or other combustible materials.[8]
Step 4: Collect & Absorb
-
Slowly add the absorbent material to the spill, working from the outside in to prevent spreading.[9]
-
Once the liquid is fully absorbed, carefully scoop the contaminated material using non-sparking tools and place it into a designated, leak-proof, and properly labeled container for hazardous waste.[7][9]
Step 5: Decontaminate the Area
-
Clean the spill surface with a mild detergent and water solution.[12]
-
For a highly toxic substance like this, the rinse water should also be collected as hazardous waste.[9]
-
Allow the area to ventilate thoroughly before resuming work.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste from cradle to grave. Under no circumstances should it be disposed of down the drain.[3][13]
Step 1: Waste Characterization
-
Due to its properties, this compound waste must be classified as hazardous. It meets the criteria for both ignitability (RCRA waste code D001) and corrosivity (RCRA waste code D002).[11] This classification dictates the entire disposal pathway.
Step 2: Waste Segregation & Collection
-
Designate a specific, clearly labeled container for this compound waste.[14]
-
The container must be constructed of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Critical: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible mixtures can create dangerous reactions.
Step 3: Container Management & Labeling
-
Keep the waste container tightly closed at all times, except when adding waste.[3][7]
-
Store the container in a cool, dry, and well-ventilated secondary containment unit within a designated satellite accumulation area.
-
The storage area must be away from incompatible materials (especially strong oxidizing agents) and sources of ignition.[7][15]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (Flammable, Corrosive, Toxic).
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through your institution's licensed professional waste disposal service.[2]
-
This typically involves incineration in a specialized facility equipped with afterburners and scrubbers to handle the flammable and toxic nature of the chemical.
-
Maintain meticulous records of waste generation and disposal as required by institutional and federal regulations.[16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound, including the appropriate response to a spill.
Caption: Disposal workflow for this compound.
References
- 1. 2-Propylcyclohexanamine | C9H19N | CID 14275505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. umanitoba.ca [umanitoba.ca]
- 13. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
- 16. bdlaw.com [bdlaw.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Propylcyclohexanamine
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N-Propylcyclohexanamine demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazards: A Proactive Approach to Safety
Key Anticipated Hazards:
-
Toxicity: May be harmful if swallowed or in contact with skin.[2][4]
-
Flammability: Potential to be a flammable liquid and vapor.[2][3]
This proactive approach, grounded in the principles of chemical analogy, ensures that we adhere to the highest safety standards, even in the absence of specific data for the compound .
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, based on the hazards associated with its chemical class.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Provides robust protection against skin contact, which can cause severe burns.[2][3] The outer glove should be removed immediately after handling the chemical. |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye damage.[1][2][5] A face shield offers an additional layer of protection for the entire face.[6][7] |
| Body | Flame-resistant laboratory coat. | Protects against splashes and potential fire hazards.[6] The lab coat should be fully buttoned. |
| Respiratory | Use in a certified chemical fume hood. | Engineering controls are the primary line of defense against respiratory irritation from vapors.[1][2][6] |
| Feet | Closed-toe shoes. | Protects feet from spills.[6] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a standardized workflow is paramount for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from acquisition to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet for a comparable chemical to understand the potential hazards.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8]
-
Don all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling:
-
All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Use only non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[9][10]
-
Ground and bond containers when transferring the chemical to prevent static discharge.[9][10]
-
Handle the chemical with care to avoid splashes and aerosol generation.
-
-
Cleanup:
-
Segregate all waste containing this compound into a designated, properly labeled, and sealed waste container.
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent.
-
Carefully doff PPE, avoiding contact with contaminated surfaces. The outer gloves should be removed first.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated contaminated materials is a critical final step in the safe handling process.
Waste Disposal Protocol:
-
Chemical Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
Do not mix with incompatible waste streams.
-
Store the waste container in a well-ventilated area, away from heat and ignition sources.[2]
-
-
Contaminated PPE:
-
Dispose of all single-use PPE, such as gloves, as hazardous waste.
-
Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines.
-
-
Final Disposal:
By implementing these comprehensive safety measures, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues, thereby fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. 2-Propylcyclohexanamine | C9H19N | CID 14275505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
